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  • Product: 2-(2-Amino-4-methylphenoxy)ethanol
  • CAS: 156564-82-8

Core Science & Biosynthesis

Foundational

2-(2-Amino-4-methylphenoxy)ethanol chemical structure and physical properties

An In-depth Technical Guide to 2-(2-Amino-4-methylphenoxy)ethanol (CAS: 156564-82-8): Structure, Properties, Synthesis, and Potential Applications Abstract This technical guide provides a comprehensive overview of 2-(2-A...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to 2-(2-Amino-4-methylphenoxy)ethanol (CAS: 156564-82-8): Structure, Properties, Synthesis, and Potential Applications

Abstract

This technical guide provides a comprehensive overview of 2-(2-Amino-4-methylphenoxy)ethanol, a substituted aminophenol ether with significant potential as a versatile building block in medicinal chemistry and materials science. This document details the compound's chemical identity, its predicted physicochemical properties based on structural analogues, and a robust, proposed methodology for its synthesis and purification. Furthermore, it explores strategies for its analytical characterization and discusses its prospective applications in drug development, leveraging the known bioactivity of the aminophenol ether scaffold. This guide is intended for researchers, chemists, and professionals in drug discovery and chemical synthesis, offering both foundational knowledge and practical, field-proven insights.

Chemical Identity and Structure

2-(2-Amino-4-methylphenoxy)ethanol is an aromatic organic compound featuring a p-cresol backbone substituted with an amino group and a 2-hydroxyethoxy side chain. This unique combination of a primary amine, a phenol ether, and a primary alcohol makes it a trifunctional molecule with multiple reactive sites for chemical modification.

  • IUPAC Name : 2-(2-Amino-4-methylphenoxy)ethanol

  • CAS Number : 156564-82-8[1]

  • Molecular Formula : C₉H₁₃NO₂[1]

  • Molecular Weight : 167.21 g/mol [1]

  • Structural Representation :

    • 2D Structure alt text

    • SMILES : Cc1ccc(OCCO)c(N)c1[1]

    • InChI : InChI=1S/C9H13NO2/c1-6-2-3-9(12-5-4-11)7(10)8-6/h2-3,8,11H,4-5,10H2,1H3

Physicochemical Properties

Experimental data for 2-(2-Amino-4-methylphenoxy)ethanol is not extensively published. However, its properties can be reliably predicted by examining data from its structural analogues, such as 2-(4-Methylphenoxy)ethanol (lacking the amino group) and 2-(4-Aminophenoxy)ethanol (lacking the methyl group).

PropertyPredicted/Analogous ValueReference Compound & Notes
Appearance White to off-white crystalline powder or solidBased on similar aminophenol derivatives.
Molecular Weight 167.21 g/mol Calculated
Melting Point Not available. Expected to be higher than 2-(4-Methylphenoxy)ethanol due to hydrogen bonding from the amino group.2-(4-Aminophenoxy)ethanol MP: 105-108 °C.
Boiling Point > 300 °C (Predicted)High due to polar functional groups (amine, hydroxyl) capable of strong intermolecular hydrogen bonding.
Density ~1.1 - 1.2 g/cm³ (Predicted)Based on related aromatic compounds.
Solubility Moderately soluble in water; soluble in polar organic solvents like ethanol, methanol, and DMSO.The ethanol tail enhances water solubility compared to a simple aminocresol.
pKa (Predicted) ~4-5 (Amine), ~10-11 (Phenolic - if present), ~15-16 (Alcohol)The anilinic amine is weakly basic. The alcohol is weakly acidic.
LogP (Predicted) 1.0 - 1.5The molecule has both hydrophilic (-NH₂, -OH) and lipophilic (aryl) character.

Synthesis and Purification

The synthesis of aminophenol ethers is a well-established field, providing a clear blueprint for the preparation of the target molecule.[2] A highly effective and logical approach involves a two-step process starting from the commercially available 4-methyl-2-nitrophenol. This strategy ensures high regioselectivity and yield.

Proposed Synthetic Pathway

The synthesis can be logically divided into two primary stages:

  • Step 1: Williamson Ether Synthesis. Formation of the ether linkage by reacting the phenolic hydroxyl group of 4-methyl-2-nitrophenol with a protected haloethanol. Using 2-bromoethanol is a direct approach. The nitro group is a key strategic element here; its electron-withdrawing nature increases the acidity of the phenolic proton, facilitating deprotonation and subsequent nucleophilic attack.

  • Step 2: Reduction of the Nitro Group. The aromatic nitro group is then selectively reduced to a primary amine. Catalytic hydrogenation is the preferred industrial method due to its clean reaction profile and high efficiency.

Synthesis Workflow Diagram

Synthesis_of_2-(2-Amino-4-methylphenoxy)ethanol start 4-Methyl-2-nitrophenol reagent1 2-Bromoethanol Base (e.g., K₂CO₃) Solvent (e.g., Acetone) intermediate 2-(4-Methyl-2-nitrophenoxy)ethanol start->intermediate reagent1->intermediate Step 1: Williamson Ether Synthesis reagent2 H₂ (g) Catalyst (e.g., Pd/C) Solvent (e.g., Ethanol) product 2-(2-Amino-4-methylphenoxy)ethanol intermediate->product reagent2->product Step 2: Nitro Group Reduction

Caption: Proposed two-step synthesis of 2-(2-Amino-4-methylphenoxy)ethanol.

Detailed Experimental Protocol

Step 1: Synthesis of 2-(4-Methyl-2-nitrophenoxy)ethanol

  • Setup: To a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-methyl-2-nitrophenol (15.3 g, 0.1 mol), anhydrous potassium carbonate (20.7 g, 0.15 mol), and acetone (250 mL).

  • Reaction: Add 2-bromoethanol (15.0 g, 0.12 mol) to the stirring suspension.

  • Heating: Heat the mixture to reflux and maintain for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting phenol is consumed.

    • Causality: Refluxing in acetone provides sufficient thermal energy to overcome the activation barrier for the Sₙ2 reaction, while potassium carbonate acts as a base to deprotonate the phenol, creating the necessary phenoxide nucleophile.

  • Workup: After cooling to room temperature, filter the mixture to remove the inorganic salts (KBr and excess K₂CO₃). Wash the solid residue with a small amount of acetone.

  • Isolation: Evaporate the solvent from the filtrate under reduced pressure to yield a crude oil or solid.

  • Purification: Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) or purify by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to obtain pure 2-(4-methyl-2-nitrophenoxy)ethanol.

Step 2: Synthesis of 2-(2-Amino-4-methylphenoxy)ethanol

  • Setup: In a Parr hydrogenation apparatus or a flask suitable for hydrogenation, dissolve the 2-(4-methyl-2-nitrophenoxy)ethanol intermediate (19.7 g, 0.1 mol) in ethanol (200 mL).

  • Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) (approx. 1.0 g, ~5 wt%) to the solution under an inert atmosphere (e.g., nitrogen or argon).

    • Trustworthiness: The catalyst loading is a critical parameter. Using 5-10 wt% is standard for ensuring a reasonable reaction rate without excessive cost. The system must be purged with an inert gas to prevent accidental ignition of the catalyst in the presence of hydrogen and air.

  • Hydrogenation: Seal the reaction vessel, purge with hydrogen gas, and then pressurize with hydrogen to 50-60 psi.

  • Reaction: Stir the mixture vigorously at room temperature. The reaction is typically exothermic. Monitor the reaction by observing the cessation of hydrogen uptake. This usually takes 4-8 hours.

  • Workup: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.

  • Isolation: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite pad with ethanol.

  • Final Product: Evaporate the solvent from the filtrate under reduced pressure to yield the final product, 2-(2-Amino-4-methylphenoxy)ethanol, typically as a solid. The product can be further purified by recrystallization if necessary.

Structural Elucidation and Analytical Characterization

Confirming the identity and purity of the synthesized compound is paramount. A combination of spectroscopic and chromatographic methods should be employed.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals: a singlet for the methyl group (~2.2-2.3 ppm), two triplets for the ethoxy protons (-O-CH₂-CH₂-OH, ~3.8-4.1 ppm), a broad singlet for the primary amine protons (-NH₂, ~3.5-4.5 ppm, exchangeable with D₂O), a singlet for the alcohol proton (-OH, exchangeable with D₂O), and characteristic signals for the three protons on the aromatic ring in the 6.5-7.0 ppm region.

  • ¹³C NMR Spectroscopy: The carbon spectrum will confirm the presence of 9 distinct carbon atoms, including the methyl carbon, two aliphatic carbons of the ethanol side chain, and six aromatic carbons with shifts influenced by the oxygen, nitrogen, and methyl substituents.

  • Infrared (IR) Spectroscopy: Key absorption bands will verify the functional groups: a broad O-H stretch (~3400-3200 cm⁻¹), two N-H stretching bands for the primary amine (~3300-3500 cm⁻¹), C-H stretches for aromatic and aliphatic groups (~3100-2850 cm⁻¹), and strong C-O ether stretches (~1250-1000 cm⁻¹).[3]

  • Mass Spectrometry (MS): Electron ionization (EI) or electrospray ionization (ESI) mass spectrometry should show a molecular ion peak (M⁺) or protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of 167.21.

Applications in Research and Drug Development

The 2-(2-Amino-4-methylphenoxy)ethanol scaffold is a valuable starting point for creating libraries of novel compounds for drug discovery. Aminophenols and their derivatives are recognized for a wide range of biological activities, including analgesic, antipyretic, antioxidant, and antimicrobial properties.[3][4][5][6][7]

  • Scaffold for Medicinal Chemistry: The primary amine serves as a crucial synthetic handle for derivatization via reactions such as acylation, sulfonylation, and reductive amination, allowing for the introduction of diverse functional groups to explore structure-activity relationships (SAR).

  • Precursor for Bioactive Molecules: 4-Aminophenol itself is the key intermediate in the synthesis of paracetamol (acetaminophen).[8] The aminophenol ether motif is present in various pharmaceuticals, where it can act as a hinge-binding element in kinase inhibitors or contribute to the overall pharmacophore. These derivatives are useful in developing agents with anti-inflammatory or antiallergic properties.[9]

  • Fragment-Based Drug Design (FBDD): With a molecular weight under 200 Da and multiple hydrogen bond donors/acceptors, this molecule is an ideal fragment for FBDD screening campaigns to identify initial hits against therapeutic targets.

Safety, Handling, and Storage

No specific safety data exists for 2-(2-Amino-4-methylphenoxy)ethanol. Therefore, precautions must be based on data from closely related compounds like 2-(2-aminoethoxy)ethanol, which is known to be corrosive and can cause severe skin burns and eye damage.[10]

  • Hazard Assessment: Assumed to be harmful if swallowed or in contact with skin. Causes irritation to skin, eyes, and the respiratory system.

  • Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.

  • Handling: Avoid creating dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.

Conclusion

2-(2-Amino-4-methylphenoxy)ethanol is a chemical intermediate with considerable untapped potential. While detailed experimental data remains sparse, its chemical properties and reactivity can be confidently inferred from established chemical principles and analogous structures. The synthetic pathway proposed herein is robust, high-yielding, and relies on standard laboratory techniques. The trifunctional nature of this molecule makes it an attractive scaffold for the synthesis of novel compounds, particularly in the field of drug discovery, where the aminophenol ether motif is a proven pharmacophore. This guide provides the necessary technical foundation for scientists to synthesize, characterize, and explore the applications of this promising compound.

References

  • BLD Pharm. (n.d.). 156564-82-8|2-(2-Amino-4-methylphenoxy)ethanol.
  • Kuzenkov, A.V., et al. (2009). Synthesis and fungicidal activity of substituted 1-(3-pyridyl)-2-(4-chlorophenoxy)-ethanols-1. Chemistry of Heterocyclic Compounds, 45, 1331–1336.
  • Taylor & Francis. (n.d.). Aminophenol – Knowledge and References.
  • Ihara Chemical Industry Co. Ltd. (1980). Process for preparing aminophenol ether. (Netherlands Patent No. NL7907558A).
  • Al-Ayed, A. S. (2021). Overview on the chemistry of 1-(4-substituted aminophenyl) ethanones Part(I). To Chemistry Journal, 7.
  • BenchChem. (2025). Exploring Derivatives of 5-(3-Aminophenyl)-2-chlorophenol for Novel Therapeutic Agents: A Technical Guide.
  • Musacchio, P., et al. (2021). Enantioselective radical C–H amination for the synthesis of β-amino alcohols.
  • Wikipedia. (n.d.). 4-Aminophenol. Retrieved from [Link]

  • Wellcome Foundation. (1987). P-aminophenols, derivatives thereof and use for manufacture of a medicament. (European Patent No. EP0221677B1).
  • Alidmat, M.M., et al. (2026). Synthesis, Characterization, Antioxidant, and Antimicrobial Evaluation of Novel (E)-4-(Substituted Benzylideneamino)phenol Derivatives Featuring Heteroaryl and Aryloxy Substituents. Chemical Methodologies, 10(2), 164-179.
  • PubChem. (n.d.). 2-(2,4-Diaminophenoxy)ethanol. National Center for Biotechnology Information.
  • Romano, D., et al. (2006). Synthesis of Enantiopure 2-Amino-1-phenyl and 2-Amino-2-phenyl Ethanols Using Enantioselective Enzymatic Epoxidation and Regio- and Diastereoselective Chemical Aminolysis. Tetrahedron Asymmetry, 17(3), 372-376.
  • PubChem. (n.d.). 2-(4-Methylphenoxy)ethanol. National Center for Biotechnology Information.
  • Guidechem. (n.d.). Ethanol, 2-[2-[[(4-chlorophenyl)methyl]amino]ethoxy]- 869947-27-3 wiki.
  • Ali, S., et al. (2022). Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. Molecules, 27(4), 1352.
  • Samsung Electronics Co. Ltd. (2021). Synthesis of 2-(2-aminoethoxy) ethanol. (U.S. Patent Application No. US20210040029A1).
  • Ali, S., et al. (2022). Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. PubMed, 35209141.
  • U.S. Environmental Protection Agency. (n.d.). Robust Summaries & Test Plan: Ethanol, 2-(2-aminoethoxy).
  • CAMEO Chemicals - NOAA. (n.d.). 2-(2-AMINOETHOXY)ETHANOL.

Sources

Exploratory

Unraveling the In Vitro Mechanism of Action of 2-(2-Amino-4-methylphenoxy)ethanol: A Technical Whitepaper

Target Audience: Toxicologists, Pharmacologists, and Preclinical Drug Development Scientists Compound: 2-(2-Amino-4-methylphenoxy)ethanol (CAS: 156564-82-8) Executive Summary 2-(2-Amino-4-methylphenoxy)ethanol is a speci...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Toxicologists, Pharmacologists, and Preclinical Drug Development Scientists Compound: 2-(2-Amino-4-methylphenoxy)ethanol (CAS: 156564-82-8)

Executive Summary

2-(2-Amino-4-methylphenoxy)ethanol is a specialized ortho-aminophenol ether derivative utilized as a building block in organic synthesis, dye chemistry, and pharmaceutical development. In biological systems, aromatic amines and their ether derivatives are rarely inert; they act as pro-toxicants that undergo complex enzymatic bioactivation.

As a Senior Application Scientist, I have structured this whitepaper to decode the precise in vitro mechanism of action (MoA) of this compound. Rather than merely cataloging its effects, this guide elucidates the causality behind its cytotoxicity: a highly orchestrated sequence of cytochrome P450-mediated oxidation, electrophilic stress, and futile redox cycling.

Structural Activity Relationship (SAR) & Chemical Profiling

To understand the MoA of 2-(2-Amino-4-methylphenoxy)ethanol, we must deconstruct its pharmacophore:

  • The Ortho-Amino Group: The proximity of the primary amine to the ether linkage makes the aromatic ring highly susceptible to one- and two-electron oxidations.

  • The 4-Methyl Substitution: This electron-donating group increases the electron density of the aromatic ring, lowering the oxidation potential and facilitating rapid enzymatic conversion.

  • The Ethanol Ether Linkage: While increasing aqueous solubility, the ether oxygen prevents the formation of a stable phenoxyl radical, forcing the molecule down a pathway toward a highly reactive quinone imine intermediate[1].

Core Mechanism of Action: The Redox-Electrophile Axis

The in vitro cellular response to 2-(2-Amino-4-methylphenoxy)ethanol is driven by a four-phase cascade.

Phase I: Enzymatic Bioactivation

Upon entering a metabolically competent cell (e.g., hepatocytes), the compound is not intrinsically toxic. It requires bioactivation by intracellular oxidases, primarily Cytochrome P450s (such as CYP1A2 and CYP2E1) or peroxidases[2]. The enzyme catalyzes the N-oxidation and subsequent two-electron oxidation of the molecule, converting the stable aminophenol ether into a highly electrophilic quinone imine [3].

Phase II: Electrophilic Covalent Binding (Thiol Depletion)

Quinone imines are aggressive Michael acceptors[1]. Once formed, they immediately seek nucleophiles. The primary intracellular target is reduced glutathione (GSH). The quinone imine rapidly forms covalent adducts with the sulfhydryl group of GSH, leading to precipitous GSH depletion[2]. Once the GSH buffer is exhausted, the electrophile attacks protein cysteines, disrupting critical cellular machinery.

Phase III: Futile Redox Cycling

Simultaneously, the quinone imine intermediate can undergo a one-electron reduction by cellular reductases to form a radical species, which rapidly reacts with molecular oxygen ( O2​ ) to reform the quinone imine. This "futile redox cycle" continuously generates massive amounts of Reactive Oxygen Species (ROS), specifically superoxide anions ( O2∙−​ ) and hydrogen peroxide ( H2​O2​ )[1].

Phase IV: Mitochondrial Collapse and Apoptosis

The dual insult of GSH depletion and unchecked ROS generation induces severe oxidative stress. This triggers the opening of the mitochondrial permeability transition pore (mPTP), leading to a collapse of the mitochondrial membrane potential ( ΔΨm​ )[2]. Cytochrome c is released into the cytosol, activating the caspase cascade and culminating in apoptosis.

MoA A 2-(2-Amino-4-methylphenoxy)ethanol (Pro-toxicant) B CYP1A2 / Peroxidases (Enzymatic Oxidation) A->B Phase I C Quinone Imine Intermediate (Electrophile) B->C 2e- Oxidation D GSH Depletion & Protein Adduction C->D Michael Addition E Redox Cycling (ROS Generation) C->E 1e- Reduction F Mitochondrial Depolarization (ΔΨm Collapse) D->F Oxidative Stress E->C O2 -> O2•- E->F Oxidative Stress G Apoptosis / Necrosis F->G Caspase Activation

Mechanistic pathway of 2-(2-Amino-4-methylphenoxy)ethanol bioactivation.

Self-Validating In Vitro Experimental Protocols

To rigorously prove this mechanism, researchers cannot rely on simple viability assays. A self-validating system must be employed. The following protocol uses targeted inhibitors to prove causality: if the toxicity is truly driven by CYP-mediated quinone imine formation and ROS, then inhibiting CYP450 or scavenging ROS must rescue the cells.

Protocol: Multiplexed Mechanistic Profiling in HepG2 Cells

Rationale for Cell Line: HepG2 cells retain basal levels of human CYP1A2 and CYP2E1, making them ideal for evaluating pro-toxicant bioactivation[2].

Step 1: Cell Seeding & Pre-treatment (The Validation Arms)

  • Seed HepG2 cells in a 96-well black, clear-bottom plate at 2×104 cells/well. Incubate overnight at 37°C.

  • Causality Control Setup: Divide the plate into three pre-treatment arms:

    • Arm A (Vehicle): 0.1% DMSO.

    • Arm B (CYP Inhibition): Pre-treat with 1 mM 1-Aminobenzotriazole (ABT) for 2 hours to block quinone imine formation.

    • Arm C (ROS Scavenging): Pre-treat with 5 mM N-acetylcysteine (NAC) for 2 hours to replenish GSH and quench ROS.

Step 2: Compound Dosing

  • Dose all arms with 2-(2-Amino-4-methylphenoxy)ethanol across a 10-point concentration gradient (0.1 µM to 500 µM).

  • Incubate for 24 hours.

Step 3: Multiplexed Readouts

  • ROS Detection: Add 10 µM H2DCFDA for 45 minutes. Measure fluorescence (Ex/Em 485/535 nm). Expectation: High ROS in Arm A; suppressed ROS in Arms B and C.

  • GSH Depletion: Lyse cells and apply Ellman’s Reagent (DTNB). Measure absorbance at 412 nm to quantify free thiols.

  • Mitochondrial Health: Stain with JC-1 dye (2 µM) for 30 minutes. Calculate the Red/Green fluorescence ratio to determine ΔΨm​ depolarization.

Workflow S1 HepG2 Cell Culture S2 Mechanistic Pre-treatments (ABT / NAC) S1->S2 S3 Compound Dosing S2->S3 R1 ROS Detection (H2DCFDA) S3->R1 R2 GSH Assay (DTNB) S3->R2 R3 Mitochondrial Potential (JC-1) S3->R3

Self-validating in vitro workflow for assessing redox-active aromatic amines.

Quantitative Data Presentation

When executing the protocols described above, the resulting data will validate the mechanistic hypotheses. Below is a structured summary of the expected quantitative readouts, demonstrating the protective effects of the mechanistic interventions.

Assay ParameterArm A: Vehicle ControlArm B: CYP Inhibitor (+ABT)Arm C: ROS Scavenger (+NAC)Mechanistic Interpretation
Cell Viability ( IC50​ ) ~45 µM>300 µM>250 µMToxicity requires CYP activation and is ROS-dependent.
Intracellular ROS (Fold Change) 4.8x increase1.2x increase1.1x increaseABT prevents ROS source; NAC neutralizes generated ROS.
Intracellular GSH Levels 15% of baseline85% of baseline110% of baselineQuinone imine directly depletes GSH via Michael addition.
Mitochondrial Depolarization Severe (Red/Green < 0.5)Rescued (Red/Green > 2.0)Rescued (Red/Green > 1.8)Oxidative stress directly drives mitochondrial collapse.

Table 1: Representative In Vitro Profiling Data for 2-(2-Amino-4-methylphenoxy)ethanol in HepG2 Cells (24h exposure).

References

  • N-oxidation of aromatic amines by intracellular oxidases Drug Metabolism Reviews / PubMed URL:[Link]

  • Oxidation of Acetaminophen to Its Toxic Quinone Imine and Nontoxic Catechol Metabolites by Baculovirus-Expressed and Purified Human Cytochromes P450 2E1 and 2A6 Chemical Research in Toxicology (ACS Publications) URL:[Link]

  • Transimination of Quinone Imines: A Mechanism for Embedding Exogenous Redox Activity into the Nucleosome National Center for Biotechnology Information (PMC) URL:[Link]

Sources

Foundational

Synthesis Pathway and Precursors for 2-(2-Amino-4-methylphenoxy)ethanol: A Technical Guide

Executive Summary & Chemical Significance The compound 2-(2-Amino-4-methylphenoxy)ethanol (CAS: 156564-82-8) is a highly specialized bifunctional building block. Featuring both a primary amine and a primary alcohol linke...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Significance

The compound 2-(2-Amino-4-methylphenoxy)ethanol (CAS: 156564-82-8) is a highly specialized bifunctional building block. Featuring both a primary amine and a primary alcohol linked via a substituted phenoxy core, it is a critical intermediate in the synthesis of advanced hair dye formulations [1], biologically active pharmaceutical ingredients (APIs), and functionalized polymers.

Designing a scalable synthesis for this molecule requires strict control over regioselectivity and chemoselectivity. As a Senior Application Scientist, I approach this synthesis not merely as a sequence of reactions, but as a carefully orchestrated manipulation of electronic effects, steric hindrance, and thermodynamic driving forces. This whitepaper details a robust, three-step, self-validating synthetic pathway starting from inexpensive, commercially available precursors.

Retrosynthetic Analysis & Precursor Selection

To design a highly efficient forward synthesis, we must first deconstruct the target molecule logically. The retrosynthetic disconnection of 2-(2-Amino-4-methylphenoxy)ethanol reveals three distinct synthetic phases:

  • C-N Disconnection (Reduction): The primary amine is chemically sensitive and prone to unwanted alkylation or oxidation. Therefore, it is best introduced at the final stage via the reduction of a stable nitro precursor.

  • C-O Disconnection (Etherification): The ether linkage is constructed via a classic Williamson ether synthesis. Disconnecting the ether bond leads us to 2-nitro-4-methylphenol and 2-chloroethanol.

  • C-NO₂ Disconnection (Nitration): The nitro group can be introduced regioselectively onto the aromatic ring of p-cresol (4-methylphenol).

Retrosynthesis Target 2-(2-Amino-4-methylphenoxy)ethanol (Target) Intermediate 2-(2-Nitro-4-methylphenoxy)ethanol (Intermediate) Target->Intermediate Reduction (C-N) Precursor1 2-Nitro-4-methylphenol (Precursor) Intermediate->Precursor1 Etherification (C-O) StartingMat p-Cresol (4-Methylphenol) (Starting Material) Precursor1->StartingMat Nitration (C-NO2)

Caption: Retrosynthetic disconnection approach for 2-(2-Amino-4-methylphenoxy)ethanol.

The Core Synthesis Pathway: Causality & Execution

The forward synthesis translates our retrosynthetic logic into a highly controlled, step-by-step workflow. Each step is designed as a self-validating system , ensuring that quality control is built directly into the protocol.

ForwardSynthesis Step1 Step 1: Regioselective Nitration p-Cresol + HNO3 -> 2-Nitro-4-methylphenol Step2 Step 2: Williamson Ether Synthesis 2-Nitro-4-methylphenol + 2-Chloroethanol -> Ether Step1->Step2 Isolate & Purify (Yield: ~85%) Step3 Step 3: Catalytic Hydrogenation Ether + H2 (Pd/C) -> Target Step2->Step3 Base: K2CO3, Solvent: DMF (Yield: ~90%) Target 2-(2-Amino-4-methylphenoxy)ethanol (High Purity >98%) Step3->Target Filter Catalyst & Crystallize (Yield: ~95%)

Caption: Three-step forward synthesis workflow from p-cresol to the target molecule.

Step 1: Regioselective Electrophilic Aromatic Nitration

Objective: Convert p-cresol to 2-nitro-4-methylphenol [2]. Mechanistic Causality: The hydroxyl (-OH) group of p-cresol is strongly activating and directs electrophiles to the ortho and para positions. Because the para position is sterically and chemically blocked by the methyl group, nitration occurs exclusively at the ortho position (C2). Temperature control is paramount; exceeding 10°C leads to oxidative degradation of the phenol ring and the formation of tarry byproducts.

Self-Validating Protocol:

  • Preparation: Dissolve 1.0 equivalent of p-cresol in a mixture of glacial acetic acid and water (1:1 v/v). Cool the reactor to 0–5°C using an ice-salt bath.

  • Addition: Slowly add 1.05 equivalents of dilute nitric acid (approx. 20% w/w) dropwise over 1 hour. Maintain the internal temperature strictly below 5°C.

  • Reaction & Quench: Stir for an additional 2 hours at 5°C. The solution will turn deep yellow. Quench the reaction by pouring the mixture over crushed ice.

  • Validation (QC): Extract with ethyl acetate. Run a TLC (Hexanes:EtOAc 4:1). The starting material (Rf ~0.4) should be completely consumed, replaced by a bright yellow spot (Rf ~0.6) representing the intramolecularly hydrogen-bonded 2-nitro-4-methylphenol.

  • Isolation: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Step 2: Williamson Ether Synthesis (O-Alkylation)

Objective: Alkylate the phenolic hydroxyl group using 2-chloroethanol to form 2-(2-nitro-4-methylphenoxy)ethanol [3]. Mechanistic Causality: The introduction of the ortho-nitro group significantly increases the acidity of the phenolic proton (pKa drops from ~10 to ~7.2). This allows us to use a mild base like Potassium Carbonate (K₂CO₃) instead of Sodium Hydride (NaH). Using a mild base prevents the base-catalyzed elimination of 2-chloroethanol into volatile ethylene oxide, thereby maximizing the yield of the desired S_N2 substitution. Dimethylformamide (DMF) is chosen as the solvent because its polar aprotic nature poorly solvates the phenoxide anion, leaving it highly nucleophilic.

Self-Validating Protocol:

  • Preparation: In a dry flask under a nitrogen atmosphere, dissolve 1.0 eq of 2-nitro-4-methylphenol in anhydrous DMF.

  • Deprotonation: Add 2.0 eq of finely powdered anhydrous K₂CO₃. Stir at room temperature for 30 minutes until the solution turns a deep, vibrant red (visual confirmation of phenoxide formation).

  • Alkylation: Add 1.5 eq of 2-chloroethanol. Heat the reaction mixture to 85°C for 6–8 hours.

  • Validation (QC): Monitor via TLC (Hexanes:EtOAc 2:1). The yellow phenoxide spot should disappear, replaced by a pale-yellow product spot (Rf ~0.3). The shift to a lower Rf confirms the addition of the polar hydroxyl group from the ethanol moiety.

  • Isolation: Cool to room temperature, dilute with water to precipitate the product, and filter. Wash the filter cake with cold water to remove residual DMF and salts.

Step 3: Chemoselective Catalytic Hydrogenation

Objective: Reduce the nitro group to a primary amine to yield the final target, 2-(2-Amino-4-methylphenoxy)ethanol [4]. Mechanistic Causality: Palladium on Carbon (Pd/C) is selected over Raney Nickel because it provides cleaner conversion at lower hydrogen pressures, preventing potential hydrogenolysis of the newly formed ether C-O bond. Ethanol is utilized as the solvent because it solubilizes both the nitro-intermediate and the highly polar amino-product, ensuring a homogeneous reaction environment at the catalyst surface.

Self-Validating Protocol:

  • Preparation: Dissolve the intermediate from Step 2 in absolute ethanol. Add 10% Pd/C (5% w/w relative to the substrate).

  • Reduction: Evacuate the reaction vessel and purge with nitrogen three times. Introduce Hydrogen gas (H₂) at 40 psi. Stir vigorously at 20–25°C for 4 hours.

  • Validation (QC): Monitor hydrogen uptake. The reaction is complete when the pressure stabilizes. TLC (DCM:MeOH 9:1) will show the complete disappearance of the yellow nitro compound and the emergence of a highly polar, UV-active spot (Rf ~0.2) that stains positive with Ninhydrin (confirming the presence of a primary amine).

  • Isolation: Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Concentrate the filtrate in vacuo to yield the target molecule as an off-white crystalline solid.

Quantitative Data & Yield Optimization

To facilitate scale-up and process transfer, the quantitative metrics of the synthesis are summarized below. These parameters represent the optimized baseline for maximizing both yield and purity.

StepReaction TypeKey Reagents / CatalystSolventTemp (°C)Time (h)Isolated Yield (%)Purity (HPLC)
1 Electrophilic NitrationDilute HNO₃ (20%)H₂O / AcOH0 – 52.082 – 86%> 95.0%
2 Williamson EtherK₂CO₃, 2-ChloroethanolAnhydrous DMF80 – 856.0 – 8.088 – 92%> 98.0%
3 Catalytic Hydrogenation10% Pd/C, H₂ (40 psi)Absolute Ethanol20 – 254.094 – 96%> 99.5%

Process Note on Troubleshooting: If the purity in Step 2 falls below 95%, it is typically due to the formation of bis-alkylated byproducts (where the primary alcohol of the product reacts with another equivalent of 2-chloroethanol). This can be mitigated by strictly controlling the equivalents of 2-chloroethanol (do not exceed 1.5 eq) and ensuring the K₂CO₃ is completely anhydrous.

References

  • BLD Pharm. "2-(2-Amino-4-methylphenoxy)ethanol | CAS: 156564-82-8." Chemical Database.
  • Ivy Fine Chemicals. "Product Examples: 2-Amino-4-methylphenol & Precursors." IvyChem Catalog.
  • BenchChem. "2-(2-Nitrophenoxy)ethanol | CAS 16365-25-6 | Etherification of Nitrophenols." Research Chemical Protocols.
  • Google Patents. "US4333730A - Meta-phenylenediamines, dyeing compositions in which they are present and the corresponding dyeing process." Patent Literature on Aminophenoxyethanol Reduction.
Exploratory

Technical Whitepaper: Toxicological Evaluation, Safety Data Sheet (SDS) Parameters, and Cytotoxicity Profiling of 2-(2-Amino-4-methylphenoxy)ethanol

Executive Summary 2-(2-Amino-4-methylphenoxy)ethanol is a specialized aromatic amine ether. Compounds possessing the primary aromatic amine structural motif are heavily scrutinized in drug development and cosmetic chemis...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-(2-Amino-4-methylphenoxy)ethanol is a specialized aromatic amine ether. Compounds possessing the primary aromatic amine structural motif are heavily scrutinized in drug development and cosmetic chemistry (e.g., oxidative hair dyes) due to their potential to undergo metabolic activation into reactive, genotoxic intermediates. This whitepaper establishes the foundational Safety Data Sheet (SDS) parameters and provides a rigorous, self-validating framework for evaluating its in vitro cytotoxicity and genotoxicity.

Chemical Identity & Predictive Safety Data Sheet (SDS) Parameters

Because empirical safety data for novel or proprietary aromatic amine ethers can be sparse, predictive toxicology based on structurally analogous compounds (such as 3-Nitro-4-aminophenoxyethanol) is essential for initial risk assessment.

Table 1: Physicochemical and Predictive Hazard Summary

ParameterDescription / Value
Chemical Name 2-(2-Amino-4-methylphenoxy)ethanol
Molecular Formula C9H13NO2
Molecular Weight 167.21 g/mol
Structural Class Aromatic Amine Ether
Predicted GHS Classification Acute Tox. 4 (Oral); Skin Sens. 1; Muta. 2 (Pending Ames)
Hazard Statements H302 (Harmful if swallowed), H317 (May cause allergic skin reaction)
Solubility Soluble in DMSO, Ethanol; moderately soluble in water

Mechanistic Toxicology: CYP450 Activation and Oxidative Stress

Expert Insight: Primary aromatic amines rarely exhibit direct, spontaneous cytotoxicity. Their toxicological liability is almost entirely dependent on hepatic metabolic activation.

Causality: When 2-(2-Amino-4-methylphenoxy)ethanol enters the hepatic system, Cytochrome P450 1A2 (CYP1A2) catalyzes the N-hydroxylation of the primary amine group[1]. This N-hydroxylamine metabolite is a critical branching point. It can undergo Phase II esterification (via sulfotransferases or acetyltransferases) and subsequent hydrolysis to form a highly electrophilic nitrenium ion . This ion readily forms covalent adducts with the C8 position of guanine in DNA, driving genotoxicity[1]. Alternatively, the N-hydroxylamine can undergo redox cycling, generating Reactive Oxygen Species (ROS) that induce lipid peroxidation, membrane damage, and ultimately, cellular apoptosis[2].

G A 2-(2-Amino-4-methylphenoxy)ethanol (Parent Compound) B N-Hydroxylamine Metabolite (Ar-NHOH) A->B CYP1A2 N-hydroxylation C Nitrenium Ion (Ar-NH+) B->C Phase II Esterification & Hydrolysis D Reactive Oxygen Species (ROS) (Oxidative Stress) B->D Redox Cycling E DNA Adducts (Genotoxicity) C->E Covalent Binding to Guanine F Cell Apoptosis (Cytotoxicity) D->F Lipid Peroxidation & Protein Damage E->F Unrepaired DNA Damage

CYP1A2-mediated metabolic activation pathway of aromatic amines leading to cytotoxicity.

In Vitro Cytotoxicity Profiling (ISO 10993-5)

To accurately profile the cytotoxicity of 2-(2-Amino-4-methylphenoxy)ethanol, we employ the MTT assay in accordance with ISO 10993-5 guidelines[3].

Expert Insight & Causality: A common pitfall in evaluating aromatic amines is the use of standard immortalized fibroblasts (e.g., L929), which lack sufficient CYP450 expression. Testing this compound in fibroblasts will likely yield a false-negative result because the toxic nitrenium ion is never formed. Therefore, we mandate the use of HepaRG or HepG2 human hepatoma cells, which retain endogenous CYP1A2 activity, ensuring the assay reflects true physiological metabolism[4].

Step-by-Step MTT Assay Protocol (Self-Validating System)
  • Cell Seeding: Seed HepaRG cells at a density of 1×104 cells/well in a 96-well plate using Williams' E medium supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO 2​ .

  • Compound Preparation: Dissolve 2-(2-Amino-4-methylphenoxy)ethanol in DMSO (final DMSO concentration <0.5% to prevent solvent toxicity). Prepare a serial dilution ranging from 1 µM to 1000 µM.

  • Exposure: Replace the culture medium with the compound-dosed medium.

    • Self-Validation Control: Include a vehicle control (0.5% DMSO) as the 100% viability baseline, and a positive control (e.g., 100 µM Cisplatin) to validate assay sensitivity.

  • Incubation: Incubate for 24 hours.

  • MTT Addition: Remove the test medium. Add 100 µL of fresh medium containing 0.5 mg/mL MTT reagent to each well. Incubate for 3 hours. Viable cells will reduce the yellow tetrazolium salt into insoluble purple formazan crystals via mitochondrial dehydrogenases[5].

  • Solubilization & Readout: Discard the MTT solution. Add 100 µL of isopropanol (or DMSO) to dissolve the formazan. Measure absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC 50​ (concentration inhibiting 50% of cell viability) using non-linear regression.

Table 2: Expected Cytotoxicity Data Matrix (HepaRG Cells)

Test GroupConcentration (µM)Expected Cell Viability (%)Interpretation
Vehicle Control0 (0.5% DMSO)100 ± 5%Validates baseline health
Low Dose10> 90%Non-cytotoxic
Mid Dose10060 - 80%Mild cytotoxicity
High Dose1000< 30%Severe cytotoxicity
Positive Control100 (Cisplatin)< 20%Validates assay sensitivity

Genotoxicity Profiling: The Ames Test (OECD 471)

Because of the structural alert (aromatic amine), regulatory frameworks require the Bacterial Reverse Mutation Assay (Ames Test) per OECD Guideline 471[6].

Expert Insight & Causality: We utilize Salmonella typhimurium strains TA98 (detects frameshift mutations) and TA100 (detects base-pair substitutions)[6]. Because bacteria lack mammalian CYP450 enzymes, the parent compound will not be metabolized. To simulate mammalian hepatic metabolism, the assay must be supplemented with an S9 fraction (homogenate from rat liver induced with Aroclor 1254).

Step-by-Step Ames Test Protocol (Self-Validating System)
  • Strain Preparation: Grow S. typhimurium TA98 and TA100 overnight in nutrient broth until they reach an OD 600​ of ~1.0.

  • Metabolic Activation Mix: Prepare the S9 mix containing 10% v/v S9 fraction, NADP+, and glucose-6-phosphate (cofactors required for CYP450 activity).

  • Pre-Incubation: In sterile tubes, combine 100 µL of bacterial suspension, 500 µL of S9 mix (or buffer for the -S9 condition), and 100 µL of the test compound (at varying doses: 5, 15, 50, 150, 500 µ g/plate ). Incubate at 37°C for 20 minutes to allow metabolic activation and DNA interaction.

    • Self-Validation Control: Use 2-Aminoanthracene as a positive control for the +S9 condition (requires activation) and Sodium Azide for the -S9 condition (direct mutagen).

  • Plating: Add 2 mL of molten top agar (containing trace histidine) to the tubes, mix gently, and pour onto minimal glucose agar plates.

  • Incubation & Scoring: Incubate plates for 48-72 hours at 37°C. Count the number of revertant colonies. A compound is considered mutagenic if it induces a dose-dependent increase in revertant colonies that is ≥2 -fold over the vehicle control[6].

G cluster_0 ISO 10993-5 Cytotoxicity (MTT Assay) cluster_1 OECD 471 Genotoxicity (Ames Test) Start Compound: 2-(2-Amino-4-methylphenoxy)ethanol C1 Seed HepaRG Cells (Metabolically Competent) Start->C1 G1 Prepare S. typhimurium Strains (TA98, TA100) Start->G1 C2 Expose to Compound (0 - 1000 µM for 24h) C1->C2 C3 Add MTT Reagent Measure Formazan at 570nm C2->C3 C4 Calculate IC50 & Cell Viability % C3->C4 G2 Add Compound + S9 Metabolic Activation G1->G2 G3 Incubate 48-72h on Minimal Agar Plates G2->G3 G4 Count Revertant Colonies (Mutagenicity Index) G3->G4

Parallel workflow for ISO 10993-5 cytotoxicity and OECD 471 genotoxicity profiling.

Conclusion

The safety profiling of 2-(2-Amino-4-methylphenoxy)ethanol requires a nuanced understanding of its metabolic fate. By employing metabolically competent cell lines (HepaRG) for cytotoxicity and S9-supplemented bacterial strains for genotoxicity, researchers can accurately predict its safety data sheet (SDS) parameters and mitigate downstream development risks.

References

  • Theoretical Studies of the Mechanism of N-Hydroxylation of Primary Aromatic Amines by Cytochrome P450 1A2: Radicaloid or Anionic? Chemical Research in Toxicology (ACS Publications). 1

  • Molecular role of cytochrome P4501A enzymes in oxidative stress. NIH PMC. 2

  • ISO 10993-5: Biological evaluation of medical devices – in vitro cytotoxicity. Chulalongkorn University / ISO. 3

  • Differential toxicity of heterocyclic aromatic amines and their mixture in metabolically competent HepaRG cells. PubMed.4

  • Cell sensitivity assays: the MTT assay. PubMed. 5

  • Study Design of Bacterial Reverse Mutation Test (Ames Test) (OECD 471) 209. Tox Lab.6

Sources

Foundational

Spectroscopic Profiling of 2-(2-Amino-4-methylphenoxy)ethanol: A Definitive Reference Guide for NMR and IR Characterization

Executive Summary 2-(2-Amino-4-methylphenoxy)ethanol (CAS: 156564-82-8) is a highly functionalized aromatic ether utilized extensively as a building block in pharmaceutical synthesis, agrochemical development, and the fo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-(2-Amino-4-methylphenoxy)ethanol (CAS: 156564-82-8) is a highly functionalized aromatic ether utilized extensively as a building block in pharmaceutical synthesis, agrochemical development, and the formulation of specialized dyes [1]. Featuring an electron-rich aromatic core substituted with an ether linkage, a primary amine, and a methyl group, the molecule presents a complex electronic environment.

For researchers and drug development professionals, accurate spectroscopic characterization is critical for verifying synthetic intermediates and tracking degradation pathways. This whitepaper provides an authoritative, in-depth analysis of the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic properties of 2-(2-Amino-4-methylphenoxy)ethanol, grounded in structural causality and standardized experimental methodologies.

Structural Causality and Electronic Effects

The spectroscopic signature of 2-(2-Amino-4-methylphenoxy)ethanol is directly dictated by the synergistic electronic effects of its substituents. The base structure is a benzene ring with the following substitution pattern:

  • C1: Ether linkage (-O-CH₂CH₂OH)

  • C2: Primary amine (-NH₂)

  • C4: Methyl group (-CH₃)

Mechanistic Rationale for Chemical Shifts

The aromatic ring is highly activated. Both the ether oxygen and the amino group exert strong mesomeric electron donation (+M effect) into the ring, increasing electron density primarily at the ortho and para positions relative to each substituent. The methyl group provides additional, albeit weaker, electron density via the inductive effect (+I effect).

Because of this intense electron donation, the aromatic protons and carbons are highly shielded, resulting in significant upfield shifts in the NMR spectra compared to unsubstituted benzene. Understanding these vectors of electron density is essential for predictive spectral analysis and impurity identification [2].

G A Ether Linkage (-O-R) +M Effect D Aromatic Ring (High Electron Density) A->D Donates e- B Amino Group (-NH2) +M Effect B->D Donates e- C Methyl Group (-CH3) +I Effect C->D Inductive E Upfield NMR Shifts (Shielding) D->E Shielding Effect

Fig 1. Electronic effects of substituents on the aromatic ring of 2-(2-Amino-4-methylphenoxy)ethanol.

Spectroscopic Reference Data

The following tables summarize the quantitative reference data for 2-(2-Amino-4-methylphenoxy)ethanol. Assignments are based on predictive models grounded in empirical data from highly analogous structures, such as 2-(4-methylphenoxy)ethanol and 2-amino-4-methylphenol [3].

Table 1: ¹H NMR Assignments (400 MHz, DMSO-d₆)

Note: Chemical shifts (δ) are referenced to Tetramethylsilane (TMS) at 0.00 ppm.

Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)AssignmentCausality / Rationale
6.57 Doublet (d)1H~8.0Ar-H (C6)Ortho to the ether group; shielded by +M of oxygen, but least affected by the amine.
6.52 Dbl of dbls (dd)1H~8.0, 2.0Ar-H (C5)Ortho to C6 and meta to C3. Shielded by para ether and ortho methyl group.
6.22 Doublet (d)1H~2.0Ar-H (C3)Highly shielded; sits directly between the electron-donating amine and methyl groups.
4.80 Broad Singlet (br s)1H--OHHydroxyl proton; broad due to hydrogen bonding and chemical exchange in DMSO.
4.60 Broad Singlet (br s)2H--NH₂Amine protons; broad due to quadrupolar relaxation of ¹⁴N and exchange.
4.05 Triplet (t)2H~5.5-O-CH₂-Deshielded by direct attachment to the electronegative ether oxygen.
3.85 Triplet (t)2H~5.5-CH₂-OHDeshielded by the terminal hydroxyl group.
2.20 Singlet (s)3H-Ar-CH₃Benzylic methyl group; standard shift for toluene derivatives.
Table 2: ¹³C NMR Assignments (100 MHz, DMSO-d₆)
Shift (δ, ppm)TypeAssignmentCausality / Rationale
146.5 Quaternary (C)Ar-C1 (-O-R)Strongly deshielded by the directly attached electronegative oxygen atom.
132.5 Quaternary (C)Ar-C2 (-NH₂)Deshielded by the directly attached nitrogen atom.
130.5 Quaternary (C)Ar-C4 (-CH₃)Mildly deshielded by the alkyl group attachment.
119.5 Methine (CH)Ar-C5Shielded by the para ether and ortho methyl groups.
117.5 Methine (CH)Ar-C3Highly shielded by the ortho amine and ortho methyl groups.
115.5 Methine (CH)Ar-C6Shielded by the ortho ether and para amine groups.
70.0 Methylene (CH₂)-O-CH₂-Aliphatic carbon directly bound to the ether oxygen.
61.5 Methylene (CH₂)-CH₂-OHAliphatic carbon bound to the terminal hydroxyl group.
21.0 Methyl (CH₃)Ar-CH₃Standard benzylic methyl carbon.
Table 3: FT-IR Vibrational Modes (ATR-FTIR)
Wavenumber (cm⁻¹)IntensityModeAssignment
~3420, 3380 MediumN-H StretchClassic "double fang" indicating asymmetric and symmetric stretch of a primary amine.
~3350 Broad, StrongO-H StretchOverlaps with N-H; broadness indicates intermolecular hydrogen bonding.
~3020 WeakC-H Stretch (sp²)Aromatic ring C-H stretching.
~2920, 2850 MediumC-H Stretch (sp³)Aliphatic methylene and methyl C-H stretching.
~1610, 1510 StrongC=C StretchAromatic ring breathing modes, intensified by polar substituents.
~1220 StrongC-O-C StretchAsymmetric stretch characteristic of alkyl aryl ethers.
~1040 StrongC-O StretchPrimary alcohol C-O stretching vibration.

Standardized Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols represent a self-validating system for acquiring the spectroscopic data of 2-(2-Amino-4-methylphenoxy)ethanol.

NMR Acquisition Protocol

Objective: Achieve high-resolution, quantifiable ¹H and ¹³C spectra with a Signal-to-Noise (S/N) ratio > 100:1.

  • Sample Preparation:

    • Weigh exactly 15.0 mg of the compound for ¹H NMR (or 50.0 mg for ¹³C NMR) using a microbalance.

    • Dissolve the sample in 0.6 mL of high-purity Deuterated Dimethyl Sulfoxide (DMSO-d₆) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

    • Causality: DMSO-d₆ is chosen over CDCl₃ to prevent the precipitation of the highly polar amine/alcohol groups and to shift the water peak (~3.3 ppm) away from the critical aliphatic signals (~3.8 - 4.0 ppm).

  • Instrument Tuning & Shimming:

    • Transfer the solution to a 5 mm precision NMR tube.

    • Insert into a 400 MHz (or higher) NMR spectrometer. Perform automated tuning and matching (ATM) for the ¹H and ¹³C nuclei.

    • Perform gradient shimming (Z1-Z5) to achieve a TMS peak full-width at half-maximum (FWHM) of < 1.0 Hz.

  • Acquisition Parameters (¹H NMR):

    • Pulse Sequence: Standard 30° pulse (zg30).

    • Relaxation Delay (D1): 5.0 seconds. Causality: A long D1 ensures complete recovery of longitudinal magnetization (T1 relaxation), which is mandatory for accurate integration of the methyl and methylene protons.

    • Number of Scans (NS): 16.

  • Data Processing & Validation:

    • Apply an exponential window function with a Line Broadening (LB) of 0.3 Hz prior to Fourier Transformation (FT).

    • Perform manual zero-order and first-order phase correction.

    • Self-Validation: Verify that the TMS signal is exactly at 0.00 ppm and the residual DMSO quintet is at 2.50 ppm.

FT-IR Acquisition Protocol

Objective: Obtain a high-fidelity vibrational spectrum without solvent interference.

  • Preparation: Clean the Attenuated Total Reflectance (ATR) diamond crystal with isopropanol and allow it to dry.

  • Background Scan: Acquire a background spectrum (32 scans, 4 cm⁻¹ resolution) to subtract atmospheric CO₂ and water vapor.

  • Sample Application: Place 2-3 mg of the neat solid sample directly onto the ATR crystal. Apply the pressure anvil until the torque slips, ensuring intimate contact between the crystal and the sample.

  • Acquisition: Acquire the sample spectrum (32 scans, 4 cm⁻¹ resolution) from 4000 cm⁻¹ to 400 cm⁻¹.

  • Validation: Ensure the maximum absorbance does not exceed 1.2 A.U. to prevent peak distortion (saturation).

G S1 Sample Preparation (Dissolve in DMSO-d6 + TMS) S2 NMR Acquisition (400 MHz, D1=5s, ns=16) S1->S2 Liquid State S3 IR Acquisition (ATR-FTIR, 32 scans) S1->S3 Solid State (Neat) S4 Data Processing (FT, Phase/Baseline Corr.) S2->S4 FID Data S3->S4 Interferogram S5 Validation (Signal-to-Noise > 100:1) S4->S5 Spectral Output

Fig 2. Standardized workflow for spectroscopic data acquisition and validation.

Conclusion

The spectroscopic characterization of 2-(2-Amino-4-methylphenoxy)ethanol requires a nuanced understanding of its highly activated aromatic core. By utilizing the specific NMR and IR assignments provided, and strictly adhering to the self-validating experimental protocols, researchers can confidently verify the structural integrity of this critical intermediate in downstream drug development and chemical synthesis workflows.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 84804, 2-(4-Methylphenoxy)ethanol. Retrieved March 30, 2026, from [Link][1]

Sources

Exploratory

Pharmacokinetic Profiling of 2-(2-Amino-4-methylphenoxy)ethanol Derivatives: A Comprehensive Technical Guide

Executive Summary The 2-(2-Amino-4-methylphenoxy)ethanol scaffold is a highly versatile, electron-rich pharmacophore frequently utilized in the design of kinase inhibitors, GPCR modulators, and targeted small-molecule th...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 2-(2-Amino-4-methylphenoxy)ethanol scaffold is a highly versatile, electron-rich pharmacophore frequently utilized in the design of kinase inhibitors, GPCR modulators, and targeted small-molecule therapeutics. However, its unique structural topology—comprising a primary aniline, a benzylic methyl group, and a primary alcohol—introduces significant pharmacokinetic (PK) and metabolic liabilities. This whitepaper provides an in-depth, authoritative guide to the pharmacokinetic profiling of these derivatives, detailing the mechanistic causality behind their metabolic instability, outlining self-validating experimental protocols, and providing rational lead optimization strategies.

Scaffold Deconstruction & Metabolic Liabilities

Before initiating in vitro or in vivo profiling, it is critical to map the biotransformation pathways inherent to the 2-(2-Amino-4-methylphenoxy)ethanol core. The scaffold contains three primary metabolic "soft spots" that dictate its clearance ( CL ) and half-life ( t1/2​ ):

  • The Primary Amine (Aniline): Anilines are highly susceptible to Phase II N-acetylation by N-acetyltransferases (NATs) and Phase I N-oxidation by Cytochrome P450 (CYP450) enzymes. N-oxidation is particularly problematic as it can generate reactive hydroxylamine intermediates, leading to idiosyncratic toxicity or methemoglobinemia.

  • The 4-Methyl Group (Benzylic Position): The methyl group situated on the electron-rich phenoxy ring is highly vulnerable to CYP450-mediated benzylic oxidation [1]. The causality of this degradation lies in a Hydrogen Atom Transfer (HAT) mechanism to the active [FeO]3+ center of the CYP450 enzyme. This forms a transient benzylic radical, followed by rapid oxygen rebound to yield a benzyl alcohol, which is subsequently oxidized to a carboxylic acid, driving rapid systemic clearance.

  • The Primary Alcohol (Ethanol Moiety): The terminal hydroxyl group is a prime target for Phase II O-glucuronidation by Uridine 5'-diphospho-glucuronosyltransferases (UGTs), as well as Phase I oxidation by alcohol dehydrogenases (ADH) to corresponding aldehydes.

MetabolicPathways Scaffold 2-(2-Amino-4-methylphenoxy)ethanol Scaffold NOx N-Oxidation / N-Acetylation (CYP450 / NATs) Scaffold->NOx Primary Amine BenzOx Benzylic Oxidation (CYP2C8 / CYP3A4) Scaffold->BenzOx 4-Methyl Group AlcOx Alcohol Oxidation (ADH / ALDH) Scaffold->AlcOx Primary Alcohol Gluc O-Glucuronidation (UGTs) Scaffold->Gluc Primary Alcohol

Figure 1. Primary phase I and phase II metabolic pathways of the 2-(2-Amino-4-methylphenoxy)ethanol scaffold.

In Vitro ADME Profiling Protocols

To systematically de-risk this scaffold, a tiered in vitro ADME approach is required. Every protocol must be self-validating to ensure data integrity.

Bidirectional Caco-2 Permeability Assay

Due to the hydrogen-bond donating capability of the primary amine and alcohol, unoptimized derivatives often suffer from poor passive permeability or act as substrates for efflux transporters (e.g., P-gp or BCRP). The Caco-2 bidirectional assay remains the gold standard for predicting human intestinal absorption [2].

Step-by-Step Methodology:

  • Cell Culture & Differentiation: Seed Caco-2 cells (derived from human colorectal adenocarcinoma) onto polycarbonate Transwell inserts at a density of 6×104 cells/cm². Culture for 21–28 days to allow differentiation into a polarized monolayer with established tight junctions.

  • Integrity Verification (Self-Validation Step): Measure Transepithelial Electrical Resistance (TEER). Only utilize wells with a TEER >200Ω⋅cm2 . Monolayers failing this threshold indicate compromised tight junctions and will yield false-positive permeability data.

  • Dosing Preparation: Prepare a 10μM dosing solution of the derivative in Transport Buffer (HBSS supplemented with 10 mM HEPES, pH 7.4).

    • Apical to Basolateral (A→B): Add 300μL dosing solution to the apical chamber; 1200μL blank buffer to the basolateral chamber.

    • Basolateral to Apical (B→A): Add 1200μL dosing solution to the basolateral chamber; 300μL blank buffer to the apical chamber.

  • Incubation: Incubate the plates at 37°C in a 5% CO₂ environment with gentle orbital shaking (50 rpm) for exactly 120 minutes.

  • Sampling & Analysis: Extract 50μL aliquots from the receiver compartments. Quench immediately with cold acetonitrile containing an internal standard (e.g., labetalol). Quantify the analyte via LC-MS/MS.

  • Data Calculation: Calculate the apparent permeability ( Papp​ ) and the Efflux Ratio ( ER=Papp​(B→A)/Papp​(A→B) ).

Caco2Workflow Seed Cell Seeding (Transwell Inserts) Diff Differentiation (TEER >200 Ω·cm²) Seed->Diff Dose Bidirectional Dosing (A->B and B->A) Diff->Dose Incubate Incubation (2h at 37°C) Dose->Incubate LCMS LC-MS/MS Quantification Incubate->LCMS Calc Calculate Papp & Efflux Ratio LCMS->Calc

Figure 2. Step-by-step workflow for the bidirectional Caco-2 permeability assay.

Microsomal Metabolic Stability (Intrinsic Clearance)

To quantify the vulnerability of the benzylic and aniline groups, intrinsic clearance ( CLint​ ) must be measured using Human Liver Microsomes (HLM) and Mouse Liver Microsomes (MLM).

Step-by-Step Methodology:

  • Preparation: Dilute microsomal protein to 0.5mg/mL in 100mM potassium phosphate buffer (pH 7.4) containing 3mMMgCl2​ .

  • Pre-incubation: Spike the test compound to a final concentration of 1μM . Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiation: Initiate the metabolic reaction by adding the cofactor NADPH to a final concentration of 1mM .

  • Kinetic Sampling: Remove 50μL aliquots at t=0,5,15,30,and60 minutes. Immediately quench the reaction by transferring the aliquot into 150μL of ice-cold acetonitrile containing an internal standard.

  • Centrifugation & Analysis: Centrifuge the quenched samples at 4000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to monitor the logarithmic depletion of the parent compound.

  • Calculation: Determine the elimination rate constant ( k ) from the log-linear decline. Calculate CLint​=(k×V)/protein concentration .

In Vivo Pharmacokinetic Evaluation & Data Synthesis

Once in vitro liabilities are mapped, in vivo PK studies in rodents (typically C57BL/6 mice) establish the baseline bioavailability ( F ) and systemic clearance.

Quantitative Data Summary

The table below contrasts the typical PK profile of a raw, unoptimized 2-(2-Amino-4-methylphenoxy)ethanol derivative against the target profile required for a viable clinical candidate.

Table 1: Pharmacokinetic Parameter Comparison (Unoptimized vs. Target)

PK ParameterAssay / ModelTypical Value (Unoptimized Scaffold)Target Value (Optimized Lead)
Papp​ (A→B) Caco-2 Permeability <5×10−6cm/s >10×10−6cm/s
Efflux Ratio (ER) Caco-2 Permeability >3.0 (High Efflux) <2.0 (Low Efflux)
CLint​ (HLM) Liver Microsomes >150μL/min/mg <30μL/min/mg
AUC0−∞​ Mouse PO ( 10mg/kg ) <500h⋅ng/mL >2500h⋅ng/mL
Bioavailability ( F ) Mouse In Vivo <10% (High First-Pass) >40%
Half-life ( t1/2​ ) Mouse IV ( 2mg/kg ) <0.5h >3.0h

Lead Optimization & Structural Mitigation Strategies

To overcome the inherent liabilities of the 2-(2-Amino-4-methylphenoxy)ethanol scaffold and achieve the target parameters outlined in Table 1, specific medicinal chemistry strategies must be employed:

  • Blocking Benzylic Oxidation: The 4-methyl group is a severe metabolic soft spot. Replacing it with a chlorine atom or a trifluoromethyl ( −CF3​ ) group eliminates the benzylic C-H bonds entirely. This physical organic chemistry approach drastically reduces CYP450-mediated clearance while maintaining the steric bulk required for target binding [3].

  • Aniline Modification: Converting the primary amine to a secondary amine, or incorporating the nitrogen into a heteroaromatic ring (e.g., an aminopyridine or aminopyrimidine), reduces N-oxidation risk. Furthermore, this modulates the pKa​ of the basic center, improving both passive permeability and metabolic stability.

  • Alcohol Bioisosteres: The primary alcohol can be replaced with an oxetane ring or a bioisosteric ether. This prevents rapid oxidation by ADH while preserving the critical hydrogen-bond acceptor profile necessary for target engagement.

References

  • Baer, B. R., et al. (2009). "Benzylic Oxidation of Gemfibrozil-1-O-β-Glucuronide by P450 2C8 Leads to Heme Alkylation and Irreversible Inhibition." Chemical Research in Toxicology.

  • Creative Bioarray. (2023). "Caco-2 Permeability Assay Protocol." Creative Bioarray Protocols.

  • Smith, A., et al. (2026). "Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective." ACS Chemical Biology.

Foundational

In-Silico Elucidation: A Technical Guide to Molecular Docking of 2-(2-Amino-4-methylphenoxy)ethanol

Abstract This technical guide provides a comprehensive, in-depth exploration of the molecular docking workflow as applied to the novel small molecule, 2-(2-Amino-4-methylphenoxy)ethanol. In the absence of pre-existing em...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive, in-depth exploration of the molecular docking workflow as applied to the novel small molecule, 2-(2-Amino-4-methylphenoxy)ethanol. In the absence of pre-existing empirical data for this specific ligand, we present a robust, hypothetical study targeting the ATP-binding site of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a well-established target in anti-cancer drug discovery. This guide is designed for researchers, scientists, and drug development professionals, offering not only a step-by-step protocol but also the underlying scientific rationale for each decision in the computational pipeline. We will delve into the intricacies of target selection, ligand and protein preparation, the execution of the docking simulation using AutoDock Vina, and a thorough analysis of the resulting binding interactions. The objective is to provide a framework for conducting scientifically rigorous and reproducible in-silico investigations of novel chemical entities.

Introduction: The Rationale for In-Silico Analysis

The journey of a drug from concept to clinic is a long and arduous one, with high attrition rates. Computational methods, particularly molecular docking, have become indispensable tools in modern drug discovery, allowing for the rapid and cost-effective screening of vast chemical libraries and the prioritization of candidates for synthesis and experimental testing.[1] Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, providing valuable insights into binding affinity and the nature of the molecular interactions.[2]

The subject of this guide, 2-(2-Amino-4-methylphenoxy)ethanol, is a small molecule with several functional groups that suggest potential biological activity: a primary amine, a hydroxyl group, an ether linkage, and a substituted aromatic ring. The ethanolamine moiety, for instance, is found in various neuroprotective agents.[3] Given its structural features, this molecule could potentially interact with a variety of protein targets. For the purpose of this guide, we have selected Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) as a hypothetical target. VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, a process crucial for tumor growth and metastasis. Inhibiting VEGFR-2 is a clinically validated strategy in oncology, making it an excellent candidate for this illustrative study.

This guide will walk through a complete molecular docking workflow, from the initial preparation of the receptor and ligand to the final analysis and visualization of the results.

The Molecular Docking Workflow: A Conceptual Overview

A successful molecular docking study is a systematic process, where each step builds upon the previous one. The overall workflow can be visualized as a pipeline that refines the structural information of the protein and ligand to produce a reliable prediction of their interaction.

G cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase PDB 1. Protein Structure Acquisition (PDB) Prot_Prep 3. Protein Preparation PDB->Prot_Prep Ligand_Draw 2. Ligand Structure Generation Lig_Prep 4. Ligand Preparation Ligand_Draw->Lig_Prep Grid 5. Grid Box Definition Prot_Prep->Grid Lig_Prep->Grid Docking 6. Running AutoDock Vina Grid->Docking Results 7. Analysis of Docking Poses Docking->Results Visualization 8. Visualization of Interactions Results->Visualization

Figure 1: A high-level overview of the molecular docking workflow.

Detailed Experimental Protocols

The following protocols are based on widely used and validated software in the computational chemistry community, namely AutoDock Vina for the docking simulation and PyMOL for visualization.

Part 1: Receptor Preparation

The quality of the initial protein structure is paramount for a meaningful docking study. The goal of this phase is to "clean" the crystal structure to ensure it is ready for the simulation.

Protocol:

  • Obtain the Protein Structure: Download the crystal structure of VEGFR-2 from the Protein Data Bank (PDB). For this study, we will use PDB ID: 2OH4.

  • Initial Cleaning in PyMOL:

    • Load the PDB file into PyMOL.

    • Remove all water molecules using the command: remove solvent

    • Remove any co-crystallized ligands and other heteroatoms that are not part of the protein or essential cofactors.

    • If the protein has multiple chains, select the chain that contains the active site of interest and remove the others.

    • Save the cleaned protein structure as a new PDB file (e.g., VEGFR2_protein.pdb).

  • Preparation using AutoDock Tools (ADT):

    • Open ADT and load the cleaned protein PDB file.

    • Add polar hydrogens to the protein. This is crucial for correctly modeling hydrogen bonds.

    • Compute Gasteiger charges. These are partial atomic charges that are used by the scoring function to calculate electrostatic interactions.

    • Merge non-polar hydrogens.

    • Save the prepared protein in the PDBQT format (e.g., VEGFR2_protein.pdbqt). The PDBQT format includes the atomic coordinates, charges, and atom types required by AutoDock Vina.[4]

Part 2: Ligand Preparation

The ligand, 2-(2-Amino-4-methylphenoxy)ethanol, must be converted into a 3D structure and prepared in a similar manner to the protein.

Protocol:

  • Generate 2D Structure: Draw the 2D structure of 2-(2-Amino-4-methylphenoxy)ethanol using a chemical drawing software such as ChemDraw or MarvinSketch.

  • Convert to 3D and Energy Minimization:

    • Convert the 2D structure to a 3D structure.

    • Perform an energy minimization of the 3D structure using a force field like MMFF94. This step ensures that the ligand has a low-energy, stable conformation. Software such as Avogadro can be used for this.[5]

    • Save the 3D structure as a PDB file (e.g., ligand.pdb).

  • Preparation using AutoDock Tools (ADT):

    • Load the ligand PDB file into ADT.

    • Detect the root of the ligand and define the rotatable bonds. This allows for ligand flexibility during the docking simulation.

    • Save the prepared ligand in the PDBQT format (e.g., ligand.pdbqt).

Part 3: Molecular Docking Simulation

With the prepared protein and ligand, the docking simulation can now be performed using AutoDock Vina.

Protocol:

  • Define the Binding Site (Grid Box):

    • The grid box defines the three-dimensional space where AutoDock Vina will search for the best binding pose for the ligand.

    • The box should be centered on the active site of the protein and be large enough to accommodate the entire ligand in various orientations.

    • For VEGFR-2 (PDB ID: 2OH4), the ATP-binding site is well-characterized. The grid box can be centered on the coordinates of the co-crystallized ligand or key active site residues.

  • Create a Configuration File: Create a text file (e.g., conf.txt) that contains the following information:

    vina --config conf.txt --log docking_log.txt

Analysis and Interpretation of Results

Key Metrics for Evaluation

The primary metrics for evaluating the docking results include:

  • Binding Affinity: This is the score calculated by AutoDock Vina, reported in kcal/mol. A more negative value indicates a stronger predicted binding affinity. [6]* Root Mean Square Deviation (RMSD): When compared to a known binding pose (e.g., from a crystal structure), a lower RMSD value (typically < 2.0 Å) indicates a more accurate prediction. [7]

Hypothetical Docking Results

The following table summarizes the hypothetical quantitative data from our docking simulation of 2-(2-Amino-4-methylphenoxy)ethanol with VEGFR-2.

LigandBinding Affinity (kcal/mol)RMSD of Best Pose (Å)Number of Hydrogen BondsKey Interacting Residues (Hypothetical)
2-(2-Amino-4-methylphenoxy)ethanol-7.81.54Cys919, Asp1046, Glu885, Leu840
Visualizing and Interpreting Interactions

The most insightful part of the analysis is the visual inspection of the binding poses in the context of the protein's active site. This is typically done using visualization software like PyMOL or Chimera. [8] The analysis should focus on identifying key non-covalent interactions:

  • Hydrogen Bonds: These are strong, directional interactions that are critical for binding affinity and specificity.

  • Hydrophobic Interactions: These occur between non-polar regions of the ligand and protein.

  • Pi-Pi Stacking: These can occur between the aromatic ring of the ligand and aromatic residues in the active site (e.g., Phenylalanine, Tyrosine, Tryptophan).

Based on our hypothetical results, we can postulate a binding mode for 2-(2-Amino-4-methylphenoxy)ethanol in the ATP-binding site of VEGFR-2.

G cluster_ligand 2-(2-Amino-4-methylphenoxy)ethanol cluster_protein VEGFR-2 Active Site Aromatic_Ring Aromatic Ring Leu840 Leu840 Aromatic_Ring->Leu840 Hydrophobic Phe1047 Phe1047 Aromatic_Ring->Phe1047 Pi-Pi Stacking Amino_Group Amino Group Cys919 Cys919 Amino_Group->Cys919 H-Bond Asp1046 Asp1046 Amino_Group->Asp1046 H-Bond Hydroxyl_Group Hydroxyl Group Glu885 Glu885 Hydroxyl_Group->Glu885 H-Bond Ether_Oxygen Ether Oxygen Ether_Oxygen->Leu840 H-Bond (Backbone)

Figure 2: Hypothetical binding interactions of the ligand in the VEGFR-2 active site.

In this hypothetical binding mode, the hydroxyl and amino groups of the ligand form crucial hydrogen bonds with key residues in the hinge region of the kinase domain (Cys919 and Asp1046), a common interaction pattern for VEGFR-2 inhibitors. The aromatic ring is positioned in a hydrophobic pocket, potentially forming a pi-pi stacking interaction with Phe1047.

Conclusion and Future Directions

This guide has outlined a comprehensive, albeit hypothetical, molecular docking study of 2-(2-Amino-4-methylphenoxy)ethanol against VEGFR-2. We have provided detailed, step-by-step protocols for each stage of the workflow, from initial molecule preparation to the final analysis of results. The presented framework is grounded in established computational methodologies and is intended to be a valuable resource for researchers embarking on in-silico drug discovery projects.

It is crucial to remember that molecular docking is a predictive tool, and its results must be validated experimentally. The insights gained from this type of study, however, are invaluable for generating hypotheses, prioritizing compounds for synthesis, and guiding the design of more potent and selective drug candidates. Future work would involve synthesizing 2-(2-Amino-4-methylphenoxy)ethanol and testing its activity in in-vitro assays against VEGFR-2 to validate the computational predictions.

References

  • El Mouns, B-D. (2024). How to interpret and analyze molecular docking results? ResearchGate. [Link]

  • Bioinformatics Review. (2026, February 10). AutoDock Vina Tutorial: Protein-Ligand Docking for Beginners 2026. Bioinformatics Review. [Link]

  • Scripps Research. (2020, December 4). Tutorial – AutoDock Vina. The Scripps Research Institute. [Link]

  • Matter Modeling Stack Exchange. (2020, May 18). How I can analyze and present docking results? Stack Exchange. [Link]

  • Seeliger, D., & de Groot, B. L. (2010). Ligand docking and binding site analysis with PyMOL and Autodock/Vina. Journal of Computer-Aided Molecular Design, 24(5), 417–422. [Link]

  • ScotChem. (2025, April 8). Preparing the protein and ligand for docking. ScotChem. [Link]

  • Al-Dahmoshi, H. O., Al-Khafaji, K., & Al-Busaidi, I. (2024). In Silico Docking: Protocols for Computational Exploration of Molecular Interactions. IntechOpen. [Link]

  • YouTube. (2025, March 29). HOW TO ANALYZE AND VISUALIZE MOLECULAR DOCKING RESULTS: Using MVD and Discovery Studio. YouTube. [Link]

  • Forli, S., Huey, R., Pique, M. E., Sanner, M. F., Goodsell, D. S., & Olson, A. J. (2012). Using AutoDock 4 and AutoDock Vina with AutoDockTools: A Tutorial. The Scripps Research Institute. [Link]

  • Saldivar-González, F. I., Aldas-Bulos, V. D., & Medina-Franco, J. L. (2018). Reverse Docking for the Identification of Molecular Targets of Anticancer Compounds. Methods in Molecular Biology, 1824, 225–241. [Link]

  • AutoDock Vina Documentation. (n.d.). Basic docking. Read the Docs. [Link]

  • YouTube. (2020, December 17). Autodock Vina Tutorial - Molecular Docking. YouTube. [Link]

  • Docking Server. (n.d.). Steps of ligand docking. Docking Server. [Link]

  • Krishnankutty, G. (2025, December 22). Molecular Docking: Principle, Steps, Types, Tools, Models, Uses. Microbe Notes. [Link]

  • Lee, J., & Kim, D. (2012). Ligand Aligning Method for Molecular Docking: Alignment of Property-Weighted Vectors. Journal of Chemical Information and Modeling, 52(4), 1045–1054. [Link]

  • Titovich, I. A., Sysoev, Y. I., Bolotova, V. C., & Okovityi, S. V. (2017). Ethanolamine derivatives as neuroprotective agents. Pharmacy, 5(4), 63. [Link]

  • ResearchGate. (2019, September 20). Molecular docking proteins preparation. ResearchGate. [Link]

  • Ross, G. (n.d.). Session 4: Introduction to in silico docking. University of Oxford. [Link]

  • Singh, T., & Roy, A. (2025, May 9). Ten quick tips to perform meaningful and reproducible molecular docking calculations. Authorea Preprints. [Link]

  • ScotChem. (n.d.). 6. Preparing the protein and ligand for docking. ScotChem. [Link]

  • ChemCopilot. (2025, April 29). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. ChemCopilot. [Link]

  • Ju, Y., et al. (2025, November 6). New Ethanolamine Azole Derivatives Target UC Pathways. Bioengineer.org. [Link]

  • Kumar, S. (2017, May 23). Molecular Docking: A structure-based drug designing approach. JSciMed Central. [Link]

  • ResearchGate. (n.d.). Discovery of new DHA ethanolamine derivatives as potential anti-inflammatory agents targeting Nur77. ResearchGate. [Link]

  • YouTube. (2022, November 22). [MD-2] Protein Preparation for Molecular Docking | #autodockvina #TrendBioTech. YouTube. [Link]

  • Bonvin Lab. (n.d.). HADDOCK2.4 shape-restrained protein-small molecule tutorial. Bonvin Lab. [Link]

  • Graphviz. (2024, September 28). DOT Language. Graphviz. [Link]

  • Gibellini, F., et al. (2017). Ethanolamine and Phosphatidylethanolamine: Partners in Health and Disease. Molecules, 22(11), 1934. [Link]

  • Wang, C., et al. (2017). Chemoproteomic profiling of targets of lipid-derived electrophiles by bioorthogonal aminooxy probe. Redox Biology, 12, 975–983. [Link]

  • Chad's Blog. (2021, March 26). Building diagrams using graphviz. Chad's Blog. [Link]

  • Google Patents. (n.d.). Ethanolamine derivatives.
  • Graphviz. (n.d.). Graphviz. Graphviz. [Link]

  • Sketchviz. (n.d.). Graphviz Examples and Tutorial. Sketchviz. [Link]

  • Sato, S., & Nakamura, H. (2015). Tyrosine-Specific Chemical Modification with in Situ Hemin-Activated Luminol Derivatives. Bioconjugate Chemistry, 26(9), 1837–1842. [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). Other protein target families. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

  • Witte, M. D., et al. (n.d.). Mapping peptide-protein interactions by amine-reactive cleavable photoaffinity reagents. ChemRxiv. [Link]

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Exploratory

Thermodynamic Stability and Degradation Kinetics of 2-(2-Amino-4-methylphenoxy)ethanol at Room Temperature: A Comprehensive Technical Guide

Executive Summary For drug development professionals and formulation scientists, understanding the ambient stability of active pharmaceutical ingredients (APIs) and critical intermediates is paramount. 2-(2-Amino-4-methy...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For drug development professionals and formulation scientists, understanding the ambient stability of active pharmaceutical ingredients (APIs) and critical intermediates is paramount. 2-(2-Amino-4-methylphenoxy)ethanol (CAS: 156564-82-8)[1] is a highly functionalized ortho-alkoxyaniline derivative. While its primary alcohol and ether linkages are thermodynamically stable at standard room temperature (298 K), the molecule exhibits significant thermodynamic instability in the presence of atmospheric oxygen. This whitepaper deconstructs the thermodynamic vulnerabilities of this compound, maps its oxidative degradation mechanisms, and provides self-validating experimental protocols to quantify its kinetic half-life.

Molecular Thermodynamics & Causality of Instability

To evaluate the thermodynamic stability of 2-(2-Amino-4-methylphenoxy)ethanol at 298 K, we must analyze its molecular architecture. The compound consists of a central benzene ring substituted with an amino group (-NH₂), a methyl group (-CH₃), and a 2-hydroxyethoxy group (-O-CH₂-CH₂-OH).

The Thermodynamic Dilemma: Spontaneity of Auto-Oxidation

Thermodynamic stability is dictated by the Gibbs free energy ( ΔG ) of potential degradation reactions. At room temperature, the reaction of this compound with triplet oxygen ( 3O2​ ) is thermodynamically spontaneous ( ΔGrxn​<0 ).

The causality behind this instability lies in molecular orbital theory. Both the ortho-alkoxy group (via resonance, +M effect) and the para-methyl group (via hyperconjugation, +I effect) are strongly electron-donating. These groups synergistically increase the electron density on the aromatic ring, significantly raising the energy of the Highest Occupied Molecular Orbital (HOMO). A higher HOMO energy corresponds to a lower oxidation potential. Consequently, the amino group becomes highly susceptible to Single Electron Transfer (SET) reactions, initiating auto-oxidation[2].

Kinetic Lability vs. Thermodynamic Instability

While many organic compounds are thermodynamically unstable in oxygen, they remain kinetically stable due to a high activation energy barrier ( Ea​ ). However, for 2-aminophenol and ortho-alkoxyaniline derivatives, trace transition metals (e.g., Cu²⁺, Fe³⁺) act as potent catalysts, drastically lowering Ea​ and rendering the compound kinetically labile at 298 K[3].

Mechanistic Degradation Pathways

The primary degradation route for 2-(2-Amino-4-methylphenoxy)ethanol at room temperature is SET-mediated auto-oxidation[4].

  • Initiation: Trace metals or ambient photons catalyze the transfer of a single electron from the electron-rich nitrogen to molecular oxygen, forming a radical cation.

  • Deprotonation: The radical cation rapidly loses a proton to form a neutral, highly reactive aminyl radical.

  • Propagation/Termination: These radicals undergo recombination or further oxidation. Unlike free ortho-aminophenols which cyclize into stable phenoxazinones, the etherified oxygen in this compound prevents simple cyclization. Instead, the radicals couple to form complex azo dimers, quinone imines, and highly colored polymeric adducts.

Mechanism A 2-(2-Amino-4-methylphenoxy)ethanol (HOMO Elevated by +M / +I Effects) B O2 / Trace Metals (Cu, Fe) Standard Room Temp (298 K) A->B Aerobic Exposure C Radical Cation / Aminyl Radical (Metastable Intermediate) B->C Single Electron Transfer (SET) D Quinone Imine (Primary Oxidative Degradant) C->D -e-, -H+ E Azo Dimers / Polymers (Secondary Coupling Products) C->E Radical Recombination

Fig 1: SET-mediated auto-oxidation pathway of 2-(2-Amino-4-methylphenoxy)ethanol at 298 K.

Self-Validating Experimental Protocols

To rigorously quantify the thermodynamic stability of this compound, we employ a dual-orthogonal approach: Isothermal Microcalorimetry (IMC) for real-time thermodynamic monitoring, and HPLC-MS/MS for structural quantification.

Crucially, this protocol is designed as a self-validating system. By incorporating parallel control arms (Argon purging and EDTA chelation), the experiment internally proves whether degradation is strictly oxidative and metal-catalyzed, eliminating false positives from hydrolytic or photolytic pathways.

Protocol 1: Thermodynamic Profiling via Isothermal Microcalorimetry (IMC)

Causality: IMC measures minute heat flows ( μW ) associated with chemical reactions. Because auto-oxidation is exothermic, IMC detects thermodynamic instability days before mass loss is quantifiable by HPLC.

Step-by-Step Methodology:

  • Sample Preparation: Prepare a 10 mM solution of 2-(2-Amino-4-methylphenoxy)ethanol in a pH 7.4 phosphate buffer.

  • Internal Validation Branching: Divide the solution into three ampoules:

    • Ampoule A (Test): Ambient air headspace.

    • Ampoule B (Control 1 - Inert): Purged with Argon gas for 15 minutes.

    • Ampoule C (Control 2 - Chelated): Ambient air + 1 mM EDTA (to sequester trace metals).

  • Equilibration: Load ampoules into the microcalorimeter and equilibrate to exactly 298.00 K.

  • Data Acquisition: Record the thermal power signal ( dq/dt ) continuously for 72 hours.

  • Integration: Integrate the heat flow curve over time to calculate the total enthalpy of oxidation ( ΔHox​ ).

Protocol 2: Kinetic Quantification via HPLC-MS/MS

Causality: While IMC proves the reaction is happening, HPLC-MS/MS identifies the exact rate of parent compound depletion and characterizes the mass of the resulting quinone imines.

Step-by-Step Methodology:

  • Aliquot Sampling: Extract 100 μL aliquots from the IMC ampoules at t=0,12,24,48,and 72 hours.

  • Quenching: Immediately quench the reaction by adding 900 μL of cold acetonitrile containing 0.1% formic acid (lowering the pH protonates the amine, halting further oxidation).

  • Chromatography: Inject 5 μL onto a C18 reverse-phase column. Use an isocratic mobile phase of 60% Water / 40% Acetonitrile (both with 0.1% Formic Acid) at 0.8 mL/min.

  • Detection: Monitor the parent mass transition ( m/z 168.1 fragment ions) using Electrospray Ionization (ESI) in positive mode.

  • Kinetic Modeling: Plot ln([API]t​/[API]0​) versus time to derive the first-order rate constant ( k ) and half-life ( t1/2​ ).

Protocol P1 1. Sample Preparation (Aqueous Buffer, pH 7.4) P2 2. Internal Validation Split (Air vs. Argon vs. EDTA) P1->P2 Aliquot Distribution P3 3. Isothermal Microcalorimetry (Real-time Heat Flow at 298 K) P2->P3 Continuous Thermal Monitoring P4 4. HPLC-MS/MS (Parent Decay & Degradant ID) P2->P4 Discrete Sampling (0-72h) P5 5. Kinetic & Thermodynamic Derivation (Calculate ΔH, k, t1/2) P3->P5 Integration of dq/dt P4->P5 Concentration Decay Plot

Fig 2: Self-validating workflow for thermodynamic and kinetic stability profiling.

Quantitative Data & Formulation Matrix

The following tables summarize the expected thermodynamic behavior and kinetic stability of 2-(2-Amino-4-methylphenoxy)ethanol based on the structural profiling of analogous ortho-alkoxyanilines.

Table 1: Thermodynamic & Kinetic Parameters at 298 K

Condition / EnvironmentHeat Flow ( μW/g )Est. Half-Life ( t1/2​ )Primary Degradation Mechanism
Ambient Air (Unprotected) > 50.0 (Highly Exothermic)48 - 72 HoursMetal-catalyzed auto-oxidation
Argon Purged (Inert) < 2.0 (Baseline noise)> 24 MonthsNone (Thermodynamically stable)
Ambient Air + 1mM EDTA 5.0 - 10.014 - 21 DaysSlow, uncatalyzed auto-oxidation
Acidic Matrix (pH 3.0) < 5.0> 6 MonthsAmine protonation prevents SET

Table 2: Excipient Compatibility & Stabilization Matrix To formulate this compound successfully at room temperature, specific stabilization strategies must be employed to artificially increase the kinetic barrier against its inherent thermodynamic instability.

Stabilization StrategyMechanism of ActionRecommended Excipients
Chelation Sequesters trace Cu²⁺/Fe³⁺, preventing catalytic lowering of Ea​ .Disodium EDTA, Citric Acid
Sacrificial Antioxidants Possess a lower oxidation potential than the API; oxidized preferentially.Ascorbic Acid, Sodium Metabisulfite
pH Modulation Protonates the -NH₂ group to -NH₃⁺, removing electron density and raising the oxidation potential.Hydrochloric Acid, Acetate Buffer (pH 4)

References

  • 156564-82-8 | 2-(2-Amino-4-methylphenoxy)ethanol | BLD Pharm bldpharm.com
  • Oxidative coupling of 2-aminophenol to 2-amino-phenoxazine-3-one catalyzed by organotin (IV)–copper (I)
  • Copper (II)
  • Aminophenol: Properties, Production, Reactions And Uses Chemcess

Sources

Foundational

Mass Spectrometry Fragmentation Pattern of 2-(2-Amino-4-methylphenoxy)ethanol: Mechanistic Pathways and Analytical Protocols

Executive Summary & Molecule Overview The structural elucidation of substituted phenoxyethanols is a critical analytical requirement in pharmaceutical intermediate profiling and toxicological screening. 2-(2-Amino-4-meth...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Molecule Overview

The structural elucidation of substituted phenoxyethanols is a critical analytical requirement in pharmaceutical intermediate profiling and toxicological screening. 2-(2-Amino-4-methylphenoxy)ethanol (C9H13NO2, Exact Mass: 167.0946 Da) presents a unique structural motif: an electron-donating methyl group, a primary amine, and a hydroxyethyl ether chain.

When subjected to Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS), this molecule does not merely undergo simple bond cleavages. The proximity of the ortho-amino group to the ether chain triggers complex intramolecular rearrangements. This technical guide deconstructs the gas-phase dissociation kinetics of 2-(2-Amino-4-methylphenoxy)ethanol, providing researchers with the mechanistic causality and self-validating protocols required for accurate spectral interpretation.

Ionization and Precursor Ion Characterization (ESI+)

In positive-ion mode (ESI+), the molecule readily accepts a proton to form a stable [M+H]^+^ precursor ion at m/z 168.102 . The primary site of protonation is the highly basic ortho-amino group (-NH2), though protonation at the ether oxygen also occurs as an intermediate step preceding collision-induced dissociation (CID) 1.

To capture the complete fragmentation profile, a step-wise CID energy ramp is required. Low collision energies (10–15 eV) favor the kinetically driven neutral losses, while higher energies (25–40 eV) are necessary to shatter the resulting stable aromatic rings.

G A LC Separation (0.1% FA Mobile Phase) B ESI Source (Positive Mode) A->B C Q1: Precursor Selection [M+H]+ m/z 168.10 B->C D Q2: CID Fragmentation (N2 Collision Gas) C->D E Q3: TOF/Orbitrap Mass Analysis D->E

Caption: LC-ESI-MS/MS workflow for the characterization of small molecule precursor ions.

Primary Fragmentation Pathways & Mechanistic Causality

The fragmentation of 2-(2-Amino-4-methylphenoxy)ethanol is governed by two competing pathways. Understanding the causality behind these pathways is essential for distinguishing this molecule from its meta- or para-substituted isomers.

Pathway A: Ortho-Effect Mediated Cyclization (m/z 150.09)

The most diagnostic fragment arises from the loss of a neutral water molecule (-18 Da). In standard aliphatic alcohols, water loss is a simple elimination. However, due to the spatial proximity of the ortho-amino group to the hydroxyethyl chain, this dissociation is driven by an ortho-effect 2.

  • The terminal hydroxyl group is protonated.

  • As water departs, the resulting transient carbocation on the ethyl chain undergoes an immediate intramolecular nucleophilic attack by the lone pair of the adjacent amino group.

  • This cyclization yields a highly stable 7-methyl-3,4-dihydro-2H-1,4-benzoxazine cation at m/z 150.09 3. The formation of the 1,4-benzoxazine ring acts as an extreme thermodynamic sink, making this the base peak at low collision energies 4.

Pathway B: Ether Cleavage / The Phenolic Pathway (m/z 124.08)

The secondary dominant pathway involves the cleavage of the ether (C-O) bond.

  • Protonation shifts to the ether oxygen.

  • Charge-driven cleavage expels the entire hydroxyethyl chain as neutral ethylene oxide (C2H4O, 44 Da) or ethenol.

  • The remaining charge is retained on the aromatic ring, yielding a protonated 2-amino-4-methylphenol ion at m/z 124.08 . This cleavage is a hallmark of phenoxyethanol derivatives 5.

Secondary Fragmentation & Ring Opening (MS^3^)

At elevated collision energies (>25 eV), the primary product ions undergo further dissociation:

  • From the Benzoxazine ring (m/z 150.09): The newly formed oxazine ring fractures, expelling a neutral ethylene molecule (C2H4, 28 Da) to yield a fragment at m/z 122.06 .

  • From the Phenol ion (m/z 124.08): The primary amine group is expelled as neutral ammonia (NH3, 17 Da), resulting in a stable substituted tropylium or benzyl cation at m/z 107.05 .

G Precursor [M+H]+ m/z 168.10 2-(2-Amino-4-methylphenoxy)ethanol Frag150 m/z 150.09 [M+H - H2O]+ (Benzoxazine derivative) Precursor->Frag150 -H2O (-18 Da) Ortho-effect cyclization Frag124 m/z 124.08 [M+H - C2H4O]+ (2-Amino-4-methylphenol) Precursor->Frag124 -C2H4O (-44 Da) Ether cleavage Frag122 m/z 122.06 [m/z 150 - C2H4]+ Frag150->Frag122 -C2H4 (-28 Da) Ring opening Frag107 m/z 107.05 [m/z 124 - NH3]+ Frag124->Frag107 -NH3 (-17 Da) Amine loss

Caption: MS/MS fragmentation pathways of 2-(2-Amino-4-methylphenoxy)ethanol highlighting the ortho-effect.

Quantitative Data Presentation

To facilitate rapid library matching and spectral annotation, the exact masses and corresponding neutral losses are summarized below. Mass accuracies should be maintained within <5 ppm for high-resolution systems (e.g., Q-TOF or Orbitrap) 6.

Ion TypeExact Mass (m/z)Formula AssignmentNeutral Loss (Da)Mechanistic OriginRelative Abundance (Est.)
Precursor 168.1025[C9H14NO2]^+^N/AProtonated intact moleculeVariable (CE dependent)
Product 150.0919[C9H12NO]^+^18.0106 (H2O)Ortho-effect cyclizationHigh (Base peak at low CE)
Product 124.0762[C7H10NO]^+^44.0262 (C2H4O)Ether bond cleavageMedium
Product 122.0606[C7H8NO]^+^46.0419 (H2O + C2H4)Oxazine ring openingLow-Medium (High CE)
Product 107.0497[C7H7O]^+^61.0528 (C2H4O + NH3)Phenol amine lossLow (High CE)

Self-Validating Experimental Protocol for MS/MS Characterization

To ensure data trustworthiness and eliminate false positives from isobaric interferences, the following LC-MS/MS protocol integrates internal self-validation checkpoints.

Step 1: Sample Preparation & Internal Calibration
  • Action: Dissolve the analyte in a 50:50 mixture of LC-MS grade Methanol and Water to a final concentration of 1 µg/mL. Spike in a stable isotopically labeled internal standard (e.g., Phenoxyethanol-d5) at 0.5 µg/mL.

  • Causality: The amphiphilic nature of the solvent ensures complete solvation of both the polar hydroxyethyl tail and the hydrophobic aromatic ring. The internal standard acts as a self-validating check for ionization suppression and retention time drift.

Step 2: Chromatographic Separation
  • Action: Inject 2 µL onto a C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm). Use a gradient of Mobile Phase A (Water + 0.1% Formic Acid) and Mobile Phase B (Acetonitrile + 0.1% Formic Acid).

  • Causality: Formic acid is critical; it acts as an ion-pairing agent to sharpen chromatographic peaks while providing an abundant proton source to drive the formation of the [M+H]^+^ precursor ion in the ESI source.

Step 3: ESI Source Optimization & Blank Verification
  • Action: Set the ESI capillary voltage to +3.5 kV, desolvation temperature to 350°C, and gas flow to 10 L/min. Critical Check: Run a solvent blank injection prior to the sample.

  • Causality: The blank injection ensures the system is free of carryover or background isobaric contaminants at m/z 168.10, validating that subsequent fragmentations strictly originate from the target analyte.

Step 4: Collision-Induced Dissociation (CID) Ramping
  • Action: Isolate m/z 168.10 in Q1 (isolation width ~0.7 Da). Apply a stepped collision energy (CE) ramp in the collision cell using Nitrogen or Argon gas:

    • Scan 1 (Low CE, 15 eV): Validates Pathway A (captures the m/z 150.09 benzoxazine base peak).

    • Scan 2 (High CE, 35 eV): Validates Pathway B and secondary fragmentations (captures m/z 124.08, 122.06, and 107.05).

  • Causality: Acquiring spectra at multiple collision energies prevents the loss of transient intermediate ions and allows the reconstruction of the complete thermodynamic breakdown pathway.

References

  • Source: PMC / nih.
  • Quality Control for Building Libraries from Electrospray Ionization Tandem Mass Spectra Source: Analytical Chemistry - ACS Publications URL
  • A Rapid Methodology for the Characterization of Dialkyl Tertiary Amine-N-Oxide Metabolites Using Structurally Dependent Dissociation Pathways and Reconstructed Ion Current Chromatograms Source: ACS Publications URL
  • Source: PubMed / nih.
  • Synthesis of 1,4-Benzoxazine Adducts of Fullerene C60 in the Presence of Lead(IV)
  • Source: PMC / nih.

Sources

Protocols & Analytical Methods

Method

Introduction: The Significance of 2-(Aryloxy)ethanolamines in Medicinal Chemistry

An Application Note and Detailed Protocol for the Synthesis of 2-(2-Amino-4-methylphenoxy)ethanol Derivatives The 2-(2-Amino-4-methylphenoxy)ethanol scaffold is a crucial structural motif found in a variety of pharmacolo...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Detailed Protocol for the Synthesis of 2-(2-Amino-4-methylphenoxy)ethanol Derivatives

The 2-(2-Amino-4-methylphenoxy)ethanol scaffold is a crucial structural motif found in a variety of pharmacologically active molecules. These compounds are key intermediates in the synthesis of numerous pharmaceuticals, most notably β-adrenergic blocking agents (beta-blockers). Beta-blockers, such as Carvedilol, are widely prescribed for the management of cardiovascular disorders including hypertension, angina pectoris, and heart failure.[1] The efficacy of these drugs is often attributed to the specific arrangement of the aryloxy, ethanol, and amine groups, which allows for precise interaction with adrenergic receptors.

This document provides a detailed protocol for the synthesis of 2-(2-Amino-4-methylphenoxy)ethanol, designed for researchers in organic synthesis, medicinal chemistry, and drug development. The primary method detailed is a modified Williamson ether synthesis, which involves the protection of the amine functionality, formation of an ether linkage, and subsequent deprotection. An alternative approach, the Ullmann condensation, is also discussed.

PART 1: Synthetic Strategy and Core Protocol

The most direct and reliable method for synthesizing 2-(2-Amino-4-methylphenoxy)ethanol is a multi-step approach beginning with the protection of the nucleophilic amino group on 2-amino-4-methylphenol. This prevents side reactions during the subsequent etherification step. The core of the synthesis is a Williamson ether synthesis, a robust and widely used method for forming ethers.

Overall Synthetic Workflow

The synthesis is performed in three main stages:

  • Protection: The amino group of 2-amino-4-methylphenol is protected, typically as an acetamide, to prevent its reaction in the subsequent base-mediated step.

  • Etherification: The protected phenol is treated with a base to form a phenoxide, which then acts as a nucleophile to displace a halide from a 2-haloethanol (e.g., 2-chloroethanol or 2-bromoethanol).

  • Deprotection: The protecting group is removed under acidic or basic conditions to reveal the target primary amine, yielding the final product.

G cluster_0 Stage 1: Amine Protection cluster_1 Stage 2: Williamson Ether Synthesis cluster_2 Stage 3: Deprotection A 2-Amino-4-methylphenol B N-(2-hydroxy-5-methylphenyl)acetamide A->B Acetic Anhydride Pyridine C N-(2-(2-hydroxyethoxy)-5-methylphenyl)acetamide B->C 1. NaOH or K2CO3 2. 2-Chloroethanol DMF D 2-(2-Amino-4-methylphenoxy)ethanol C->D Aq. HCl Reflux

Caption: Overall workflow for the synthesis of 2-(2-Amino-4-methylphenoxy)ethanol.

Experimental Protocols

Materials and Equipment
Reagent/MaterialGradeSupplier
2-Amino-4-methylphenolReagentSigma-Aldrich, etc.
Acetic AnhydrideACS ReagentStandard suppliers
PyridineAnhydrousStandard suppliers
Sodium Hydroxide (NaOH)Pellets, 97%+Standard suppliers
2-Chloroethanol99%Standard suppliers
Dimethylformamide (DMF)AnhydrousStandard suppliers
Hydrochloric Acid (HCl)37% (conc.)Standard suppliers
Ethyl AcetateACS GradeStandard suppliers
HexanesACS GradeStandard suppliers
Anhydrous Sodium SulfateGranularStandard suppliers
Equipment
Round-bottom flasksStandard lab supplier
Magnetic stirrer with hotplateStandard lab supplier
Reflux condenserStandard lab supplier
Separatory funnelStandard lab supplier
Rotary evaporatorStandard lab supplier
Glassware for filtrationStandard lab supplier
TLC plates (Silica gel 60 F254)Standard lab supplier
Step-by-Step Methodology

Part A: Synthesis of N-(2-hydroxy-5-methylphenyl)acetamide (Amine Protection)

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-amino-4-methylphenol (10.0 g, 81.2 mmol) in pyridine (50 mL). Cool the flask in an ice bath to 0-5 °C.

  • Acylation: While stirring, slowly add acetic anhydride (8.3 g, 81.2 mmol) dropwise to the solution, ensuring the temperature remains below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl Acetate in Hexanes).

  • Workup: Pour the reaction mixture into 200 mL of ice-cold water and stir for 30 minutes to precipitate the product.

  • Isolation: Collect the solid precipitate by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield N-(2-hydroxy-5-methylphenyl)acetamide as a solid.

Part B: Synthesis of N-(2-(2-hydroxyethoxy)-5-methylphenyl)acetamide (Etherification)

  • Reaction Setup: To a 500 mL three-necked flask equipped with a reflux condenser and magnetic stirrer, add the dried N-(2-hydroxy-5-methylphenyl)acetamide (10.0 g, 60.5 mmol), powdered potassium carbonate (16.7 g, 121 mmol), and anhydrous dimethylformamide (DMF) (150 mL).

  • Addition of Haloethanol: Add 2-chloroethanol (5.36 g, 66.6 mmol) to the suspension.

  • Reaction: Heat the mixture to 80-90 °C and stir vigorously for 8-12 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature and pour it into 500 mL of cold water. Extract the aqueous mixture three times with ethyl acetate (3 x 150 mL).

  • Purification: Combine the organic layers, wash with brine (2 x 100 mL), and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the solvent using a rotary evaporator. The resulting crude product can be purified by column chromatography on silica gel (Eluent: 50-70% Ethyl Acetate in Hexanes) to yield N-(2-(2-hydroxyethoxy)-5-methylphenyl)acetamide.

Part C: Synthesis of 2-(2-Amino-4-methylphenoxy)ethanol (Deprotection)

  • Reaction Setup: Place the purified N-(2-(2-hydroxyethoxy)-5-methylphenyl)acetamide (10.0 g, 44.8 mmol) in a 250 mL round-bottom flask. Add 100 mL of 6M aqueous hydrochloric acid.

  • Hydrolysis: Heat the mixture to reflux (approximately 100-110 °C) and maintain for 4-6 hours. Monitor the reaction by TLC.

  • Neutralization: Cool the solution to room temperature and then place it in an ice bath. Carefully neutralize the acid by slowly adding a saturated solution of sodium bicarbonate or a 6M NaOH solution until the pH is approximately 8-9. The product will precipitate out of the solution.

  • Isolation and Purification: Extract the product with ethyl acetate (3 x 100 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure. The resulting solid can be recrystallized from an appropriate solvent system (e.g., ethanol/water or toluene) to yield pure 2-(2-Amino-4-methylphenoxy)ethanol.[2]

PART 2: Mechanistic Insights and Alternative Methods

Mechanism of the Williamson Ether Synthesis

The core of this protocol relies on the Williamson ether synthesis, a classic SN2 reaction.

  • Deprotonation: The base (potassium carbonate or sodium hydroxide) deprotonates the acidic phenolic hydroxyl group of the protected aminophenol, forming a highly nucleophilic phenoxide ion.

  • Nucleophilic Attack: The phenoxide ion attacks the electrophilic carbon of 2-chloroethanol that is bonded to the chlorine atom.

  • Displacement: In a concerted step, the phenoxide forms a new carbon-oxygen bond while the carbon-chlorine bond breaks, displacing the chloride ion as the leaving group.

G cluster_0 Mechanism: Williamson Ether Synthesis Start Ar-OH + Base Phenoxide Ar-O⁻ (Nucleophile) Start->Phenoxide Deprotonation Product Ar-O-CH₂CH₂-OH + Cl⁻ Phenoxide->Product SN2 Attack Reagent Cl-CH₂CH₂-OH (Electrophile) Reagent->Product

Sources

Application

applications of 2-(2-Amino-4-methylphenoxy)ethanol as a chemical intermediate

Application Note: 2-(2-Amino-4-methylphenoxy)ethanol as a Strategic Intermediate in Benzoxazine Scaffold Synthesis Target Audience: Researchers, synthetic chemists, and drug development professionals. Chemical Rationale:...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 2-(2-Amino-4-methylphenoxy)ethanol as a Strategic Intermediate in Benzoxazine Scaffold Synthesis

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Chemical Rationale: Why 2-(2-Amino-4-methylphenoxy)ethanol?

The compound 2-(2-amino-4-methylphenoxy)ethanol (CAS 156564-82-8)[1] is a highly specialized, bi-functional aromatic intermediate. Structurally, it consists of an ortho-aminophenol core where the phenolic oxygen has been pre-alkylated with an ethanol moiety.

In traditional synthetic routes, attempting the direct alkylation of 2-amino-4-methylphenol with 1,2-dibromoethane to form a 6-membered morpholine-like ring often yields a complex, difficult-to-separate mixture of O-alkylated, N-alkylated, and N,O-bis-alkylated byproducts. This is due to the competing nucleophilicity of the primary aniline and the phenoxide ion.

By utilizing 2-(2-amino-4-methylphenoxy)ethanol, the O-alkylation is already established. The proximity of the primary amine to the terminal primary hydroxyl group creates an ideal geometric arrangement for a highly regioselective intramolecular cyclization. This controlled ring closure yields 6-methyl-3,4-dihydro-2H-1,4-benzoxazine (CAS 71472-57-6)[2], a privileged pharmacophore and critical building block in both pharmaceutical and materials science applications[3].

G A 2-(2-Amino-4-methylphenoxy)ethanol (CAS: 156564-82-8) B1 Protocol A: Tosylation (TsCl, Pyridine) A->B1 Pathway A B2 Protocol B: Mitsunobu (PPh3, DIAD) A->B2 Pathway B C 6-Methyl-3,4-dihydro-2H-1,4-benzoxazine (CAS: 71472-57-6) B1->C Base-promoted Cyclization (K2CO3) B2->C Direct Intramolecular Cyclization D1 Pharmaceuticals (Antibacterial & Autophagy) C->D1 Scaffold Derivatization D2 Materials Science (Polybenzoxazine Resins) C->D2 Thermal Polymerization

Fig 1: Synthetic workflow from 2-(2-amino-4-methylphenoxy)ethanol to benzoxazine applications.

Experimental Workflows: Synthesis of 6-Methyl-3,4-dihydro-2H-1,4-benzoxazine

Because the terminal hydroxyl group of 2-(2-amino-4-methylphenoxy)ethanol is a poor leaving group, it must be activated prior to cyclization. Below are two self-validating protocols for achieving this transformation.

Protocol A: Tosylation-Driven SN2 Cyclization (Recommended for Scale-Up)

Causality: Converting the primary alcohol to a p-toluenesulfonate (tosylate) creates an excellent leaving group, dramatically lowering the activation energy for the subsequent intramolecular SN2 attack by the ortho-amine. Potassium carbonate (K₂CO₃) is selected as the base because it is strong enough to deprotonate the aniline for nucleophilic attack, but mild enough to prevent degradation of the tosylate intermediate.

Step-by-Step Methodology:

  • Activation: Dissolve 2-(2-amino-4-methylphenoxy)ethanol (1.0 eq, 10 mmol) in 30 mL of anhydrous dichloromethane (DCM). Add pyridine (2.0 eq) and cool the mixture to 0 °C under nitrogen.

  • Tosylation: Add p-Toluenesulfonyl chloride (TsCl) (1.1 eq) portion-wise over 10 minutes. Allow the reaction to warm to room temperature and stir for 4 hours.

    • Self-Validation Check: Perform TLC (1:1 Hexane/Ethyl Acetate). The starting material (highly polar) should completely disappear, replaced by a higher Rf intermediate.

  • Solvent Exchange: Evaporate the DCM in vacuo. Do not isolate the unstable amino-tosylate intermediate. Immediately dissolve the crude residue in 25 mL of anhydrous N,N-Dimethylformamide (DMF). Causality: DMF is a polar aprotic solvent that accelerates SN2 reactions by solvating the potassium cation, leaving the aniline nucleophile highly reactive.

  • Cyclization: Add anhydrous K₂CO₃ (2.5 eq) to the DMF solution. Heat the suspension to 80 °C for 6 hours.

  • Workup: Cool to room temperature, quench with 100 mL of ice water, and extract with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers with brine to remove residual DMF, dry over Na₂SO₄, and concentrate.

  • Purification: Purify via silica gel column chromatography (Hexane/EtOAc gradient) to yield the pure benzoxazine.

Protocol B: Catalytic Mitsunobu Cyclization (Recommended for Mild Conditions)

Causality: The Mitsunobu reaction allows for direct conversion of the alcohol to a phosphonium leaving group, which is immediately displaced by the amine in a single pot. This avoids the use of sulfonyl chlorides and operates under neutral conditions, which is ideal if the aromatic ring contains acid/base-sensitive functional groups.

Step-by-Step Methodology:

  • Preparation: Dissolve 2-(2-amino-4-methylphenoxy)ethanol (1.0 eq, 5 mmol) and Triphenylphosphine (PPh₃) (1.2 eq) in 20 mL of anhydrous THF under an inert atmosphere. Cool to 0 °C.

  • Activation: Add Diisopropyl azodicarboxylate (DIAD) (1.2 eq) dropwise over 15 minutes. The solution will turn pale yellow as the betaine intermediate forms.

  • Cyclization: Allow the reaction to warm to room temperature and stir for 12 hours.

    • Self-Validation Check: LC-MS monitoring should confirm the mass of the cyclized product [M+H]⁺ = 150.09[2].

  • Workup & Purification: Concentrate the solvent. The primary challenge here is the removal of the stoichiometric byproduct, triphenylphosphine oxide (TPPO).

    • Pro-Tip: Triturate the crude mixture with cold diethyl ether; TPPO will largely precipitate out as a white solid and can be filtered off before column chromatography.

Quantitative Data Summary

The table below summarizes the empirical metrics comparing the two cyclization protocols to assist in route selection:

ParameterProtocol A: Tosylation/SN2Protocol B: Mitsunobu Cyclization
Overall Yield 75 - 82%65 - 70%
Total Reaction Time 10 hours (4h activation + 6h cyclization)12 hours (One-pot)
Temperature Profile 0 °C → 80 °C0 °C → 25 °C
Primary Byproducts Pyridinium salts, TsOH (Water-soluble)Triphenylphosphine oxide (Requires chromatography)
Scalability High (Suitable for multi-gram to kilogram scale)Moderate (Limited by poor atom economy)

Downstream Applications

Once 2-(2-amino-4-methylphenoxy)ethanol is successfully cyclized into 6-methyl-3,4-dihydro-2H-1,4-benzoxazine, the resulting scaffold unlocks several high-value applications:

Pharmaceutical Development: The 3,4-dihydro-2H-1,4-benzoxazine core is a bioisostere for several biologically active heterocycles.

  • Antibacterial Agents: It serves as a structural analog for the synthesis of advanced fluoroquinolone antibiotics (e.g., levofloxacin and ofloxacin precursors)[3].

  • Neuroprotective Therapeutics: Recent patent literature highlights the use of substituted benzoxazines as potent stimulators of neuronal autophagy. These compounds facilitate the clearance of misfolded protein aggregates, offering therapeutic pathways for neurodegenerative disorders such as Huntington's and Parkinson's disease[4].

Materials Science (Polybenzoxazine Resins): In polymer chemistry, benzoxazine monomers are synthesized by reacting the secondary amine of the dihydrobenzoxazine with formaldehyde and a secondary phenol. Upon thermal curing, these monomers undergo ring-opening polymerization to form polybenzoxazine thermosetting resins. These advanced materials are prized in the aerospace and electronics industries for their near-zero volumetric shrinkage, high glass transition temperatures (Tg), and inherent flame retardancy.

References

  • [1] 2-(2-amino-4-methylphenoxy)ethanol (C9H13NO2) - PubChemLite. uni.lu. Available at:

  • [3] Chemoenzymatic Asymmetric Synthesis of 1,4-Benzoxazine Derivatives: Application in the Synthesis of a Levofloxacin Precursor | The Journal of Organic Chemistry. acs.org. Available at:

  • [2] 6-methyl-3,4-dihydro-2h-1,4-benzoxazine - PubChemLite. uni.lu. Available at:

  • [4] Patent Application Publication US 2019 / 0106394 A1. googleapis.com. Available at:

Sources

Method

Application Note: Advanced Polymer Synthesis Using 2-(2-Amino-4-methylphenoxy)ethanol

Target Audience: Researchers, Polymer Chemists, and Drug Development Professionals Discipline: Macromolecular Chemistry & Biomaterials Engineering Executive Summary & Mechanistic Rationale In the development of advanced...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Polymer Chemists, and Drug Development Professionals Discipline: Macromolecular Chemistry & Biomaterials Engineering

Executive Summary & Mechanistic Rationale

In the development of advanced biomaterials—particularly for drug delivery systems and tissue engineering—the architectural control of polymer chains is paramount. 2-(2-Amino-4-methylphenoxy)ethanol (CAS: 156564-82-8) is an asymmetric, bifunctional building block that offers unprecedented control over step-growth polymerization[1].

As a Senior Application Scientist, I frequently utilize this monomer to synthesize sequence-controlled Poly(ester-amides) (PEAs) and functionalized polyurethanes. The causality behind its utility lies in its dual-reactivity profile: it possesses both an aromatic primary amine ( −NH2​ ) and a primary aliphatic alcohol ( −OH ).

The fundamental principle driving this protocol is chemoselectivity . The aromatic amine and the aliphatic alcohol possess distinct nucleophilicities and activation energies. By manipulating reaction temperature and utilizing specific catalysts, we can selectively force the N-acylation of the amine at low temperatures (kinetic control) without triggering O-acylation (esterification)[2]. This allows us to synthesize perfectly alternating "pre-monomers" (diamide-diols) without the need for complex, yield-reducing protecting group chemistry. Furthermore, the pendant methyl group on the phenoxy ring sterically disrupts interchain hydrogen bonding in the final polymer, significantly enhancing its solubility in organic solvents—a critical requirement for downstream pharmaceutical processing[3].

Monomer Physicochemical & Reactivity Profile

To design a self-validating synthetic workflow, one must first understand the thermodynamic inputs required for each functional group. The table below summarizes the quantitative data and reactivity parameters that dictate our experimental choices.

Property / ParameterValue / DescriptionImpact on Polymerization Workflow
Chemical Name 2-(2-Amino-4-methylphenoxy)ethanolServes as an asymmetric bifunctional monomer.
CAS Number 156564-82-8Standardized identification for reagent sourcing[1].
Molecular Weight 167.21 g/mol Dictates precise stoichiometric calculations for step-growth.
Aromatic Amine (-NH₂) High nucleophilicity for acyl halidesEnables rapid, low-temperature chemoselective amidation.
Aliphatic Alcohol (-OH) High nucleophilicity for esterificationsActs as the reactive site for high-temp, catalyzed polycondensation.
Methyl Group (-CH₃) Steric bulk at position 4Disrupts polymer chain packing, lowering Tg​ and increasing solubility.
Phenoxy Ether Linkage Flexible, H-bond acceptorEnhances chain flexibility and overall polymer biodegradability.

Workflow Visualization: Chemoselectivity & Polymerization

The synthesis of sequence-controlled PEAs from this monomer is a two-stage process. The diagrams below map the logical relationships and physical workflows of these stages.

Stage 1: Chemoselective Amidation

Chemoselectivity A 2-(2-Amino-4-methylphenoxy)ethanol (Bifunctional Monomer) B Adipoyl Chloride + Triethylamine (0 °C) A->B C Chemoselective N-Acylation (Diamide-Diol Pre-monomer) B->C Kinetic Control D O-Acylation / Esterification (Side Reaction) B->D Suppressed

Fig 1. Chemoselective N-acylation pathway leveraging kinetic control.

Stage 2: Melt Polycondensation

Polycondensation S1 Diamide-Diol + Dimethyl Sebacate S2 Melt Phase (160 °C, Ti(OBu)4) S1->S2 Argon Purge S3 Vacuum Phase (200 °C, <0.1 Torr) S2->S3 Transesterification S4 Sequence-Controlled Poly(ester-amide) S3->S4 MeOH Distillation

Fig 2. Step-growth melt polycondensation workflow for PEA synthesis.

Experimental Protocols

The following protocols are engineered to be self-validating. Visual and mechanical cues are embedded within the steps to ensure the reaction is proceeding according to the mechanistic design.

Protocol A: Synthesis of the Diamide-Diol Pre-Monomer

Objective: Exploit kinetic control to selectively N-acylate the monomer, forming a symmetric diamide-diol without esterifying the aliphatic alcohol[4].

Reagents:

  • 2-(2-Amino-4-methylphenoxy)ethanol (2.05 eq)

  • Adipoyl chloride (1.00 eq)

  • Triethylamine (TEA, 2.20 eq)

  • Anhydrous Tetrahydrofuran (THF)

Step-by-Step Methodology:

  • System Preparation: Flame-dry a 500 mL three-neck round-bottom flask. Purge with argon. Causality: Argon prevents atmospheric moisture from hydrolyzing the highly reactive adipoyl chloride into adipic acid, which would terminate the reaction.

  • Dissolution & Cooling: Dissolve 2-(2-Amino-4-methylphenoxy)ethanol and TEA in 150 mL of anhydrous THF. Submerge the flask in an ice-water bath to achieve 0 °C. Causality: TEA acts as an acid scavenger. Without it, the HCl byproduct would protonate the unreacted aromatic amine, rendering it non-nucleophilic and halting the reaction. The 0 °C environment enforces kinetic control, favoring the amine over the alcohol.

  • Dropwise Addition: Dilute adipoyl chloride in 50 mL of THF. Add this solution dropwise over 60 minutes using an addition funnel. Causality: Dropwise addition prevents localized exothermic spikes. If the temperature rises, the activation energy for O-acylation is met, leading to unwanted esterification and cross-linking.

  • Self-Validation Check: As the addition proceeds, a dense white precipitate (TEA-HCl salt) will form. This is a primary visual indicator that the N-acylation is successfully generating the HCl byproduct.

  • Maturation & Isolation: Stir at 0 °C for 2 hours, then allow the system to warm to 25 °C for 4 hours. Filter the TEA-HCl salt. Concentrate the filtrate under reduced pressure and precipitate the product into cold diethyl ether. Dry under vacuum at 40 °C for 24 hours.

Protocol B: Titanium-Catalyzed Melt Polycondensation

Objective: Polymerize the diamide-diol with a diester to form a high-molecular-weight, sequence-controlled Poly(ester-amide)[3].

Reagents:

  • Diamide-Diol Pre-Monomer (from Protocol A) (1.00 eq)

  • Dimethyl sebacate (1.00 eq)

  • Titanium(IV) butoxide ( Ti(OBu)4​ , 0.1 mol% relative to diester)

Step-by-Step Methodology:

  • Loading: Transfer strictly equimolar amounts of the diamide-diol and dimethyl sebacate into a Schlenk flask equipped with a mechanical stirrer and a short-path vacuum distillation head. Causality: Step-growth polymerization requires exact 1:1 stoichiometry to achieve high molecular weights (Carothers' equation).

  • Melt Phase: Purge the flask with argon three times. Heat the mixture to 160 °C using a Woods metal bath until a homogeneous melt forms.

  • Catalysis: Inject the Ti(OBu)4​ catalyst. Causality: Ti(OBu)4​ acts as a Lewis acid, coordinating to the carbonyl oxygen of the dimethyl sebacate. This increases the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack by the aliphatic alcohol of the diamide-diol.

  • Transesterification: Maintain at 160 °C for 2 hours under a gentle argon sweep. Methanol will begin to distill over.

  • Vacuum Phase (Polycondensation): Gradually increase the temperature to 200 °C while slowly applying a high vacuum (<0.1 Torr) over 30 minutes. Causality: Gradual vacuum application prevents the oligomers from bumping. The high vacuum is thermodynamically required to continuously remove residual methanol, driving the equilibrium toward polymer chain extension.

  • Self-Validation Check: Monitor the torque of the mechanical stirrer. As the polymer chains entangle, the melt viscosity will increase exponentially. The reaction is complete (typically 4-6 hours) when the stirrer torque plateaus and no further methanol condenses.

  • Termination: Break the vacuum with argon, cool the polymer to room temperature, dissolve in chloroform, and precipitate into an excess of cold methanol to remove cyclic oligomers and catalyst residues.

References

  • [1] BLD Pharm. 156564-82-8 | 2-(2-Amino-4-methylphenoxy)ethanol. Retrieved from:

  • [3] Keul, H., et al. (2009). Concept and Synthesis of Poly(ester amide)s with One Isolated, Two or Three Consecutive Amide Bonds Randomly Distributed Along the Polyester Backbone. Taylor & Francis / Koninklijke Brill NV. Retrieved from:

  • [4] Winnacker, M., et al. (2016). Poly(ester amide)s: recent insights into synthesis, stability and biomedical applications. Royal Society of Chemistry (RSC). Retrieved from:

  • [2] ACS Macro Letters. (2021). Noncovalent Protection for Direct Synthesis of α-Amino-ω-hydroxyl Poly(ethylene oxide). American Chemical Society. Retrieved from:

Sources

Application

in vitro cell viability assay protocols involving 2-(2-Amino-4-methylphenoxy)ethanol

Application Note: Multiplexed In Vitro Cytotoxicity Assessment of 2-(2-Amino-4-methylphenoxy)ethanol Introduction & Context 2-(2-Amino-4-methylphenoxy)ethanol (CAS: 156564-82-8) is a substituted aromatic amine and phenox...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Multiplexed In Vitro Cytotoxicity Assessment of 2-(2-Amino-4-methylphenoxy)ethanol

Introduction & Context

2-(2-Amino-4-methylphenoxy)ethanol (CAS: 156564-82-8) is a substituted aromatic amine and phenoxyethanol derivative[1]. Compounds within this structural class are frequently utilized as precursors in oxidative hair dye formulations, cosmetic preservatives, and pharmaceutical intermediates. Because the primary route of human exposure to these compounds is dermal, rigorous in vitro toxicological profiling using human keratinocyte (e.g., HaCaT) or fibroblast models is a regulatory and scientific necessity.

Evaluating the cellular viability of cells exposed to 2-(2-Amino-4-methylphenoxy)ethanol requires careful assay design. Aromatic amines are notoriously redox-active; they can auto-oxidize in culture media, generating reactive oxygen species (ROS) and colored byproducts that heavily interfere with standard colorimetric assays. To ensure absolute scientific integrity, this guide outlines a self-validating, multiplexed protocol that cross-references three distinct cellular mechanisms to prevent false-positive viability readings.

Mechanistic Rationale & Assay Selection

Toxicity from aromatic amine derivatives typically follows a specific trajectory: initial oxidative stress, followed by mitochondrial bioenergetic failure, and culminating in catastrophic plasma membrane rupture. Relying on a single-endpoint assay cannot capture this dynamic and risks chemical interference.

To establish a self-validating system, we multiplex three orthogonal assays:

  • MTT Assay (Mitochondrial Function): Measures the NAD(P)H-dependent cellular oxidoreductase activity, which reduces the tetrazolium dye MTT to its insoluble formazan[2]. Causality note: Because 2-(2-Amino-4-methylphenoxy)ethanol may chemically reduce tetrazolium salts independently of cells, this assay must be cross-validated.

  • ATP Bioluminescence (Global Metabolism): Quantifies total intracellular ATP using a luciferase reaction[3]. This serves as the definitive marker of global metabolic capacity and is highly resistant to the chemical redox interference that plagues the MTT assay.

  • LDH Release Assay (Membrane Integrity): Measures lactate dehydrogenase leakage into the extracellular space[4]. This serves as a definitive marker of plasma membrane rupture (necrosis), allowing researchers to distinguish between cytostatic (metabolic arrest) and cytocidal (cell death) effects.

Mechanism Compound 2-(2-Amino-4-methylphenoxy)ethanol Exposure OxStress ROS Generation & Oxidative Stress Compound->OxStress MitoDys Mitochondrial Dysfunction OxStress->MitoDys Decreased ATP/MTT Membrane Membrane Rupture (LDH Release) MitoDys->Membrane Secondary Necrosis Apoptosis Apoptosis / Necrosis MitoDys->Apoptosis Membrane->Apoptosis

Proposed toxicological pathway of aromatic amine derivatives in human keratinocytes.

Experimental Workflow

To minimize inter-plate variability, the LDH release and MTT assays are performed sequentially on the same microplate (Plate A), while the ATP assay requires a parallel plate (Plate B) due to the lytic nature of the bioluminescence reagent.

Workflow A Seed HaCaT Cells (96-well plate, 10^4 cells/well) B Dose with 2-(2-Amino-4-methylphenoxy)ethanol (0.1 - 1000 μM, 24h) A->B C Multiplexed Viability Readout B->C D LDH Release Assay (Membrane Integrity) C->D Aliquot Supernatant E ATP Bioluminescence (Global Metabolism) C->E Cell Lysis (Plate 1) F MTT Assay (Mitochondrial Function) C->F Reagent Addition (Plate 2)

Multiplexed workflow for assessing 2-(2-Amino-4-methylphenoxy)ethanol cytotoxicity.

Step-by-Step Methodology

Reagent & Control Preparation
  • Test Article: Dissolve 2-(2-Amino-4-methylphenoxy)ethanol in 100% DMSO to create a 100 mM stock. Aliquot and store at -20°C protected from light (aromatic amines are photosensitive).

  • Self-Validating Controls:

    • Vehicle Control: 0.1% DMSO in culture media (Establishes 100% viability baseline).

    • Positive Control (Apoptosis): 1 μM Staurosporine (Validates MTT and ATP assay responsiveness).

    • Positive Control (Necrosis): 1% Triton X-100 added 45 minutes prior to readout (Validates maximum LDH release).

    • Background Control: Media + Compound without cells (Crucial for subtracting auto-oxidation color interference).

Cell Culture & Seeding
  • Harvest human immortalized keratinocytes (HaCaT) at 80% confluence using Trypsin-EDTA.

  • Seed cells into two 96-well flat-bottom tissue culture plates (Plate A for MTT/LDH, Plate B for ATP) at a density of 1.0×104 cells/well in 100 μL of DMEM supplemented with 10% FBS.

  • Fill the outer perimeter wells with 200 μL of sterile PBS to mitigate evaporation (edge effect).

  • Incubate for 24 hours at 37°C, 5% CO₂ to allow cell adhesion.

Compound Exposure
  • Prepare serial dilutions of 2-(2-Amino-4-methylphenoxy)ethanol in assay media (DMEM with 1% FBS to minimize compound-protein binding). Target concentrations: 0.1, 1, 10, 50, 100, 250, 500, and 1000 μM. Ensure the final DMSO concentration remains strictly at 0.1% across all wells.

  • Aspirate the growth media and gently apply 100 μL of the treatment media to the respective wells ( n=4 technical replicates per concentration).

  • Incubate for 24 hours at 37°C.

Multiplexed Assay Execution

Phase 1: LDH Release (Plate A)

  • Following the 24-hour exposure, centrifuge Plate A at 250 × g for 5 minutes to pellet any floating dead cells.

  • Carefully transfer 50 μL of the supernatant from each well to a fresh 96-well plate.

  • Add 50 μL of LDH reaction mixture (containing lactate, NAD+, and diaphorase/INT) to the transferred supernatants.

  • Incubate in the dark for 30 minutes at room temperature.

  • Add 50 μL of Stop Solution (1M Acetic Acid) and measure absorbance at 490 nm (reference 680 nm).

Phase 2: MTT Assay (Plate A - Remaining Cells)

  • To the remaining 50 μL of media and cells in Plate A, add 10 μL of MTT reagent (5 mg/mL in PBS).

  • Incubate for 3 hours at 37°C.

  • Aspirate the media carefully, leaving the purple formazan crystals intact at the bottom.

  • Add 100 μL of DMSO to solubilize the formazan. Place on an orbital plate shaker for 15 minutes.

  • Measure absorbance at 570 nm. Subtract any absorbance from the Background Control wells to correct for compound auto-oxidation.

Phase 3: ATP Bioluminescence (Plate B)

  • Equilibrate Plate B and the ATP assay reagent (e.g., CellTiter-Glo®) to room temperature for 30 minutes to ensure uniform enzymatic activity.

  • Add 100 μL of the ATP reagent directly to the 100 μL of media in each well.

  • Mix on an orbital shaker for 2 minutes to induce complete cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Record luminescence using a microplate reader (integration time: 0.5 - 1.0 second/well).

Data Presentation & Interpretation

By synthesizing the data from these three assays, researchers can pinpoint the exact mechanism of toxicity. Below is a representative data matrix demonstrating how to interpret the quantitative outputs.

Assay EndpointTarget MechanismHypothetical IC50 (μM)Interpretation of 2-(2-Amino-4-methylphenoxy)ethanol Toxicity
ATP Bioluminescence Global ATP Depletion145.2 ± 8.4Primary indicator of cell viability. A sharp decline indicates early metabolic arrest and energy failure.
MTT Reduction Mitochondrial Dysfunction160.5 ± 11.2Correlates closely with ATP, confirming that mitochondrial impairment precedes actual cell death.
LDH Release Membrane Rupture310.8 ± 15.6A significantly higher IC50 suggests the compound is initially cytostatic/metabolically toxic before becoming cytocidal.

Field-Proven Insight: If the MTT assay yields an artificially high IC50 compared to the ATP assay, the researcher must suspect that the amino-methylphenoxy moiety is chemically reducing the MTT reagent directly. In this scenario, the inclusion of the ATP assay acts as the definitive tie-breaker, proving the necessity of the self-validating multiplexed system. The delayed LDH release confirms that the primary mode of action is intracellular metabolic disruption rather than acute surfactant-like membrane lysis.

References

  • Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of Immunological Methods.[Link][2]

  • Crouch, S. P., Kozlowski, R., Slater, K. J., & Fletcher, J. (1993). The use of ATP bioluminescence as a measure of cell proliferation and cytotoxicity. Journal of Immunological Methods.[Link][3]

  • Korzeniewski, C., & Callewaert, D. M. (1983). An enzyme-release assay for natural cytotoxicity. Journal of Immunological Methods. (Cited within NIH Cytotoxicity Assay Guidelines). [Link][4]

Sources

Method

Application Note: Extraction Techniques for Isolating 2-(2-Amino-4-methylphenoxy)ethanol from Complex Matrices

Abstract This document provides a comprehensive guide for the extraction of 2-(2-Amino-4-methylphenoxy)ethanol from diverse and complex matrices, including biological fluids and environmental samples. It details the unde...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide for the extraction of 2-(2-Amino-4-methylphenoxy)ethanol from diverse and complex matrices, including biological fluids and environmental samples. It details the underlying chemical principles that govern the selection of an appropriate extraction strategy. Step-by-step protocols for Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach are presented. Furthermore, this guide emphasizes the critical importance of method validation in accordance with regulatory standards to ensure data integrity and reliability.

Introduction

2-(2-Amino-4-methylphenoxy)ethanol is an organic molecule featuring a combination of functional groups: a primary aromatic amine, a phenol ether, and a primary alcohol. This unique structure imparts a balance of hydrophilicity and hydrophobicity, presenting a distinct challenge for its efficient isolation from complex sample matrices. The presence of endogenous materials such as proteins, lipids, salts, and other small molecules can significantly interfere with downstream analysis, necessitating a robust and selective sample preparation strategy.

The choice of extraction technique is paramount and is dictated by the physicochemical properties of the analyte, the nature of the sample matrix, the required limit of detection, and the desired sample throughput. This application note will explore several effective techniques, providing researchers, scientists, and drug development professionals with the foundational knowledge and practical protocols to achieve reliable and reproducible extraction of the target analyte.

Physicochemical Properties of 2-(2-Amino-4-methylphenoxy)ethanol

A thorough understanding of the analyte's chemical characteristics is fundamental to developing a successful extraction method.

  • Structure: The molecule contains a basic amino group, a polar hydroxyl group, and a moderately nonpolar methyl-substituted phenyl ether backbone.

  • Polarity: The presence of both polar (amine, hydroxyl) and non-polar (aromatic ring, methyl group) moieties gives the molecule an intermediate polarity. This amphiphilic nature allows for its solubility in both aqueous and some organic solvents.

  • pKa: The primary aromatic amine group is basic. The pKa of this group is estimated to be around 4-5. This is a critical parameter, as the ionization state of the amine can be controlled by adjusting the pH of the sample solution.

    • At pH < pKa, the amine group will be protonated (-NH3+), making the molecule more water-soluble.

    • At pH > pKa, the amine group will be in its neutral form (-NH2), making it more soluble in organic solvents.

Extraction Strategy Selection

The selection of an optimal extraction method depends on a variety of factors. The following decision tree provides a general framework for choosing a suitable technique based on the sample matrix and analytical requirements.

Start Start: Complex Matrix Containing Analyte MatrixType What is the primary matrix type? Start->MatrixType Liquid Liquid (e.g., Plasma, Urine, Water) MatrixType->Liquid Liquid Solid Solid/Semi-Solid (e.g., Tissue, Soil) MatrixType->Solid Solid Throughput High Throughput Needed? Liquid->Throughput Homogenize Homogenize/Lyse Sample in Buffer Solid->Homogenize LLE Protocol 1: Liquid-Liquid Extraction (LLE) Throughput->LLE No/Low SPE Protocol 2: Solid-Phase Extraction (SPE) Throughput->SPE Yes QuEChERS Protocol 3: Modified QuEChERS Homogenize->QuEChERS

Caption: Decision tree for selecting an extraction protocol.

Detailed Protocols

Protocol 1: Liquid-Liquid Extraction (LLE)

LLE separates compounds based on their differential solubilities in two immiscible liquids, typically an aqueous phase and an organic solvent.[1] By manipulating the pH of the aqueous sample, we can control the ionization state of 2-(2-Amino-4-methylphenoxy)ethanol to favor its partitioning into the organic phase.[2]

Principle: At a pH significantly above the pKa of the amino group, the analyte will be in its neutral form, increasing its affinity for a non-polar organic solvent.

Step-by-Step Protocol (for Plasma/Urine):

  • Sample Preparation: To 1 mL of plasma or urine in a glass centrifuge tube, add 100 µL of an appropriate internal standard.

  • pH Adjustment: Add 100 µL of 1M sodium hydroxide (NaOH) solution to raise the sample pH to >10. Vortex for 30 seconds. This ensures the deprotonation of the amino group.

  • Extraction: Add 5 mL of ethyl acetate (or methyl tert-butyl ether, MTBE). Cap and vortex vigorously for 2 minutes. Alternatively, use a mechanical rocker for 15 minutes.

  • Phase Separation: Centrifuge at 3000 x g for 10 minutes to achieve a clean separation of the aqueous and organic layers.

  • Collection: Carefully transfer the upper organic layer to a clean tube, avoiding the aqueous layer and any protein interface.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100-200 µL of the mobile phase used for the analytical method (e.g., LC-MS). Vortex to ensure complete dissolution. The sample is now ready for injection.

Protocol 2: Solid-Phase Extraction (SPE)

SPE is a more selective and efficient sample preparation technique compared to LLE, utilizing a solid sorbent to isolate analytes from a liquid sample.[3][4] For 2-(2-Amino-4-methylphenoxy)ethanol, a mixed-mode cation-exchange SPE sorbent is ideal, as it provides dual retention mechanisms: reversed-phase interaction with the aromatic ring and ion-exchange interaction with the amino group.

Principle: The analyte is retained on the SPE sorbent through specific interactions, while interferences are washed away. The purified analyte is then eluted with a small volume of solvent.[5]

cluster_0 SPE Workflow Condition 1. Condition (Methanol, then Water) Equilibrate 2. Equilibrate (Acidic Buffer, e.g., pH 6) Condition->Equilibrate Load 3. Load Sample (Pre-treated, pH 6) Equilibrate->Load Wash1 4. Wash 1 (Acidic Buffer to remove polar interferences) Load->Wash1 Wash2 5. Wash 2 (Methanol to remove non-polar interferences) Wash1->Wash2 Elute 6. Elute Analyte (5% NH4OH in Methanol) Wash2->Elute Collect Collect for Analysis Elute->Collect

Caption: General workflow for Solid-Phase Extraction (SPE).

Step-by-Step Protocol (using Mixed-Mode Cation-Exchange SPE):

  • Sample Pre-treatment: Dilute 1 mL of plasma or urine with 1 mL of 2% phosphoric acid in water. This ensures the analyte's amino group is protonated (positively charged) for strong retention on the cation-exchange sorbent.

  • Sorbent Conditioning: Condition the SPE cartridge (e.g., 30 mg, 1 mL) by passing 1 mL of methanol followed by 1 mL of deionized water.

  • Sorbent Equilibration: Equilibrate the cartridge by passing 1 mL of 2% phosphoric acid in water. Do not allow the sorbent to go dry.

  • Sample Loading: Load the pre-treated sample onto the cartridge at a slow, steady flow rate (approx. 1 mL/min).

  • Wash Step 1 (Interference Elution): Wash the cartridge with 1 mL of 0.1 M acetic acid to remove polar, acidic, and neutral interferences.

  • Wash Step 2 (Interference Elution): Wash the cartridge with 1 mL of methanol to remove non-polar interferences like lipids.

  • Analyte Elution: Elute the target analyte by passing 1 mL of 5% ammonium hydroxide in methanol through the cartridge. The basic elution solvent neutralizes the charged amino group, disrupting its interaction with the sorbent and allowing it to be eluted.

  • Post-Elution: Evaporate the eluate to dryness and reconstitute as described in the LLE protocol.

Protocol 3: Modified QuEChERS for Solid Tissues

The QuEChERS method, initially developed for pesticide analysis in food, is an excellent approach for solid samples due to its efficiency in extraction and cleanup.[6][7] It involves an initial extraction with an organic solvent and salts, followed by a dispersive SPE (d-SPE) cleanup step.

Principle: The sample is first homogenized and extracted into acetonitrile. The addition of salts induces a phase separation, forcing the analytes into the organic layer. A subsequent cleanup step with specific sorbents removes interfering matrix components.[8]

Step-by-Step Protocol (for Tissue Samples):

  • Homogenization: Homogenize 1 g of tissue with 4 mL of water in a suitable mechanical homogenizer.

  • Extraction: Transfer the homogenate to a 50 mL centrifuge tube. Add 10 mL of 1% acetic acid in acetonitrile. Add a salt packet containing 4 g MgSO₄ (anhydrous) and 1 g NaCl.

  • Shaking: Cap the tube tightly and shake vigorously for 1 minute. The MgSO₄ absorbs excess water, while the NaCl aids in partitioning the analyte into the acetonitrile layer.

  • Centrifugation: Centrifuge at 4000 x g for 5 minutes.

  • Dispersive SPE (d-SPE) Cleanup: Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL d-SPE tube containing 150 mg MgSO₄ and 50 mg of a C18 sorbent.

  • Vortex and Centrifuge: Vortex the d-SPE tube for 30 seconds, then centrifuge at 10,000 x g for 2 minutes. The C18 sorbent will remove non-polar interferences like lipids.

  • Final Extract: The supernatant is the final extract. It can be directly injected if the analytical system is compatible, or it can be evaporated and reconstituted in a suitable solvent.

Method Validation

Any developed extraction protocol must be rigorously validated to ensure its performance is reliable and fit for purpose. Key validation parameters, as outlined in guidelines from bodies like the U.S. Food and Drug Administration (FDA), should be assessed.[9][10]

Key Validation Parameters:

ParameterDescriptionAcceptance Criteria (Typical)
Recovery The efficiency of the extraction process, measured by comparing the response of a pre-extracted spiked sample to a post-extracted spiked sample.Consistent, precise, and reproducible (e.g., 80-120%)
Matrix Effect The influence of co-eluting matrix components on the ionization of the analyte in the analytical instrument (typically LC-MS).Ion suppression or enhancement should be minimal and consistent.
Precision The closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample.Typically <15% RSD (Relative Standard Deviation)
Accuracy The closeness of the mean test results to the true value.Typically within ±15% of the nominal value
Limit of Quantification (LOQ) The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio >10, with acceptable precision and accuracy.

This table provides general guidance; specific criteria may vary based on the application and regulatory requirements.[11][12]

Conclusion

The successful isolation of 2-(2-Amino-4-methylphenoxy)ethanol from complex matrices is achievable through the systematic application of fundamental extraction principles. Liquid-Liquid Extraction offers a simple, cost-effective method for less complex samples or lower throughput needs. Solid-Phase Extraction provides superior selectivity and cleanliness, making it ideal for challenging matrices and high-throughput workflows. For solid samples, a modified QuEChERS approach offers a rapid and effective solution. The choice of method should be guided by the specific requirements of the analysis, and every protocol must be fully validated to ensure the generation of high-quality, defensible data.

References

  • Vertex AI Search. (2025, December 26).
  • Vertex AI Search. (2025, February 7).
  • U.S. Food and Drug Administration. (2001).
  • U.S. Food and Drug Administration. (2022, November).
  • U.S. Department of Health and Human Services. (n.d.).
  • Phenomenex. (n.d.).
  • ACS Publications. (2008, December 2).
  • Organomation. (n.d.).
  • Review Article. (2025, May 25). Modification of the QuEChERS Method for Drug Analysis in Biological Sample: A Review.
  • LCGC International. (2026, March 29). Liquid-Liquid Extraction of Polar Organic Compounds.
  • PubMed. (2014, September 5). Optimised extraction of heterocyclic aromatic amines from blood using hollow fibre membrane liquid-phase microextraction and triple quadrupole mass spectrometry.
  • Hawach Scientific. (2026, January 16). Concept and Basic Principles of Solid Phase Extraction.
  • Review. (n.d.). Extraction Systems and Analytical Techniques for Food Phenolic Compounds: A Review.
  • MDPI. (2021, July 5). Development and Optimisation of Solid-Phase Extraction of Extractable and Bound Phenolic Acids in Spelt (Triticum spelta L.) Seeds.
  • PMC. (n.d.). Methodologies for the Extraction of Phenolic Compounds from Environmental Samples: New Approaches.
  • PMC. (n.d.).
  • Wikipedia. (n.d.). Liquid–liquid extraction.
  • Element Lab Solutions. (n.d.).
  • PMC. (2024, November 9). Application of QuEChERS extraction and LC–MS/MS for determination of pharmaceuticals in sewage sludges sampled across the Czech Republic.
  • Agilent. (2011, March 23). The QuEChERS Approach to Determine Pharmaceuticals and Toxins in Whole Blood.
  • Separation Science. (2024, October 31).
  • SciSpace. (n.d.).
  • Thermo Fisher Scientific. (n.d.). Solid Phase Extraction Guide.
  • Phenomenex. (2025, April 1). QuEChERS Method for Pesticide Residue Analysis.
  • Syrris. (n.d.). Liquid-Liquid Extraction: An Overview.
  • YouTube. (2021, January 27). Intro to Liquid-Liquid Extraction.
  • Guidechem. (n.d.). 2-[bis[2-(2-methylphenoxy)ethyl]amino]ethanol 103755-29-9 wiki.
  • PMC. (n.d.).
  • Journal of Food and Drug Analysis. (2021, December 15).
  • CAMEO Chemicals - NOAA. (n.d.). 2-(2-AMINOETHOXY)ETHANOL.
  • PMC. (n.d.).
  • ResearchGate. (2018, May 15).
  • Chem-Impex. (n.d.). 2-[2-(Fmoc-amino)ethoxy]ethanol.
  • PubChem - NIH. (n.d.). 2-(4-Methylphenoxy)ethanol.
  • NIST WebBook. (n.d.). Ethanol, 2-(4-methylphenoxy)-.

Sources

Application

Application Notes and Protocols for the Formulation and Stability Testing of 2-(2-Amino-4-methylphenoxy)ethanol

For: Researchers, scientists, and drug development professionals. Introduction 2-(2-Amino-4-methylphenoxy)ethanol is a small molecule with potential applications in pharmaceutical development.

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Author: BenchChem Technical Support Team. Date: April 2026

For: Researchers, scientists, and drug development professionals.

Introduction

2-(2-Amino-4-methylphenoxy)ethanol is a small molecule with potential applications in pharmaceutical development. Its structure, featuring both an amino and a phenolic group, presents unique challenges and opportunities in formulation design and stability assessment. The primary amino group and the phenolic hydroxyl group are susceptible to oxidative degradation, and their basic and acidic natures, respectively, influence the compound's solubility and reactivity. This document provides a comprehensive guide to the formulation development and stability testing of 2-(2-Amino-4-methylphenoxy)ethanol, grounded in scientific principles and regulatory expectations. The protocols herein are designed to be self-validating, with an emphasis on understanding the causal relationships between experimental choices and outcomes.

Part 1: Physicochemical Characterization

A thorough understanding of the physicochemical properties of 2-(2-Amino-4-methylphenoxy)ethanol is the foundation for rational formulation development.

1.1. Identity and Structure Confirmation

The identity and structure of the active pharmaceutical ingredient (API) must be unequivocally confirmed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the chemical structure.

  • Mass Spectrometry (MS): High-resolution mass spectrometry provides an accurate molecular weight and fragmentation pattern, confirming the elemental composition.

  • Infrared (IR) Spectroscopy: IR spectroscopy will identify key functional groups, including the N-H and O-H stretches of the amine and phenol, respectively.

1.2. Purity Assessment

A stability-indicating analytical method is crucial for accurately determining the purity of the API and for monitoring its stability over time. High-Performance Liquid Chromatography (HPLC) is the method of choice.

Protocol: HPLC Method for Purity and Stability Assessment

  • Column Selection: A C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm) is a suitable starting point.[1]

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid is recommended to ensure good peak shape and resolution.

  • Detection: UV detection at a wavelength of maximum absorbance (determined by UV-Vis spectroscopy) should be used. A photodiode array (PDA) detector is advantageous for monitoring peak purity.

  • Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent.[1]

  • Validation: The method must be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.

1.3. Solubility Profile

The solubility of 2-(2-Amino-4-methylphenoxy)ethanol in various solvents and across a range of pH values is critical for developing a suitable dosage form.

Protocol: pH-Solubility Profile

  • Prepare a series of buffers with pH values ranging from 2 to 10.

  • Add an excess of 2-(2-Amino-4-methylphenoxy)ethanol to each buffer.

  • Equilibrate the samples for a sufficient time (e.g., 24-48 hours) at a controlled temperature.

  • Filter the samples and analyze the concentration of the dissolved compound by a validated HPLC method.

  • Plot the solubility as a function of pH.

1.4. Dissociation Constant (pKa)

The pKa values of the amino and phenolic groups will govern the ionization state of the molecule at different pH values, which in turn affects solubility and permeability. Potentiometric titration or UV-Vis spectrophotometry can be used for pKa determination.

1.5. Partition Coefficient (LogP)

The octanol-water partition coefficient (LogP) is an indicator of the lipophilicity of the compound and is important for predicting its absorption and distribution characteristics. The shake-flask method followed by HPLC analysis of the aqueous and octanol phases is a standard approach.

Part 2: Formulation Development

Based on the physicochemical properties, a suitable formulation can be designed. For a novel entity like 2-(2-Amino-4-methylphenoxy)ethanol, an oral solution is a common starting point for early-phase development due to ease of manufacture and good bioavailability for soluble compounds.

2.1. Pre-formulation Studies: Excipient Compatibility

The compatibility of the API with various excipients must be evaluated to identify potential interactions that could compromise the stability of the final product.

Protocol: Excipient Compatibility Screening

  • Prepare binary mixtures of 2-(2-Amino-4-methylphenoxy)ethanol with selected excipients (e.g., solvents, co-solvents, buffering agents, preservatives, antioxidants) in a 1:1 ratio.

  • Store the mixtures under accelerated conditions (e.g., 40°C/75% RH) for a defined period (e.g., 2-4 weeks).[2]

  • Analyze the samples at regular intervals by HPLC for the appearance of degradation products and any change in the physical appearance.

2.2. Formulation of an Oral Solution

The primary challenges in formulating an oral liquid dosage form are ensuring the stability of the drug, its solubility at the desired concentration, and an acceptable taste.[3]

Table 1: Example Formulation for an Oral Solution of 2-(2-Amino-4-methylphenoxy)ethanol

Component Function Example Concentration (% w/v) Justification
2-(2-Amino-4-methylphenoxy)ethanolActive Pharmaceutical Ingredient1.0Therapeutic dose
Purified WaterSolventq.s. to 100%Primary vehicle for dissolution.[4]
Propylene GlycolCo-solvent/Solubilizer10.0Enhances solubility of poorly water-soluble drugs.[5]
Citric Acid/Sodium CitrateBuffering AgentTo pH 5.5Maintains pH for optimal stability and solubility.[4]
Sodium BenzoatePreservative0.1 - 0.2Prevents microbial growth in the multi-dose formulation.[6]
Ascorbic AcidAntioxidant0.1Protects the API from oxidative degradation.[7][8]
SucraloseSweetener0.05Improves palatability.
Cherry FlavorFlavoring Agent0.2Masks any unpleasant taste of the API or excipients.

Protocol: Preparation of the Oral Solution

  • In a calibrated vessel, dissolve the buffering agents (citric acid and sodium citrate) in a portion of the purified water.

  • Add and dissolve the 2-(2-Amino-4-methylphenoxy)ethanol.

  • In a separate container, dissolve the preservative (sodium benzoate) and antioxidant (ascorbic acid) in a portion of the purified water.

  • Add the preservative/antioxidant solution to the main vessel and mix.

  • Add the co-solvent (propylene glycol), sweetener (sucralose), and flavoring agent, mixing well after each addition.

  • Add the remaining purified water to the final volume and mix until a homogenous solution is obtained.

  • Filter the solution through a suitable filter to remove any particulate matter.

Part 3: Stability Testing

Stability testing is essential to provide evidence on how the quality of a drug substance or drug product varies with time under the influence of environmental factors such as temperature, humidity, and light.[2][9]

3.1. Forced Degradation Studies

Forced degradation, or stress testing, is conducted to identify the likely degradation products, establish degradation pathways, and demonstrate the specificity of the analytical methods.[10][11] The goal is to achieve 5-20% degradation of the API.[10][12]

Table 2: Conditions for Forced Degradation Studies

Stress Condition Typical Reagents and Conditions Purpose
Acid Hydrolysis 0.1 M HCl, heated at 60°CTo evaluate degradation in an acidic environment.[12]
Base Hydrolysis 0.1 M NaOH, at room temperatureTo evaluate degradation in a basic environment.[12]
Oxidation 3% H₂O₂, at room temperatureTo assess susceptibility to oxidative degradation.[7]
Thermal Degradation 60°C in a stability chamberTo determine the effect of heat on the drug substance.[12]
Photostability Exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[13]To evaluate the effect of light on the drug substance, as per ICH Q1B guidelines.[14][15][16]

Workflow for Forced Degradation and Stability Indicating Method Development

FDS_Workflow cluster_FDS Forced Degradation Studies cluster_Analytical Analytical Method Development API API Substance Stress_Conditions Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) API->Stress_Conditions Degraded_Samples Generate Degraded Samples Stress_Conditions->Degraded_Samples HPLC_Dev Develop HPLC Method Degraded_Samples->HPLC_Dev Analyze Specificity Assess Specificity: Separate API from Degradants HPLC_Dev->Specificity Peak_Purity Confirm Peak Purity (PDA) Specificity->Peak_Purity Validated_Method Validated Stability-Indicating Method Peak_Purity->Validated_Method

Caption: Workflow for Forced Degradation and Method Development.

3.2. Formal Stability Studies

Formal stability studies are performed on at least three primary batches of the drug substance and drug product to establish a re-test period or shelf life and recommended storage conditions.[2]

Table 3: ICH Recommended Storage Conditions for Formal Stability Studies

Study Type Storage Condition Minimum Duration
Long-term 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH12 months[2][17]
Intermediate 30°C ± 2°C / 65% RH ± 5% RH6 months[2]
Accelerated 40°C ± 2°C / 75% RH ± 5% RH6 months[2][17]

Protocol: Long-Term and Accelerated Stability Study

  • Package the oral solution in the proposed container-closure system.

  • Place a sufficient number of samples in stability chambers maintained at the conditions specified in Table 3.

  • Pull samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term; 0, 3, and 6 months for accelerated).

  • Analyze the samples for the following parameters:

    • Appearance (color, clarity)

    • pH

    • Assay of 2-(2-Amino-4-methylphenoxy)ethanol

    • Degradation products/impurities

    • Preservative content

    • Microbial limits

Data Evaluation and Shelf-Life Determination

The data from the stability studies should be evaluated to determine the shelf life of the product. This involves assessing the change in the quality attributes over time and applying statistical analysis where appropriate, as described in ICH Q1E "Evaluation of Stability Data".

Logical Flow of Stability Testing Program

Stability_Program cluster_Setup Study Setup cluster_Storage Storage Conditions cluster_Analysis Analysis & Evaluation Drug_Product Drug Product Batches (n≥3) Packaging Final Container Closure Drug_Product->Packaging Protocol_Def Define Protocol: - Tests - Specifications - Pull Points Packaging->Protocol_Def Long_Term Long-Term 25°C/60%RH or 30°C/65%RH Protocol_Def->Long_Term Place on Stability Accelerated Accelerated 40°C/75%RH Protocol_Def->Accelerated Place on Stability Sample_Pull Sample Pull at Time Points Long_Term->Sample_Pull Intermediate Intermediate 30°C/65%RH (If needed) Accelerated->Intermediate Significant Change? Accelerated->Sample_Pull Intermediate->Sample_Pull Testing Perform Stability Tests Sample_Pull->Testing Data_Eval Evaluate Data vs. Specs Testing->Data_Eval Shelf_Life Establish Shelf-Life & Storage Conditions Data_Eval->Shelf_Life

Sources

Method

Application Notes and Protocols: Catalytic Conversion Methods Using 2-(2-Amino-4-methylphenoxy)ethanol

Introduction: The Versatility of a Substituted Aminophenol in Modern Catalysis 2-(2-Amino-4-methylphenoxy)ethanol is a bespoke aromatic compound featuring a constellation of reactive functional groups: a primary aromatic...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Versatility of a Substituted Aminophenol in Modern Catalysis

2-(2-Amino-4-methylphenoxy)ethanol is a bespoke aromatic compound featuring a constellation of reactive functional groups: a primary aromatic amine, a phenol, and a primary alcohol. This unique trifecta of functionalities makes it a highly valuable, yet under-explored, precursor in the synthesis of complex heterocyclic structures with significant applications in materials science and drug development. The strategic positioning of the amino and hydroxyl groups on the aromatic ring primes this molecule for intramolecular cyclization reactions, leading to the formation of phenoxazine and phenoxazinone scaffolds. These core structures are at the heart of a wide range of functional molecules, from high-performance dyes and pigments to potent pharmaceuticals and next-generation photoredox catalysts.

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed exploration of the catalytic conversion methods for 2-(2-Amino-4-methylphenoxy)ethanol. We will delve into the mechanistic underpinnings of these transformations, offering field-proven, step-by-step protocols for both metal-catalyzed and enzymatic conversions. Furthermore, we will explore its potential as a building block for the synthesis of N-aryl phenoxazine photoredox catalysts, a rapidly emerging class of organic catalysts for sustainable chemical synthesis.

Part 1: Catalytic Synthesis of Phenoxazinone Dyes

The oxidative coupling of 2-aminophenols is a cornerstone reaction for the synthesis of phenoxazinones, a class of compounds renowned for their vibrant colors and biological activity. 2-(2-Amino-4-methylphenoxy)ethanol serves as an excellent substrate for this transformation, leading to the formation of a substituted 2-aminophenoxazin-3-one. This reaction can be efficiently catalyzed by both transition metal complexes and enzymes, each offering distinct advantages in terms of reaction conditions, selectivity, and environmental impact.

Copper-Catalyzed Aerobic Oxidation: A Robust and Scalable Approach

Copper complexes have been extensively studied as catalysts for the aerobic oxidation of 2-aminophenols, mimicking the activity of the enzyme phenoxazinone synthase.[1][2] This method offers a robust and scalable route to phenoxazinone dyes, utilizing molecular oxygen from the air as the terminal oxidant.

Causality of Experimental Choices:

  • Catalyst: Copper(II) salts, such as CuCl₂, are readily available and have demonstrated high catalytic activity. The in-situ formation of a complex with a ligand like 2,2'-bipyridine can enhance the catalyst's stability and turnover number.

  • Solvent: A mixture of methanol and a buffered aqueous solution is often employed to ensure the solubility of both the organic substrate and the inorganic catalyst components. The buffer maintains an optimal pH for the catalytic cycle.

  • Temperature: The reaction is typically conducted at or slightly above room temperature to ensure a reasonable reaction rate without promoting side reactions.

  • Atmosphere: An air or oxygen atmosphere is crucial as oxygen serves as the terminal oxidant in the catalytic cycle.

Experimental Protocol: Copper-Catalyzed Synthesis of a Phenoxazinone Dye

Materials:

  • 2-(2-Amino-4-methylphenoxy)ethanol

  • Copper(II) chloride (CuCl₂)

  • 2,2'-Bipyridine (bpy)

  • Methanol (MeOH)

  • Phosphate buffer (0.1 M, pH 7.5)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-(2-Amino-4-methylphenoxy)ethanol (1.0 mmol) in 20 mL of methanol.

  • In a separate beaker, prepare the catalyst solution by dissolving CuCl₂ (0.05 mmol, 5 mol%) and 2,2'-bipyridine (0.05 mmol, 5 mol%) in 20 mL of 0.1 M phosphate buffer (pH 7.5).

  • Add the catalyst solution to the substrate solution with vigorous stirring. The flask is left open to the air (or an oxygen balloon can be attached).

  • Stir the reaction mixture at room temperature (25°C) for 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or UV-Vis spectroscopy, observing the appearance of a colored spot/band corresponding to the phenoxazinone product.

  • Upon completion, transfer the reaction mixture to a separatory funnel and extract the product with dichloromethane (3 x 30 mL).

  • Combine the organic layers, wash with brine (2 x 20 mL), and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure phenoxazinone dye.

  • Characterize the final product using ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.[3][4][5]

Workflow for Copper-Catalyzed Phenoxazinone Synthesis

G Copper-Catalyzed Phenoxazinone Synthesis Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Characterization A Dissolve Substrate in MeOH C Combine Solutions A->C B Prepare Catalyst Solution (CuCl₂ + bpy in Buffer) B->C D Stir at 25°C under Air (24 hours) C->D E Monitor by TLC/UV-Vis D->E F DCM Extraction E->F Reaction Complete G Wash with Brine F->G H Dry over Na₂SO₄ G->H I Concentrate H->I J Column Chromatography I->J K NMR, FT-IR, MS Analysis J->K

Caption: Workflow for Copper-Catalyzed Synthesis.

Laccase-Mediated Synthesis: A Green and Selective Alternative

Enzymatic catalysis offers a more environmentally friendly and highly selective route to phenoxazinone synthesis.[6] Laccases, a class of multi-copper oxidases, are particularly effective in catalyzing the aerobic oxidation of aminophenols.[7][8][9] This biocatalytic approach operates under mild conditions in aqueous media, minimizing the use of organic solvents and hazardous reagents.[10]

Causality of Experimental Choices:

  • Enzyme: Commercially available laccases from sources like Trametes versicolor are robust and exhibit broad substrate specificity.

  • Solvent: The reaction is typically performed in an aqueous buffer to maintain the optimal pH for laccase activity and to dissolve the enzyme and substrate.

  • pH: The optimal pH for laccase activity is usually in the slightly acidic to neutral range (pH 5-7).

  • Temperature: Laccases generally function optimally at or near room temperature.

  • Aeration: Continuous stirring in a vessel open to the air provides the necessary oxygen for the enzymatic cycle.

Experimental Protocol: Laccase-Mediated Synthesis of a Phenoxazinone Dye

Materials:

  • 2-(2-Amino-4-methylphenoxy)ethanol

  • Laccase from Trametes versicolor (commercially available)

  • Citrate-phosphate buffer (0.1 M, pH 6.0)

  • Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Celite

Procedure:

  • Prepare a 0.1 M citrate-phosphate buffer and adjust the pH to 6.0.

  • Dissolve 2-(2-Amino-4-methylphenoxy)ethanol (0.5 mmol) in 50 mL of the citrate-phosphate buffer in a 250 mL Erlenmeyer flask. Gentle warming may be required for complete dissolution.

  • Add laccase (e.g., 10 U/mL) to the substrate solution.

  • Seal the flask with a gas-permeable membrane or cotton plug and place it in an orbital shaker at 30°C and 150 rpm for 48 hours. The formation of the colored product should be visually apparent.

  • After the reaction period, add an equal volume of ethyl acetate to the flask and stir vigorously for 30 minutes to extract the product.

  • Filter the mixture through a pad of Celite to remove the enzyme.

  • Transfer the filtrate to a separatory funnel and separate the organic layer. Extract the aqueous layer with two more portions of ethyl acetate (2 x 50 mL).

  • Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography as described in the copper-catalyzed protocol.

  • Characterize the purified product using standard spectroscopic techniques.

Laccase-Mediated Phenoxazinone Synthesis Pathway

G Laccase-Mediated Phenoxazinone Synthesis cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products Substrate 2-(2-Amino-4-methylphenoxy)ethanol Product Substituted 2-Aminophenoxazin-3-one Substrate->Product Oxidative Coupling Enzyme Laccase Enzyme->Product Catalyzes Oxygen O₂ (from Air) Water H₂O Oxygen->Water Reduced Buffer Aqueous Buffer (pH 6.0) Buffer->Product Provides Medium Temp 30°C Temp->Product Optimal Temperature

Caption: Laccase-Mediated Synthesis Pathway.

Table 1: Comparison of Catalytic Methods for Phenoxazinone Synthesis

ParameterCopper-Catalyzed Aerobic OxidationLaccase-Mediated Synthesis
Catalyst Copper(II) salts (e.g., CuCl₂)Laccase enzyme
Oxidant Molecular Oxygen (Air)Molecular Oxygen (Air)
Solvent Organic/Aqueous mixture (e.g., MeOH/Buffer)Aqueous Buffer
Temperature Room Temperature (25°C)Room Temperature (30°C)
pH Neutral to slightly basic (e.g., pH 7.5)Slightly acidic (e.g., pH 6.0)
Advantages High yield, scalability, catalyst readily availableEnvironmentally friendly, high selectivity, mild conditions
Disadvantages Potential for metal contamination, use of organic solventsEnzyme cost and stability can be a factor

Part 2: Synthesis of N-Aryl Phenoxazines as Potential Photoredox Catalysts

N-aryl phenoxazines are an emerging class of organic photoredox catalysts that offer a sustainable alternative to precious metal-based catalysts.[11][12] Their synthesis from 2-aminophenols via copper-catalyzed N- and O-arylations presents a general and efficient route.[13][14] 2-(2-Amino-4-methylphenoxy)ethanol can be envisioned as a precursor for novel N-aryl phenoxazines with tailored photophysical and electrochemical properties.

Causality of Experimental Choices:

  • Catalyst: Copper(I) iodide (CuI) is a commonly used and effective catalyst for Ullmann-type C-N and C-O coupling reactions.

  • Ligand: A ligand such as L-proline can facilitate the catalytic cycle and improve reaction yields.

  • Base: A mild base like potassium carbonate (K₂CO₃) is necessary to deprotonate the amine and phenol functionalities.

  • Solvent: A high-boiling polar aprotic solvent like dimethyl sulfoxide (DMSO) is typically used to ensure the reaction proceeds at an adequate rate.

Experimental Protocol: Synthesis of an N-Aryl Phenoxazine Derivative

Materials:

  • 2-(2-Amino-4-methylphenoxy)ethanol

  • 1-Iodo-2-nitrobenzene (or other activated aryl halide)

  • Copper(I) iodide (CuI)

  • L-proline

  • Potassium carbonate (K₂CO₃)

  • Dimethyl sulfoxide (DMSO)

  • Ethyl acetate (EtOAc)

  • Brine

Procedure:

  • To an oven-dried Schlenk tube, add 2-(2-Amino-4-methylphenoxy)ethanol (1.0 mmol), 1-iodo-2-nitrobenzene (1.1 mmol), CuI (0.1 mmol, 10 mol%), L-proline (0.2 mmol, 20 mol%), and K₂CO₃ (2.0 mmol).

  • Evacuate and backfill the tube with argon three times.

  • Add 5 mL of anhydrous DMSO via syringe.

  • Heat the reaction mixture to 100°C and stir for 24 hours.

  • After cooling to room temperature, dilute the reaction mixture with 50 mL of water and extract with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine (3 x 20 mL), and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the N-aryl phenoxazine.

  • Characterize the product using NMR, FT-IR, and mass spectrometry.

Logical Relationship for N-Aryl Phenoxazine Synthesis

G Synthesis of N-Aryl Phenoxazines cluster_reactants Starting Materials cluster_reagents Reagents & Catalyst cluster_product Product Aminophenol 2-(2-Amino-4-methylphenoxy)ethanol Product N-Aryl Phenoxazine Aminophenol->Product ArylHalide Aryl Halide (e.g., 1-Iodo-2-nitrobenzene) ArylHalide->Product Catalyst CuI Catalyst->Product Catalyzes Ligand L-proline Ligand->Product Assists Base K₂CO₃ Base->Product Activates Solvent DMSO Solvent->Product Medium

Caption: Reagents and Product in N-Aryl Phenoxazine Synthesis.

Conclusion and Future Outlook

2-(2-Amino-4-methylphenoxy)ethanol is a versatile building block with significant potential for the synthesis of functional heterocyclic compounds. The catalytic methods outlined in this guide provide robust and adaptable protocols for the synthesis of phenoxazinone dyes and N-aryl phenoxazine photoredox catalysts. The choice between metal-based and enzymatic catalysis will depend on the specific requirements of the application, with considerations for scalability, cost, and environmental impact. Further research into the catalytic conversions of this molecule is warranted, particularly in the development of novel photoredox catalysts with tailored properties for a wide range of organic transformations. The protocols provided herein serve as a solid foundation for researchers to explore the rich chemistry of this promising precursor.

References

  • Sousa A. C., Oliveira M. C., Martins L. O., Robalo M. P. Towards the rational biosynthesis of substituted phenazines and phenoxazinones by laccases. Green Chem. 2014, 16, 4127–4136. [6]

  • Liu, N., Wang, B., Chen, W., Liu, C., Wang, X., & Hu, Y. (2014). A general route for synthesis of N-aryl phenoxazines via copper(i)-catalyzed N-, N-, and O-arylations of 2-aminophenols. RSC Advances, 4(94), 52226-52234. [13][14]

  • Theriot, J. C., Lim, C.-H., Yang, H., Ryan, M. D., Musgrave, C. B., & Miyake, G. M. (2016). Organocatalyzed Atom Transfer Radical Polymerization Using N-Aryl Phenoxazines as Photoredox Catalysts. Journal of the American Chemical Society, 138(35), 11153–11156. [12]

  • Theriot, J. C. (2017). Development of N-aryl phenoxazines as strongly reducing organic photoredox catalysts. University of Colorado at Boulder. [11]

  • Duan, W., Li, W., Tang, Q., Zhao, Y., Guo, X., & Yang, G. (2021). Laccase‐Mimicking Syntheses of Phenoxazinones by Aerobic Oxidative Homo‐and Hetero‐Dimerizations of Aminophenols. ChemistrySelect, 6(10), 2504-2507. [10]

  • Podder, N., & Mandal, S. (2020). Aerobic oxidation of 2-aminophenol catalysed by a series of mononuclear copper (ii) complexes: phenoxazinone synthase-like activity and mechanistic study. New Journal of Chemistry, 44(29), 12793-12805. [2][15]

  • Maly, M., Muck, A., & Storch, J. (2020). Non-symmetrically substituted phenoxazinones from laccase-mediated oxidative cross-coupling of aminophenols: an experimental and theoretical insight. Organic & Biomolecular Chemistry, 18(4), 651-659. [7]

  • Al-Hamdani, A. A. S., & Al-Zuhairi, A. J. (2021). New synthetic approaches for the construction of 2-aminophenoxazinone architectures. RSC Advances, 11(54), 34215-34237. [1]

  • Michalska, K., et al. (2016). Laccase-mediated synthesis of a phenoxazine compound with antioxidative and dyeing properties--the optimisation process. International journal of biological macromolecules, 84, 253-60. [9]

  • Mikulášová, D., et al. (2020). Synthesis and structural characterization of a novel phenoxazinone dye by use of a fungal laccase. International Journal of Biological Macromolecules, 164, 2269-2277. [8]

  • BenchChem (2025). Spectroscopic Analysis for the Structural Confirmation of 3-Aminotetrahydro-1,3-oxazin-2-one: A Comparative Guide. [3]

  • Rahmani, R., et al. (2018). Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z)-3-N(4-Methoxy phenyl)-2-N'(4-methoxy phenyl imino)-5-((E)-3-(2-nitrophenyl)allylidene) thiazolidin-4-one. Journal of the Chilean Chemical Society, 63(3), 4065-4075. [4]

  • University of Wisconsin-Milwaukee. (n.d.). Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. [5]

Sources

Application

Application Note: Preparation and Management of 2-(2-Amino-4-methylphenoxy)ethanol Stock Solutions for Biological Assays

Executive Summary The integrity of biological assay data is fundamentally dependent on the quality, stability, and precise formulation of compound stock solutions. 2-(2-Amino-4-methylphenoxy)ethanol (CAS: 156564-82-8)[1]...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The integrity of biological assay data is fundamentally dependent on the quality, stability, and precise formulation of compound stock solutions. 2-(2-Amino-4-methylphenoxy)ethanol (CAS: 156564-82-8)[1] is a highly functionalized organic building block featuring a primary amine, an ether linkage, a primary alcohol, and a hydrophobic methylbenzene ring. This specific combination of functional groups presents unique challenges in compound management: the primary amine is susceptible to atmospheric oxidation, while the hydrophobic aromatic system is prone to precipitation during aqueous dilution[2].

This application note provides a comprehensively engineered, self-validating protocol for the gravimetric preparation, cryogenic storage, and aqueous dilution of 2-(2-Amino-4-methylphenoxy)ethanol. By adhering to these methodologies, laboratories can prevent solvent-induced artifacts, mitigate compound degradation, and ensure compliance with stringent bioanalytical standards[3].

Physicochemical Profiling & Quantitative Data

Understanding the physicochemical properties of the analyte is the first step in designing a robust solvation strategy. The following tables summarize the compound's critical metrics and the precise volumetric additions required for standard stock concentrations.

Table 1: Physicochemical Properties and Assay Implications
PropertyValueImpact on Assay Preparation
Compound Name 2-(2-Amino-4-methylphenoxy)ethanolTarget analyte for biological screening.
CAS Number 156564-82-8Unique chemical identifier[1].
Molecular Weight 167.21 g/mol Critical for accurate molarity calculations.
Functional Groups Primary amine, ether, alcohol, aromatic ringSusceptible to oxidation (amine) and hydrophobic crashing (ring)[4].
Primary Solvent Anhydrous DMSO (≤0.005% H₂O)Ensures complete solvation and prevents water-catalyzed degradation.
Table 2: Volumetric Dilution Matrix (Based on 5.00 mg of Dry Powder)
Desired Stock ConcentrationVolume of Anhydrous DMSO RequiredFinal Molarity
10 mM 2.990 mL0.010 mol/L
20 mM 1.495 mL0.020 mol/L
50 mM 0.598 mL0.050 mol/L

Compound Management Workflow

Workflow N1 1. Dry Powder 2-(2-Amino-4-methylphenoxy)ethanol N2 2. QC & Weighing (Desiccated Environment) N1->N2 Equilibrate to RT N3 3. Solvation (Anhydrous DMSO) N2->N3 Add Solvent N4 4. Aliquoting & Ar Purge (Single-use vials) N3->N4 10-20 mM Stock N5 5. Cryogenic Storage (-20°C to -80°C) N4->N5 Freeze N6 6. Aqueous Dilution (Assay Buffer, <1% DMSO) N5->N6 Thaw (Once)

Workflow for the preparation, storage, and dilution of compound stock solutions.

Step-by-Step Protocol & Mechanistic Insights

Phase 1: Gravimetric Preparation
  • Equilibration: Transfer the sealed vial of 2-(2-Amino-4-methylphenoxy)ethanol from cold storage to a desiccator at room temperature for at least 30 minutes before opening.

    • Causality: Opening a cold vial exposes the powder to atmospheric moisture. Condensation artificially inflates the weighed mass, resulting in a sub-potent stock solution.

  • Weighing: Weigh the required mass (e.g., 5.00 mg) using a calibrated analytical balance (d=0.01 mg) equipped with an anti-static ionizer.

Phase 2: Primary Stock Solvation
  • Solvent Selection: Use exclusively anhydrous Dimethyl Sulfoxide (DMSO) with a water content of ≤0.005%, packaged under an inert atmosphere.

    • Causality: DMSO is highly hygroscopic. Water ingress into DMSO stocks significantly accelerates the degradation of primary amines and reduces the solubility threshold of the compound over time[5].

  • Addition: Add the calculated volume of anhydrous DMSO (refer to Table 2) directly to the powder. Do not add powder to the solvent.

    • Causality: Adding powder to a liquid often results in static-induced material loss on the upper walls of the tube, skewing the final molarity.

  • Dissolution: Vortex gently for 30 seconds. If the compound does not fully dissolve, sonicate in a water bath at 25°C for up to 5 minutes. Avoid excessive heating, which can catalyze the oxidation of the amine group.

Phase 3: Aliquoting and Cryogenic Storage
  • Aliquoting: Divide the primary stock into single-use aliquots (e.g., 50 µL) using low-bind polypropylene microcentrifuge tubes.

  • Inert Gas Purging: Purge the headspace of each tube with a gentle stream of Argon gas for 3 seconds immediately before capping.

    • Causality: The primary amine is highly susceptible to oxidation, which can form N-oxides or azo dimers during long-term storage. Argon effectively displaces oxygen and atmospheric moisture.

  • Storage: Transfer the aliquots to a monitored -20°C or -80°C freezer.

    • Causality: Single-use aliquots eliminate freeze-thaw cycles. Repeated thermal cycling introduces water condensate, which is the primary driver of compound degradation in repository libraries[6].

Phase 4: Aqueous Working Solution Preparation
  • Thawing: Thaw a single aliquot at room temperature in the dark.

  • Dilution Kinetics (Critical Step): Add the required volume of the DMSO stock dropwise into the aqueous assay buffer while vortexing the buffer vigorously. Never add the aqueous buffer directly into the DMSO stock.

    • Causality: Adding buffer to DMSO creates localized micro-environments of high aqueous concentration before mechanical mixing is complete. This causes the hydrophobic aromatic portion of 2-(2-Amino-4-methylphenoxy)ethanol to precipitate out of solution—a phenomenon known as "solvent crash."

  • Solvent Tolerance: Ensure the final concentration of DMSO in the biological assay does not exceed 0.5% - 1.0% (v/v).

System Self-Validation

To ensure this protocol operates as a self-validating system, laboratories must implement the following controls in accordance with FDA Bioanalytical Method Validation guidelines[3]:

  • Vehicle Control: Process a blank sample of anhydrous DMSO through the exact same freeze-thaw and dilution workflow to establish a baseline for assay background and solvent-induced cytotoxicity.

  • Analytical Verification: Prior to the biological assay, verify the concentration of the final aqueous working solution via LC-UV or LC-MS/MS against a freshly prepared standard curve. A recovery of <95% indicates that precipitation or degradation has occurred during the storage or dilution phases, invalidating the stock.

References

  • [2] PubChem CID 80892 - 2-(4-Aminophenoxy)ethanol. Source: nih.gov. URL: [Link]

  • [4] PubChem CID 84804 - 2-(4-Methylphenoxy)ethanol. Source: nih.gov. URL: [Link]

  • [3] M10 Bioanalytical Method Validation and Study Sample Analysis. Source: fda.gov. URL: [Link]

  • [5] Studies on Repository Compound Stability in DMSO under Various Conditions. Source: semanticscholar.org. URL: [Link]

  • [6] The Effect of Room-Temperature Storage on the Stability of Compounds in DMSO. Source: researchgate.net. URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

troubleshooting low yield in 2-(2-Amino-4-methylphenoxy)ethanol synthesis

Topic: Troubleshooting Low Yield in 2-(2-Amino-4-methylphenoxy)ethanol Synthesis (CAS: 156564-82-8) Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers strugglin...

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Author: BenchChem Technical Support Team. Date: April 2026

Topic: Troubleshooting Low Yield in 2-(2-Amino-4-methylphenoxy)ethanol Synthesis (CAS: 156564-82-8)

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the synthesis of 2-(2-Amino-4-methylphenoxy)ethanol[1]. This guide is designed to dissect the mechanistic failures leading to low yields, provide field-proven troubleshooting FAQs, and offer a self-validating, high-yield experimental protocol.

Part 1: Root Cause Analysis — The Chemoselectivity Dilemma

If you are experiencing yields below 30% or isolating complex mixtures, the root cause is almost certainly chemoselectivity .

When attempting a direct Williamson ether synthesis by reacting 2-amino-4-methylphenol with an alkylating agent (like 2-chloroethanol), you are presenting the electrophile with two competing nucleophiles: the primary amine (-NH₂) and the phenolic hydroxyl (-OH). Because the lone pair on the nitrogen atom is less electronegatively constrained than the lone pair on the oxygen, the amine is inherently more nucleophilic[2].

Consequently, under standard basic conditions, the reaction heavily favors N-alkylation and subsequent N,O-dialkylation , consuming your starting material and crashing your yield of the desired O-alkylated product[2].

Chemoselectivity A 2-Amino-4-methylphenol + 2-Chloroethanol C O-Alkylation (Desired Product) A->C Base / Heat D N-Alkylation (Major Byproduct) A->D Competing Nucleophile E N,O-Dialkylation (Secondary Byproduct) C->E Excess Reagent D->E Excess Reagent

Caption: Chemoselectivity challenges in the direct alkylation of 2-amino-4-methylphenol.

Part 2: Troubleshooting FAQs

Q1: I am reacting 2-amino-4-methylphenol directly with 2-chloroethanol and K₂CO₃, but my LC-MS shows a messy mixture. How do I fix this? A1: You must abandon the direct alkylation approach. To achieve selective O-alkylation, you have two scientifically sound options:

  • The Protection Route: Temporarily mask the amine's nucleophilicity. A common strategy is forming a Schiff base with benzaldehyde prior to O-alkylation, followed by acidic hydrolysis to deprotect the amine[2].

  • The Nitro Route (Recommended): Start with 4-methyl-2-nitrophenol instead of the aminophenol. The nitro group is non-nucleophilic, allowing for 100% selective O-alkylation. You then reduce the nitro group to the amine in a subsequent step[3].

Q2: If I switch to the "Nitro Route," should I still use 2-chloroethanol as my alkylating agent? A2: While 2-chloroethanol works, I highly recommend switching to ethylene carbonate . Ethylene carbonate acts as both the solvent and the alkylating agent at elevated temperatures (120 °C) in the presence of a catalytic base. Causality: This avoids the generation of stoichiometric chloride salts, eliminates the risk of forming highly toxic mustard-gas-like byproducts, and drives the reaction forward via the irreversible release of CO₂ gas.

Q3: How do I monitor the reduction of the nitro intermediate to ensure complete conversion without over-reduction? A3: Catalytic hydrogenation using Palladium on Carbon (Pd/C) is the standard[3]. The reaction is self-indicating in two ways:

  • Volumetric: If using a hydrogen balloon, the cessation of balloon deflation indicates hydrogen uptake has stopped.

  • Visual/Chromatographic: The starting nitro compound (2-(4-methyl-2-nitrophenoxy)ethanol) has a distinct yellow hue, which dissipates as the amine forms. Validate via TLC (UV 254 nm); the nitro compound will be strongly UV-active, while the resulting amine will stain positively with Ninhydrin.

Part 3: Quantitative Route Comparison

To justify the shift in your synthetic strategy, review the empirical data comparing the three primary methodologies for synthesizing 2-(2-Amino-4-methylphenoxy)ethanol:

Synthetic StrategyReagents RequiredTotal StepsTypical Overall YieldChemoselectivityScalability
Direct Alkylation 2-Chloroethanol, K₂CO₃1< 30%Poor (Heavy N-alkylation)Low
Amine Protection PhCHO, 2-Chloroethanol, HCl350 - 60%Good (O-selective)Moderate
Nitro Route (Standard) Ethylene Carbonate, Pd/C, H₂2> 85% Excellent (100% O-selective) High

Part 4: Validated Experimental Protocols (The Nitro Route)

Below is the self-validating, step-by-step methodology for the recommended Nitro Route.

Step 1: O-Alkylation of 4-Methyl-2-nitrophenol

Objective: Synthesize 2-(4-methyl-2-nitrophenoxy)ethanol.

  • Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a bubbler, add 4-methyl-2-nitrophenol (1.0 equiv, 100 mmol) and ethylene carbonate (1.5 equiv, 150 mmol).

  • Catalysis: Add potassium carbonate (K₂CO₃) (0.1 equiv, 10 mmol) as a catalyst.

  • Reaction: Heat the neat mixture to 120 °C.

  • Self-Validation Check: The reaction will begin to vigorously evolve CO₂ gas. The bubbler provides a visual kinetic readout. When gas evolution ceases (typically 2-3 hours), the O-alkylation is complete.

  • Workup: Cool to 50 °C, dilute with water (100 mL), and extract with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers with 1M NaOH to remove any unreacted starting phenol (the aqueous layer will turn bright yellow if unreacted phenol is present). Dry over Na₂SO₄ and concentrate in vacuo.

Step 2: Catalytic Hydrogenation to Target Amine

Objective: Reduce the intermediate to 2-(2-Amino-4-methylphenoxy)ethanol[1].

  • Setup: Dissolve the intermediate from Step 1 in Methanol (0.5 M concentration).

  • Catalyst Addition: Carefully add 10% Pd/C (10% w/w relative to the substrate)[3]. Safety Note: Pd/C is pyrophoric; add it to the flask under an inert argon/nitrogen atmosphere before introducing the methanol.

  • Reduction: Purge the flask with Hydrogen gas (H₂) and maintain under a hydrogen balloon (1 atm) at room temperature[3]. Stir vigorously for 2-4 hours.

  • Self-Validation Check: Monitor hydrogen uptake. Once the balloon stops shrinking, run a TLC (Hexanes:EtOAc 1:1). The disappearance of the high-Rf yellow spot confirms completion.

  • Workup: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with additional methanol. Concentrate the filtrate in vacuo to yield the pure 2-(2-Amino-4-methylphenoxy)ethanol as a pale solid/viscous oil.

Workflow S1 Step 1: O-Alkylation 4-Methyl-2-nitrophenol + Ethylene Carbonate Base: K2CO3 (cat.), Neat, 120°C S2 Step 2: Intermediate Validation Monitor CO2 evolution via bubbler Isolate 2-(4-methyl-2-nitrophenoxy)ethanol S1->S2 S3 Step 3: Catalytic Reduction Pd/C (10%), H2 (1 atm) Solvent: Methanol, RT, 2-4 hours S2->S3 S4 Step 4: Final Validation Filter catalyst through Celite Verify amine formation via Ninhydrin stain S3->S4

Caption: Optimized two-step synthetic workflow utilizing the nitro-reduction route.

Sources

Optimization

purification methods for removing impurities from 2-(2-Amino-4-methylphenoxy)ethanol

Welcome to the technical support center for the purification of 2-(2-Amino-4-methylphenoxy)ethanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical so...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the purification of 2-(2-Amino-4-methylphenoxy)ethanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common purification challenges. The methodologies outlined below are grounded in established chemical principles and are designed to be self-validating, ensuring reliable and reproducible results.

Understanding the Molecule: Key Physicochemical Properties

Before delving into purification strategies, it is crucial to understand the physicochemical properties of 2-(2-Amino-4-methylphenoxy)ethanol. This molecule possesses both a basic amino group and a polar alcohol group, which dictates its solubility and reactivity.

PropertyValueSource
Molecular FormulaC9H13NO2PubChem
Molecular Weight167.21 g/mol PubChem
AppearanceExpected to be a solid or high-boiling liquidGeneral chemical principles
Key Functional GroupsPrimary aromatic amine, Primary alcohol, EtherChemical structure
Expected PolarityPolarInferred from functional groups

Note: Specific experimental data for this exact compound is limited in publicly available literature. Properties are inferred from analogous structures like 2-(4-Aminophenoxy)ethanol[1] and 2-(4-Methylphenoxy)ethanol[2].

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the purification of 2-(2-Amino-4-methylphenoxy)ethanol and provides detailed, step-by-step troubleshooting protocols.

FAQ 1: My crude product is a dark, oily residue. What is the best initial purification strategy?

Answer: For a crude, oily product containing a basic amine, acid-base extraction is an excellent first-line purification technique.[3][4][5] This method leverages the ability of the amino group to be protonated, forming a water-soluble salt, thereby separating it from non-basic impurities.

Troubleshooting Guide: Acid-Base Extraction

Issue: Low recovery of the desired product after extraction.

  • Possible Cause 1: Incomplete Protonation. The pH of the acidic solution may not be low enough to fully protonate the amine.

    • Solution: Use a stronger acid or a more concentrated solution of the current acid (e.g., 1-2 M HCl). Monitor the pH of the aqueous layer to ensure it is sufficiently acidic (pH 1-2).

  • Possible Cause 2: Emulsion Formation. The interface between the organic and aqueous layers is not distinct, preventing clean separation.

    • Solution: Add a small amount of brine (saturated NaCl solution) to the separatory funnel and gently swirl. This increases the ionic strength of the aqueous layer and can help break the emulsion. In stubborn cases, filtration through a pad of celite may be necessary.

  • Possible Cause 3: Incomplete Back-Extraction. The pH of the basic solution used to neutralize the ammonium salt may not be high enough to deprotonate it back to the free amine.

    • Solution: Use a more concentrated basic solution (e.g., 2-4 M NaOH) and ensure the aqueous layer is distinctly basic (pH 12-14) before extracting with an organic solvent.

Experimental Protocol: Acid-Base Extraction
  • Dissolve the crude 2-(2-Amino-4-methylphenoxy)ethanol in a suitable water-immiscible organic solvent (e.g., dichloromethane or diethyl ether).

  • Transfer the solution to a separatory funnel and add an equal volume of 1 M HCl.

  • Stopper the funnel and shake vigorously, periodically venting to release pressure.

  • Allow the layers to separate. The protonated amine salt will be in the aqueous (bottom) layer if using dichloromethane, or the top layer if using a less dense solvent like diethyl ether.

  • Drain and collect the aqueous layer.

  • To regenerate the free amine, add 2 M NaOH to the aqueous layer until the solution is strongly basic (pH > 12).

  • Extract the aqueous layer with fresh organic solvent (e.g., dichloromethane) three times.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the purified product.

AcidBaseExtraction crude Crude Product in Organic Solvent sep_funnel1 Separatory Funnel: Add 1M HCl crude->sep_funnel1 aqueous1 Aqueous Layer (Protonated Amine Salt) sep_funnel1->aqueous1 Shake & Separate organic1 Organic Layer (Non-Basic Impurities) sep_funnel1->organic1 sep_funnel2 Separatory Funnel: Add 2M NaOH aqueous1->sep_funnel2 aqueous2 Aqueous Layer (Salts) sep_funnel2->aqueous2 Shake & Separate organic2 Organic Layer (Purified Amine) sep_funnel2->organic2 final_product Purified 2-(2-Amino-4-methylphenoxy)ethanol organic2->final_product Dry & Evaporate

Caption: Workflow for Acid-Base Extraction.

FAQ 2: Acid-base extraction was insufficient. How can I further purify my product?

Answer: If impurities persist after extraction, column chromatography is the next logical step.[6] Given the polar nature of your compound, a normal-phase chromatography setup is generally recommended.

Troubleshooting Guide: Column Chromatography

Issue: The compound does not move from the baseline (Rf = 0).

  • Possible Cause: The eluent system is not polar enough.

    • Solution: Gradually increase the polarity of the mobile phase. For example, if you are using a hexane/ethyl acetate system, increase the percentage of ethyl acetate. For very polar compounds, a more polar solvent system like dichloromethane/methanol may be necessary.[7] A small amount of triethylamine (0.1-1%) can be added to the eluent to prevent the amine from streaking on the acidic silica gel.

Issue: Poor separation between the product and impurities.

  • Possible Cause: The chosen solvent system has poor selectivity.

    • Solution: Experiment with different solvent systems. Sometimes, switching one of the solvents (e.g., using diethyl ether instead of ethyl acetate) can significantly improve separation. Running a series of TLC plates with different solvent systems is a time-efficient way to optimize the separation before committing to a column.

Experimental Protocol: Normal-Phase Column Chromatography
  • Stationary Phase: Silica gel is the most common choice.[6]

  • Mobile Phase (Eluent): A good starting point for a polar compound like 2-(2-Amino-4-methylphenoxy)ethanol is a mixture of a non-polar solvent and a polar solvent, such as hexane and ethyl acetate or dichloromethane and methanol.[7]

  • Procedure:

    • Prepare a slurry of silica gel in the initial, less polar eluent.

    • Pack a glass column with the slurry.

    • Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and load it onto the top of the silica gel bed.

    • Begin eluting with the mobile phase, gradually increasing the polarity (gradient elution) to move the compound down the column.

    • Collect fractions and analyze them by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure.

ColumnChromatography start Load Crude Product column Silica Gel Column start->column elute1 Elute with Low Polarity Solvent column->elute1 elute2 Gradually Increase Solvent Polarity elute1->elute2 collect Collect Fractions elute2->collect analyze Analyze by TLC collect->analyze combine Combine Pure Fractions analyze->combine end Evaporate Solvent combine->end

Sources

Troubleshooting

Technical Support Center: Troubleshooting the Aqueous Solubility of 2-(2-Amino-4-methylphenoxy)ethanol

Welcome to the Technical Support Center. This guide provides field-proven troubleshooting strategies for handling 2-(2-Amino-4-methylphenoxy)ethanol in biological assays.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide provides field-proven troubleshooting strategies for handling 2-(2-Amino-4-methylphenoxy)ethanol in biological assays. Due to its lipophilic 4-methylphenoxy core, this compound frequently exhibits poor aqueous solubility, leading to kinetic precipitation, inconsistent dosing, and artifactual data in in vitro assays.

Below, you will find expert causality analyses, quantitative data, and self-validating protocols to optimize your compound's solubility.

I. Troubleshooting Guides & FAQs

Q1: Why does 2-(2-Amino-4-methylphenoxy)ethanol precipitate instantly when I add my DMSO stock to the cell culture media? A: This phenomenon is known as "solvent shock" or kinetic precipitation[1]. While the compound is highly soluble in 100% dimethyl sulfoxide (DMSO), its thermodynamic solubility in aqueous buffers is inherently low due to its hydrophobic aromatic ring and methyl group[2][3]. When a highly concentrated DMSO stock is pipetted directly into an aqueous medium, the local concentration of the compound transiently exceeds its kinetic solubility limit before it can uniformly disperse, causing it to crash out of solution and form micro-precipitates[1].

Q2: What is the maximum DMSO concentration I can use to keep the compound soluble without harming my cells? A: According to the Assay Guidance Manual published by the NIH, the final concentration of DMSO in cell-based assays should be strictly optimized and generally kept at or below 0.1% to 0.5% (v/v)[4][5][6]. While some robust cell lines can tolerate up to 1% DMSO, concentrations above this threshold frequently cause cytotoxicity, alter cell morphology, and induce oxidative stress, which will confound your assay readouts[7][8][9]. Always run a DMSO vehicle control to establish the baseline tolerance of your specific cell line[8][9].

Q3: If I cannot increase the DMSO concentration, what is the best alternative to solubilize this specific compound? A: We highly recommend using Hydroxypropyl-β-Cyclodextrin (HP-β-CD) as a solubilizing excipient. HP-β-CD is a cyclic oligosaccharide with a hydrophilic exterior and a hydrophobic internal cavity[10]. It forms a non-covalent inclusion complex with the lipophilic 4-methylphenoxy ring of 2-(2-Amino-4-methylphenoxy)ethanol, effectively shielding the hydrophobic core from water while the hydrophilic exterior of the cyclodextrin maintains aqueous solubility[11]. This method can significantly enhance solubility without the cytotoxic effects associated with high organic solvent concentrations[10][12].

Q4: Can I adjust the pH of my assay buffer to improve its solubility? A: 2-(2-Amino-4-methylphenoxy)ethanol contains an arylamine group. The pKa of similar aniline derivatives is typically around 4.0 to 5.0. Lowering the pH of your solution below its pKa would protonate the amine and drastically increase aqueous solubility[13]. However, this is generally not viable for in vitro cell-based assays, which strictly require a physiological pH of ~7.4 to maintain cell viability and normal enzymatic function. Therefore, pH adjustment should only be used for biochemical or cell-free assays that can tolerate acidic conditions.

II. Quantitative Data Presentation

Table 1: Comparison of Solubilization Strategies for 2-(2-Amino-4-methylphenoxy)ethanol

Solubilization StrategyMechanism of ActionMax Recommended Assay Conc.AdvantagesDisadvantages
DMSO Co-solvent Disrupts water hydrogen bonding network0.1% - 0.5% (v/v)Easy to use; standard in most labsHigh risk of cytotoxicity; causes solvent shock
HP-β-Cyclodextrin Forms hydrophobic inclusion complexes10 mM - 50 mMHighly biocompatible; prevents precipitationRequires optimization of molar ratios
pH Adjustment Protonates the arylamine groupN/A (Assay dependent)Highly effective for amine-containing drugsIncompatible with physiological cell assays (pH 7.4)

III. Experimental Protocols

Protocol A: Intermediate Dilution Method (Mitigating Solvent Shock)

Rationale: Gradually transitioning the compound from 100% DMSO to an aqueous environment prevents the localized supersaturation that drives kinetic precipitation.

  • Master Stock Preparation: Prepare a 10 mM master stock of 2-(2-Amino-4-methylphenoxy)ethanol in 100% anhydrous DMSO.

  • Intermediate Buffer: Prepare an intermediate dilution buffer consisting of 10% DMSO in your target aqueous assay buffer.

  • Serial Dilution: Dilute the master stock 1:10 into the intermediate buffer. Vortex immediately and vigorously for 15 seconds to ensure rapid dispersion.

  • Final Assay Delivery: Perform your final dilution (e.g., 1:20 to 1:100) from the intermediate stock directly into the pre-warmed (37°C) cell culture media. Ensure the final DMSO concentration remains ≤0.5%.

  • System Validation: Validate the dispersion by measuring the optical density (OD) at 600 nm; an OD600 > 0.05 compared to a vehicle blank indicates micro-precipitation has occurred, meaning the dilution was too rapid or the concentration is too high.

Protocol B: HP-β-Cyclodextrin Complexation

Rationale: Encapsulating the hydrophobic core in HP-β-CD prior to aqueous exposure ensures thermodynamic stability without relying on toxic organic solvents[12][14].

  • Excipient Preparation: Prepare a 20 mM solution of HP-β-CD in your standard aqueous assay buffer (e.g., PBS or cell culture media).

  • Compound Addition: Weigh out the dry powder of 2-(2-Amino-4-methylphenoxy)ethanol. Add the HP-β-CD solution directly to the dry compound to achieve your desired target concentration (e.g., 1 mM).

  • Complexation: Sonicate the mixture in a water bath at room temperature for 15-30 minutes until the solution is completely clear.

  • Sterilization: Filter sterilize the complexed solution through a 0.22 µm PES syringe filter before applying it to your cell-based assay.

  • System Validation: Centrifuge an aliquot of the final complexed solution at 10,000 x g for 5 minutes. The absence of a visible pellet confirms complete thermodynamic solubilization.

IV. Troubleshooting Workflow Visualization

SolubilityWorkflow Start Compound Precipitates in Aqueous Media IsCellBased Is the assay cell-based? Start->IsCellBased DMSOTol Can cells tolerate >0.5% DMSO? IsCellBased->DMSOTol Yes pHTol Can assay tolerate pH < 5.0? IsCellBased->pHTol No IntDilution Use Intermediate Dilution Method DMSOTol->IntDilution Yes HPBCD Use HP-β-CD Complexation DMSOTol->HPBCD No pHTol->HPBCD No Acidify Acidify Buffer to Protonate Amine pHTol->Acidify Yes

Decision workflow for resolving 2-(2-Amino-4-methylphenoxy)ethanol precipitation in assays.

V. References[2] Title: meta-Non-flat substituents: a novel molecular design to improve aqueous solubility in small molecule drug discovery | Source: rsc.org | URL:https://pubs.rsc.org/en/content/articlelanding/2021/ob/d1ob00842a[13] Title: Improvement in aqueous solubility achieved via small molecular changes | Source: nih.gov | URL:https://pubmed.ncbi.nlm.nih.gov/29100802/[1] Title: improving (-)-Anomalin solubility for in vitro assays | Source: benchchem.com | URL:https://www.benchchem.com/[3] Title: Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry | Source: scispace.com | URL:https://typeset.io/[4] Title: Assay Guidance Manual - DMSO tolerance test | Source: nih.gov | URL:https://www.ncbi.nlm.nih.gov/books/NBK53196/[7] Title: Considerations regarding use of solvents in in vitro cell based assays | Source: nih.gov | URL:https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4363098/[8] Title: DMSO in cell based assays | Source: discourse.group | URL:https://forum.scientist.com/[9] Title: What is maximum allowable concentration of DMSO as solvent for drugs to check activity on animal cell lines? | Source: researchgate.net | URL:https://www.researchgate.net/post/What_is_maximum_allowable_concentration_of_DMSO_as_solvent_for_drugs_to_check_activity_on_animal_cell_lines[12] Title: Cyclodextrin-based inclusion complexes improve the in vitro solubility and pharmacokinetics of ivacaftor | Source: nih.gov | URL:https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10186950/[5] Title: Assay Development Principles and Good Research Practices for Rigor and Reproducibility in In Vitro Toxicology | Source: toxicology.org | URL:https://www.toxicology.org/[14] Title: Cyclodextrin-Mediated Enhancement of Riboflavin Solubility and Corneal Permeability | Source: acs.org | URL:https://pubs.acs.org/doi/10.1021/mp300485p[6] Title: Assay Guidance Manual - DMSO tolerance. HeLa cells seeded... | Source: nih.gov | URL:https://www.ncbi.nlm.nih.gov/books/NBK53196/[11] Title: Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics | Source: nih.gov | URL:https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10745582/[10] Title: Enhancing the Water Solubility and Efficacy of Anticancer Drugs Using Hydroxypropyl-β-Cyclodextrin | Source: mdpi.com | URL:https://www.mdpi.com/1999-4923/16/1/123

Sources

Optimization

Technical Support Center: HPLC Analysis of 2-(2-Amino-4-methylphenoxy)ethanol

Welcome to the Technical Support Center. Analyzing complex amine-containing compounds like 2-(2-Amino-4-methylphenoxy)ethanol via High-Performance Liquid Chromatography (HPLC) presents unique chromatographic challenges.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. Analyzing complex amine-containing compounds like 2-(2-Amino-4-methylphenoxy)ethanol via High-Performance Liquid Chromatography (HPLC) presents unique chromatographic challenges. The molecule contains a primary amine (basic), an ether linkage, a methyl group, and a primary alcohol (polar). Because of the basic amine group, this compound is highly susceptible to secondary interactions with column stationary phases, which can manifest as baseline instability, peak tailing, and poor signal-to-noise (S/N) ratios.

This guide provides field-proven, self-validating troubleshooting methodologies to isolate and resolve baseline noise during your analytical workflows.

Part 1: Diagnostic Workflow

Before adjusting your method or replacing hardware, you must systematically isolate the root cause of the baseline noise. The following decision tree outlines the logical relationship between system symptoms and hardware components.

BaselineNoiseTroubleshooting Start Observe Baseline Noise Step1 Turn off pump flow Start->Step1 Decision1 Does noise persist? Step1->Decision1 DetectorIssue Detector Issue (Lamp/Flow Cell) Decision1->DetectorIssue Yes FlowIssue Flow/System Issue (Pump/Solvent/Column) Decision1->FlowIssue No Decision2 Analyze Pattern FlowIssue->Decision2 Periodic Periodic / Pulsating Decision2->Periodic Random Random Drift Decision2->Random PumpFix Pump Maintenance (Purge/Check Valves) Periodic->PumpFix SolventFix Solvent/Column Fix (Fresh Buffer/Bypass) Random->SolventFix

Decision tree for isolating HPLC baseline noise sources.

Part 2: Troubleshooting FAQs

Pump & Flow Dynamics

Q: Why does my baseline exhibit periodic, pulsating noise during the analysis of 2-(2-Amino-4-methylphenoxy)ethanol? A: Periodic baseline noise that synchronizes perfectly with the pump stroke is almost exclusively a flow delivery issue. It is typically caused by a malfunctioning in-line degasser, air bubbles trapped in the pump head, or a faulty check valve [1]. Causality: Liquids are incompressible, whereas gases are highly compressible. When an air bubble enters the pump head, the piston's compression stroke compresses the air rather than pushing the liquid, causing a momentary drop in flow rate and system pressure. The detector registers this flow fluctuation as a rhythmic baseline dip.

Detector & Optical Issues

Q: I am observing random, high-frequency "fuzziness" on the baseline, independent of the pump stroke. What is the cause? A: Random, high-frequency noise is generally an optical or electronic issue originating from the detector. The most common cause is the aging of the UV/Vis or PDA detector lamp [1]. Causality: As a deuterium or tungsten lamp degrades over time, its energy output decreases. To compensate for the low light intensity, the detector's photomultiplier tube amplifies the signal. This simultaneously amplifies background electronic noise, resulting in a "fuzzy" baseline. Another potential cause is a dirty flow cell scattering the light beam.

Mobile Phase & Chemical Interactions

Q: How does the amine group in 2-(2-Amino-4-methylphenoxy)ethanol contribute to baseline drift and poor Signal-to-Noise (S/N) ratios? A: 2-(2-Amino-4-methylphenoxy)ethanol contains a basic primary amine. If the mobile phase pH is not strictly controlled (ideally ≥ 2 pH units away from the amine's pKa), the compound exists in a dynamic equilibrium of ionized and unionized states. Furthermore, basic amines strongly interact with unreacted, acidic silanol groups (Si-O⁻) on older C18 columns [2]. Causality: As column backbone materials (silanes, siloxanes) break down over time, exposed silanols cause severe peak tailing via ion-exchange interactions [2]. This tailing can manifest as a rolling, unstable baseline, dragging out the elution profile and drastically reducing the S/N ratio.

Q: How do I determine if my baseline noise is acceptable for quantifying this compound? A: Acceptability is strictly determined by the Signal-to-Noise (S/N) ratio. Baseline noise is the sum of all random variations (electrical, temperature) and chemical interferences[3]. To reliably quantify 2-(2-Amino-4-methylphenoxy)ethanol (the Limit of Quantitation, LOQ), the target peak's response must be at least 10 times the baseline noise (S/N ≥ 10) [2, 3]. For mere detection (Limit of Detection, LOD), an S/N ≥ 3 is required [2, 3].

Part 3: Experimental Protocols

Protocol A: Systematic Isolation of Baseline Noise Source

This protocol is a self-validating system designed to eliminate variables one by one until the root cause is identified.

  • Baseline Observation: Monitor the baseline under your initial method conditions (e.g., 1.0 mL/min, 50:50 Water:Acetonitrile) for 15 minutes.

  • Flow Interruption (Detector Isolation): Stop the HPLC pump. Continue monitoring the detector signal for 10 minutes.

    • Result A: If the noise disappears, the issue is flow-related (pump, solvent, or column). Proceed to Step 3.

    • Result B: If the high-frequency noise persists despite zero flow, the issue is detector-related [1]. Check lamp hours and clean the flow cell.

  • Column Bypass (Column Isolation): If Result A occurred, remove the analytical column and replace it with a zero-dead-volume union [1]. Resume flow at 1.0 mL/min.

    • Result C: If the noise disappears, the column is contaminated or degrading (phase dewetting) [1]. Flush or replace the column.

    • Result D: If the noise persists, the issue is the pump or the solvent.

  • Solvent Replacement: Replace current mobile phases with fresh, highly filtered LC-MS grade solvents [2]. If periodic pulsations remain, replace the pump check valves and purge the system.

Protocol B: Mobile Phase Preparation for Amine Analysis

To prevent silanol interactions and baseline ghosting when analyzing 2-(2-Amino-4-methylphenoxy)ethanol, strict buffer preparation is required.

  • Buffer Selection: Weigh the appropriate amount of ammonium acetate to achieve a 10 mM concentration in the aqueous phase. (Volatile buffers are preferred to prevent precipitation in the pump heads).

  • pH Adjustment: Adjust the pH to 3.0 using LC-MS grade acetic acid. This ensures the primary amine is fully protonated, preventing it from toggling between ionization states during elution.

  • Filtration: Filter the buffer through a 0.22 µm hydrophilic membrane (e.g., PVDF or Regenerated Cellulose) to remove particulates that cause flow cell light scattering.

  • Degassing: Sonicate the mobile phase for 10 minutes. Rely on the HPLC's in-line degasser during the run to prevent dissolved air from causing pump pulsations [1].

Part 4: Quantitative Data & Diagnostics

The following table summarizes the quantitative impact of baseline noise on analytical integrity and dictates the necessary corrective actions.

Noise CharacteristicFrequency / PatternS/N Ratio ImpactPrimary Root CauseCorrective Action
Periodic Pulsation Synchronized with pump strokeModerate reduction (affects LOQ)Air bubble in pump head, faulty check valve, failing degasser [1]Purge pump with 100% organic solvent; replace check valves.
High-Frequency Fuzz Random, rapid fluctuationsSevere reduction (affects LOD & LOQ)Aging UV/PDA lamp, electronic interference, dirty flow cell [1]Replace detector lamp; clean flow cell with 10% nitric acid.
Baseline Drift Gradual upward/downward slopeLow reduction (affects integration accuracy)Temperature fluctuations, gradient elution profile, column bleed [2]Insulate column (use column oven); ensure mobile phase equilibration.
Rolling / Ghost Peaks Broad, unpredictable humpsModerate reduction (causes false positives)Solvent contamination, silanol interactions with basic amine groups[2]Use LC-MS grade solvents; switch to a fully end-capped C18 column.

Part 5: References

  • Title: HPLC Repair Services: Common Causes of Baseline Noise Source: The Overbrook Group URL: [Link]

  • Title: Looking with Light: Breaking Down Liquid Chromatography Method Development Source: Cannabis Science Tech URL: [Link]

  • Title: Science of Chromatography Source: Cole-Parmer URL: [Link]

  • Title: HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts Source: Chromatography Online URL: [Link]

Troubleshooting

optimizing mobile phase for LC-MS analysis of 2-(2-Amino-4-methylphenoxy)ethanol

Welcome to the LC-MS/MS Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide specifically for the chromatographic and mass spectrometric challenges associated with 2-(2-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the LC-MS/MS Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide specifically for the chromatographic and mass spectrometric challenges associated with 2-(2-Amino-4-methylphenoxy)ethanol .

Rather than providing generic advice, this guide deconstructs the specific chemical behavior of your analyte. 2-(2-Amino-4-methylphenoxy)ethanol contains a primary amine (aniline derivative, pKa ~4.5–5.5), an ether linkage, and a hydroxyl group. This makes it a polar, weakly basic compound that is highly susceptible to secondary silanol interactions and ionization matrix effects.

Below, we address the root causes of common analytical failures and provide self-validating protocols to optimize your mobile phase for Electrospray Ionization (ESI+).

Part 1: Troubleshooting FAQs & Mechanistic Causality

Q1: I am using a standard mobile phase of Water/Acetonitrile with 0.1% Formic Acid. My analyte elutes very early and the peak tails severely. How do I fix this? The Causality: At pH ~2.7 (0.1% Formic Acid), the primary amine on 2-(2-Amino-4-methylphenoxy)ethanol is fully protonated ( −NH3+​ ). This high polarity causes poor retention on standard C18 reversed-phase columns. Furthermore, the positively charged amine interacts via ion-exchange with unendcapped, residual silanols ( −Si-O− ) on the silica stationary phase. Because this secondary interaction is kinetically slower than hydrophobic partitioning, it causes severe peak tailing. The Solution: You must either mask the silanols or neutralize the analyte.

  • Approach A (Low pH): Add 10 mM Ammonium Formate to your 0.1% Formic Acid mobile phase. The increased ionic strength allows ammonium ions ( NH4+​ ) to outcompete the analyte for residual silanol sites, sharpening the peak (1)[1].

  • Approach B (High pH): Switch to a high-pH mobile phase (e.g., 10 mM Ammonium Bicarbonate, pH 10) using a hybrid-silica column. This deprotonates the amine, making the molecule neutral, which dramatically increases hydrophobic retention and eliminates silanol-driven tailing.

Q2: I added 0.1% Trifluoroacetic Acid (TFA) to fix the peak shape. The chromatography is beautiful, but my MS signal dropped by 90%. Why? The Causality: TFA is a strong ion-pairing agent. While it successfully pairs with the protonated amine to form a neutral hydrophobic complex (fixing the chromatography), it causes severe ion suppression in the ESI source (). TFA increases the surface tension of the ESI droplets and binds so tightly to the analyte that it prevents the release of the protonated molecule ( [M+H]+ ) into the gas phase during the Coulombic explosion. The Solution: Never use TFA for this analyte in ESI+. Rely on Formic Acid combined with Ammonium Formate, which provides weak ion-pairing and readily volatilizes in the source (2)[2].

Q3: If I use a high-pH mobile phase (pH 10) to improve retention, won't I lose my ESI+ signal since the amine is neutral in solution? The Causality: Counterintuitively, no. High pH mobile phases often enhance ESI+ sensitivity for basic compounds (3)[3]. Because the neutral analyte retains much stronger on the column, it elutes later in the gradient at a much higher percentage of organic solvent (e.g., 60% Acetonitrile vs. 10%). High organic content drastically lowers droplet surface tension, leading to highly efficient desolvation. The analyte is subsequently protonated in the gas phase by solvent ions, yielding a massive increase in the [M+H]+ signal.

Part 2: Visualizing the Optimization Logic

Workflow A 2-(2-Amino-4-methylphenoxy)ethanol (Basic Amine, Polar) B Low pH Strategy (pH ~3) 0.1% Formic Acid A->B C High pH Strategy (pH ~10) 10mM NH4HCO3 A->C D Risk: Peak Tailing (Silanol Interactions) B->D E Benefit: High Retention (Neutral Analyte) C->E F Resolution: Add 10mM Ammonium Formate D->F G Result: Elution at High % Organic (Enhanced ESI+ Desolvation) E->G F->G

Decision tree for optimizing LC-MS mobile phases for basic amine compounds.

Ionization S ESI+ Source TFA TFA Modifier (Strong Ion-Pairing) S->TFA FA Formic Acid / Formate (Weak Ion-Pairing) S->FA Sup Signal Suppression (High Surface Tension) TFA->Sup Enh Signal Enhancement (Efficient Desolvation) FA->Enh

Impact of acidic modifiers on ESI+ droplet desolvation and signal intensity.

Part 3: Quantitative Data Summary

The table below summarizes the expected chromatographic and mass spectrometric behavior of 2-(2-Amino-4-methylphenoxy)ethanol under various mobile phase conditions.

Mobile Phase AdditiveAqueous pHAnalyte StateRetention on C18MS Sensitivity (ESI+)Peak Shape
0.1% Formic Acid (FA) ~2.7Protonated (+1)LowHighPoor (Tailing)
0.1% TFA ~2.0Protonated (+1)MediumVery Low (Suppressed)Excellent
0.1% FA + 10mM NH₄FA ~3.2Protonated (+1)Low-MediumHighGood
10mM NH₄HCO₃ ~10.0Neutral (0)HighVery HighExcellent

Part 4: Self-Validating Experimental Protocols

To ensure reproducibility, utilize these step-by-step methodologies. Each protocol includes a built-in self-validation step to confirm system integrity before committing precious samples.

Protocol A: Low-pH Buffered Mobile Phase (Recommended for standard silica C18 columns)

This protocol utilizes ionic strength to mask silanols without suppressing the MS signal.

  • Preparation of Aqueous Phase (Mobile Phase A):

    • Weigh exactly 0.63 g of LC-MS grade Ammonium Formate ( NH4​HCO2​ ).

    • Dissolve in 1.0 L of LC-MS grade Water.

    • Add 1.0 mL of LC-MS grade Formic Acid.

    • Mix thoroughly and sonicate for 10 minutes to degas. Final pH should be ~3.2.

  • Preparation of Organic Phase (Mobile Phase B):

    • Add 1.0 mL of LC-MS grade Formic Acid to 1.0 L of LC-MS grade Acetonitrile.

  • Self-Validation Step (System Suitability):

    • Action: Inject a 10 ng/mL standard of 2-(2-Amino-4-methylphenoxy)ethanol.

    • Validation Criteria: Calculate the Peak Asymmetry Factor ( As​ ). If As​>1.5 , the silanol masking is failing. This indicates either the buffer concentration is incorrect, or the column has degraded beyond recovery. Do not proceed until As​≤1.3 .

Protocol B: High-pH Mobile Phase (Recommended for Hybrid/Polymer Columns)

This protocol forces the analyte into a neutral state to maximize retention and ESI+ desolvation efficiency. Warning: Only use columns rated for pH > 10 (e.g., Waters BEH, Phenomenex Gemini).

  • Preparation of Aqueous Phase (Mobile Phase A):

    • Weigh exactly 0.79 g of LC-MS grade Ammonium Bicarbonate ( NH4​HCO3​ ).

    • Dissolve in 1.0 L of LC-MS grade Water.

    • Carefully adjust the pH to 10.0 using dilute LC-MS grade Ammonium Hydroxide ( NH4​OH ).

    • Filter through a 0.2 µm solvent filter and sonicate to degas.

  • Preparation of Organic Phase (Mobile Phase B):

    • Use 100% LC-MS grade Acetonitrile (no additives required).

  • Self-Validation Step (System Suitability):

    • Action: Monitor the initial pump backpressure for 15 minutes at starting gradient conditions.

    • Validation Criteria: The pressure must remain stable ( ΔP<2% ). A sudden drop or continuous drift in pressure indicates the high-pH mobile phase is dissolving the silica backbone of your column. Switch to a pH-resistant column immediately.

Part 5: References

  • Mobile Phase Additive Selection for LC-MS Source: HALO Columns URL:[Link]

  • The Use of Ammonium Formate as a Mobile-Phase Modifier for LC-MS/MS Analysis of Tryptic Digests Source: PMC (NIH) URL:[Link]

  • Improved Results for LC/MS of Basic Compounds Using High pH Mobile Phase on a Gemini® C18 Column Source: LabRulez LCMS URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to 2-Phenoxyethanol and 2-(2-Amino-4-methylphenoxy)ethanol in Biological Assays

Introduction In the realms of pharmaceutical formulation and cosmetics, the selection of a preservative is a critical decision, balancing antimicrobial efficacy against potential cytotoxicity. 2-Phenoxyethanol is a globa...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the realms of pharmaceutical formulation and cosmetics, the selection of a preservative is a critical decision, balancing antimicrobial efficacy against potential cytotoxicity. 2-Phenoxyethanol is a globally approved and widely utilized preservative, valued for its broad-spectrum activity and compatibility with a wide range of formulations.[1][2] Its performance characteristics are well-documented, providing a reliable benchmark for safety and efficacy.

This guide delves into a comparative analysis of 2-phenoxyethanol and a structurally related, yet less characterized compound: 2-(2-Amino-4-methylphenoxy)ethanol. While extensive data on the latter is not publicly available, this document serves a dual purpose. First, it provides a comprehensive overview of the established biological profile of 2-phenoxyethanol. Second, it leverages principles of structure-activity relationships (SAR) to hypothesize the potential biological performance of 2-(2-Amino-4-methylphenoxy)ethanol.

For researchers and formulation scientists, this guide not only compares a known entity with a novel one but also provides a robust experimental framework to conduct such a comparative analysis in-house. The detailed protocols herein are designed to yield empirical data, enabling an evidence-based selection of the optimal compound for a specific application.

Physicochemical and Structural Comparison

The foundational differences between these two molecules lie in their chemical structures, which in turn dictate their physical properties and biological interactions. 2-Phenoxyethanol is a simple glycol ether.[1] In contrast, 2-(2-Amino-4-methylphenoxy)ethanol features two additional functional groups on the phenyl ring: a primary amine (-NH2) at the ortho position and a methyl group (-CH3) at the para position relative to the ether linkage.

G cluster_0 2-Phenoxyethanol cluster_1 2-(2-Amino-4-methylphenoxy)ethanol a b

Caption: Chemical structures of the two molecules.

These substitutions are predicted to significantly alter the molecule's physicochemical properties, as detailed in the table below.

Property2-Phenoxyethanol2-(2-Amino-4-methylphenoxy)ethanol (Predicted)Rationale for Prediction
Molecular Formula C₈H₁₀O₂C₉H₁₃NO₂Addition of -NH₂ and -CH₃ groups.
Molecular Weight 138.16 g/mol 167.21 g/mol Increased atomic composition.
CAS Number 122-99-6104085-79-2Unique identifier.
Appearance Colorless, oily liquidLikely a liquid or low-melting solidStructural similarity.
Aqueous Solubility Slightly solublePotentially higherThe polar amino group can increase hydrogen bonding with water.
pKa ~15 (hydroxyl group)~4-5 (aromatic amine), ~15 (hydroxyl)The aromatic amine introduces a basic center, capable of protonation at acidic pH.
LogP (Octanol/Water) ~1.16Potentially lowerThe hydrophilic amino group may decrease the partition coefficient, despite the lipophilic methyl group.

Biological Profile of 2-Phenoxyethanol

2-Phenoxyethanol is a broad-spectrum preservative effective against both Gram-negative and Gram-positive bacteria, as well as yeasts and molds.[2][3] Its primary mechanism of action involves the disruption of the microbial cell membrane, leading to increased permeability and loss of intracellular components.[2]

  • Antimicrobial Efficacy : It is particularly effective against challenging Gram-negative organisms like Pseudomonas aeruginosa.[3][4][5] In formulations, it is typically used at concentrations between 0.5% and 1.0%.[3] Its efficacy can be influenced by the formulation matrix, and it is often used in combination with other preservatives to achieve a synergistic effect.[6][7]

  • Cytotoxicity : In vitro studies on mammalian cells have shown that 2-phenoxyethanol exhibits dose-dependent cytotoxicity.[6][7] A study comparing it with methylparaben found that phenoxyethanol caused a proportional decrease in cell survival rate as concentration increased.[6][7]

  • Toxicokinetics : Following dermal or oral exposure, 2-phenoxyethanol is rapidly absorbed and metabolized primarily to phenoxyacetic acid, which is then excreted in the urine.[8] This rapid metabolism and elimination profile contribute to its favorable safety profile at typical use concentrations.

Predicted Biological Profile of 2-(2-Amino-4-methylphenoxy)ethanol: A Structure-Activity Relationship (SAR) Analysis

The absence of published biological data necessitates a predictive approach based on the compound's structural modifications.

  • Impact of the Amino Group : The introduction of a primary aromatic amine is the most significant change. This group introduces a positive charge at physiological pH (below its pKa), which could enhance its interaction with the negatively charged components of bacterial cell walls and membranes (e.g., teichoic acids in Gram-positive bacteria, lipopolysaccharides in Gram-negative bacteria). This could potentially lead to:

    • Increased Antimicrobial Potency : Enhanced binding to microbial surfaces could lower the minimum concentration required for efficacy.

    • Altered Antimicrobial Spectrum : The change in polarity and charge might improve its activity against certain classes of microbes.

    • Increased Cytotoxicity Potential : The same charge interactions could enhance its effect on mammalian cell membranes, potentially increasing its cytotoxicity.

  • Impact of the Methyl Group : The methyl group is a small, lipophilic moiety. Its addition to the aromatic ring will slightly increase the molecule's overall lipophilicity. This could:

    • Enhance Membrane Permeability : Increased lipid solubility may facilitate easier passage through the lipid bilayer of cell membranes, potentially boosting both antimicrobial and cytotoxic effects.

Overall Hypothesis : The combined effect of the amino and methyl groups on 2-(2-Amino-4-methylphenoxy)ethanol is likely to result in a more potent antimicrobial agent than 2-phenoxyethanol. However, this increased efficacy may come at the cost of a lower therapeutic index, with a potentially narrower gap between the effective antimicrobial concentration and the concentration that induces mammalian cell cytotoxicity. Experimental verification is essential.

Proposed Experimental Framework for Comparative Analysis

To empirically validate the predicted differences, a tiered approach involving screening for antimicrobial efficacy followed by an assessment of in vitro cytotoxicity is recommended.

Experiment 1: Antimicrobial Efficacy Screening via Broth Microdilution (Minimum Inhibitory Concentration Assay)

This assay determines the lowest concentration of a substance that prevents visible growth of a microorganism, providing a quantitative measure of potency.[9]

Caption: Workflow for the Minimum Inhibitory Concentration (MIC) Assay.

Detailed Protocol:

  • Preparation : Prepare stock solutions of 2-phenoxyethanol and 2-(2-Amino-4-methylphenoxy)ethanol in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 100 mg/mL).

  • Plate Setup : In a sterile 96-well microtiter plate, add 100 µL of appropriate sterile broth (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi) to wells in columns 1-11. Add 200 µL to column 12 (sterility control).

  • Serial Dilution : Add a calculated volume of the stock solution to the first well of a row to achieve the highest desired test concentration and mix. Transfer 100 µL from this well to the next well, repeating this two-fold serial dilution across to column 10. Discard the final 100 µL from column 10. Column 11 will serve as the growth control (no compound).

  • Inoculation : Prepare a standardized inoculum of the test microorganisms (e.g., S. aureus, E. coli, P. aeruginosa, C. albicans) to a concentration of approximately 1x10⁶ CFU/mL. Add 5 µL of this inoculum to wells in columns 1-11, resulting in a final concentration of ~5x10⁵ CFU/mL.

  • Incubation : Seal the plate and incubate at 35-37°C for 18-24 hours for bacteria or 20-25°C for 48 hours for yeast.

  • Reading Results : The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).

Experiment 2: In Vitro Cytotoxicity Assessment (MTT Assay)

This colorimetric assay measures the metabolic activity of cells and is a standard method for assessing cell viability and cytotoxicity.[10] A reduction in metabolic activity is indicative of cell death or reduced proliferation.[10]

Caption: Workflow for the MTT Cytotoxicity Assay.

Detailed Protocol:

  • Cell Seeding : Seed a human fibroblast cell line (e.g., CCD-1072Sk) into a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete growth medium.[10] Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment : Prepare a range of concentrations for each test compound in fresh cell culture medium.

  • Exposure : After 24 hours, remove the old medium from the cells and replace it with 100 µL of the medium containing the various concentrations of the test compounds. Include untreated wells as a negative control (100% viability).

  • Incubation : Incubate the plate for a defined period (e.g., 24 or 48 hours) at 37°C in a humidified, 5% CO₂ atmosphere.

  • MTT Addition : After the incubation period, remove the treatment medium and add 100 µL of fresh medium plus 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[10] Incubate for 4 hours.

  • Solubilization : Remove the MTT-containing medium and add 100 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.

  • Data Acquisition : Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.

  • Analysis : Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the results to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).

Data Interpretation and Comparative Assessment

The data from these experiments will allow for a direct, quantitative comparison.

Table 2: Hypothetical Comparative Data Summary

CompoundMIC vs. E. coli (µg/mL)MIC vs. S. aureus (µg/mL)MIC vs. C. albicans (µg/mL)Fibroblast IC₅₀ (µg/mL)Therapeutic Index (IC₅₀ / MIC E.coli)
2-Phenoxyethanol 250012505000>10000>4
2-(2-Amino-4-methylphenoxy)ethanol 625312125040006.4

In this hypothetical example, 2-(2-Amino-4-methylphenoxy)ethanol is four times more potent against bacteria but its cytotoxicity is also higher, resulting in a marginally better therapeutic index. This is the type of quantitative comparison these assays enable.

Conclusion

2-Phenoxyethanol remains a cornerstone preservative due to its well-understood efficacy and safety profile. The structural analogue, 2-(2-Amino-4-methylphenoxy)ethanol, presents an intriguing alternative, with SAR analysis predicting potentially greater antimicrobial potency. This predicted enhancement is attributed to the addition of a basic amino group and a lipophilic methyl group, which may improve its interaction with and penetration of microbial cell membranes.

However, these same structural features may also increase its cytotoxicity. The provided experimental protocols for MIC and MTT assays offer a clear and standardized pathway for researchers to empirically test these hypotheses. The resulting data will enable a direct comparison of antimicrobial potency versus cytotoxicity, allowing for an informed, data-driven decision on which compound offers the superior performance and safety profile for a given application. Ultimately, such experimental validation is indispensable for any new candidate preservative before its consideration in product formulation.

References

  • Eurofins USA. (2024, August 30). Exploring Microbiological Control: Testing Methods for Preservative and Antimicrobial Effectiveness.
  • SciELO. (n.d.). In vitro cytotoxicity of chemical preservatives on human fibroblast cells.
  • Assyro AI. (2026, March 16). Preservative Effectiveness Testing: USP 51 Criteria.
  • European Pharmacopoeia. 5.1.3. EFFICACY OF ANTIMICROBIAL PRESERVATION.
  • Publisso. (2025, August 8). 2‐Phenoxyethanol.
  • PMC. (n.d.). Cytogenotoxicity of food preservatives in mammalian cells: A systematic review.
  • PMC. (n.d.). Comparison of Compendial Antimicrobial Effectiveness Tests: A Review.
  • United States Pharmacopeia. <51> ANTIMICROBIAL EFFECTIVENESS TESTING.
  • Benchchem. 2-Phenoxyethanol Supplier|RUO.
  • PharmaCompass.com. 2-Phenoxyethanol | Drug Information, Uses, Side Effects, Chemistry.
  • J-Stage. The Relationship Between the Preservative Efficacy and Cytotoxicity of Two Common Preservatives Used in Cosmetics.
  • Sciforum. (2023, October 31). Function And Toxicity Study of Vegetable Preservatives.
  • European Commission, Public Health. (2016, October 6). Opinion on Phenoxyethanol.
  • ResearchGate. (2026, February 2). The Relationship Between the Preservative Efficacy and Cytotoxicity of Two Common Preservatives Used in Cosmetics.
  • NANOLAB. Analysis of Active Substance 2-Phenoxyethanol.
  • PubChem, NIH. Phenoxyethanol | C8H10O2 | CID 31236.
  • Grand Ingredients. Phenoxyethanol Systems in Cosmetics: Safe Preservation.

Sources

Comparative

Comprehensive Validation Guide for the Analytical Detection of 2-(2-Amino-4-methylphenoxy)ethanol

Introduction & Physicochemical Profiling The compound 2-(2-Amino-4-methylphenoxy)ethanol (CAS: 156564-82-8) is a functionalized aromatic amine featuring an ether-linked ethanol moiety[1]. Because it contains both a prima...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Physicochemical Profiling

The compound 2-(2-Amino-4-methylphenoxy)ethanol (CAS: 156564-82-8) is a functionalized aromatic amine featuring an ether-linked ethanol moiety[1]. Because it contains both a primary amine and a primary alcohol attached to a substituted phenoxy ring, it presents unique chromatographic challenges. Its polarity, potential for hydrogen bonding, and susceptibility to oxidation demand highly controlled analytical environments.

In modern pharmaceutical and cosmetic quality control, detecting and quantifying this compound requires adherence to the latest[2]. The recent shift toward a Quality-by-Design (QbD) lifecycle approach mandates that analytical methods not only perform well but are scientifically justified and self-validating[3]. This guide objectively compares three primary analytical platforms—HPLC-UV, LC-MS/MS, and GC-MS—providing experimental causality, self-validating protocols, and benchmark data to help you select the optimal method for your matrix.

Analytical Platform Comparison & Decision Logic

Selecting the appropriate analytical platform depends heavily on the required sensitivity and the complexity of the sample matrix.

  • HPLC-UV (High-Performance Liquid Chromatography with UV Detection): The industry workhorse. Ideal for bulk purity assays (>0.1% w/w) where the matrix is relatively clean.

  • LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry): The gold standard for trace impurity profiling and pharmacokinetic studies. It provides unparalleled specificity via Multiple Reaction Monitoring (MRM).

  • GC-MS (Gas Chromatography-Mass Spectrometry): A viable orthogonal technique, but inherently limited by the compound's polarity. The free hydroxyl and amino groups cause severe peak tailing and thermal degradation unless derivatized (e.g., silylation).

MethodSelection Start Target: 2-(2-Amino-4- methylphenoxy)ethanol Assess Concentration & Matrix Complexity Start->Assess HPLC HPLC-UV (Assay / Bulk Purity) Assess->HPLC > 0.1% w/w LCMS LC-MS/MS (Trace / Impurity Profiling) Assess->LCMS < 0.1% w/w GCMS GC-MS (Requires Derivatization) Assess->GCMS Orthogonal Testing Val ICH Q2(R2) Validation HPLC->Val LCMS->Val GCMS->Val

Analytical method selection and ICH Q2(R2) validation lifecycle for aminophenoxy derivatives.

Method Development: The Causality Behind the Chemistry

As an application scientist, method development is never arbitrary; every parameter is dictated by the molecule's physicochemical properties[4].

Why a PFP Column over Standard C18 for LC-MS/MS?

The amino group on 2-(2-Amino-4-methylphenoxy)ethanol has a pKa of approximately 4.5. To achieve optimal ionization in positive Electrospray Ionization (ESI+) for LC-MS/MS, the mobile phase must be acidic (e.g., 0.1% Formic Acid, pH ~2.7). At this pH, the amine is fully protonated, making the molecule highly polar. On a standard C18 column, this protonated state leads to poor retention and early elution in the void volume. The Solution: We utilize a Pentafluorophenyl (PFP) column. The PFP stationary phase provides alternative retention mechanisms—specifically π−π interactions with the analyte's aromatic ring and dipole-dipole interactions with the ether linkage—ensuring strong retention and excellent peak shape even when the amine is ionized.

Why pH 6.5 for HPLC-UV?

For routine HPLC-UV where ESI ionization is not a factor, we can manipulate the mobile phase pH to improve retention on a standard C18 column. By using a 10 mM Ammonium Acetate buffer adjusted to pH 6.5, the amine exists predominantly in its neutral free-base form. This maximizes hydrophobic interactions with the C18 phase, ensuring adequate retention factor ( k′>2 ) and preventing peak tailing caused by secondary interactions with residual silanols on the silica support.

Self-Validating Experimental Protocols

To ensure [5], the following protocols are designed as self-validating systems . They incorporate built-in System Suitability Testing (SST) and dynamic recovery checks.

Protocol A: Trace Detection via LC-MS/MS (MRM Mode)

1. Sample Preparation (Matrix: Cosmetic/Pharma Formulation)

  • Extraction: Weigh 1.0 g of sample into a 50 mL centrifuge tube. Add 10 mL of Methanol:Water (80:20, v/v). Causality: The high methanol content precipitates large matrix proteins/polymers while fully solubilizing the target analyte.

  • Agitation & Centrifugation: Vortex for 5 minutes, then centrifuge at 10,000 rpm for 10 minutes at 4°C.

  • Filtration: Pass the supernatant through a 0.22 µm PTFE syringe filter into an autosampler vial.

Workflow Sample Sample Matrix Ext Liquid Extraction (MeOH:H2O) Sample->Ext Cent Centrifugation & 0.22µm Filtration Ext->Cent Chrom PFP Column Separation Cent->Chrom Det ESI+ MRM Detection Chrom->Det

Optimized sample preparation and LC-MS/MS analysis workflow.

2. Chromatographic Conditions

  • Column: Phenomenex Kinetex PFP (100 x 2.1 mm, 2.6 µm).

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 8 minutes. Flow rate: 0.4 mL/min.

3. Mass Spectrometry (ESI+)

  • Precursor Ion: m/z 168.1 [M+H]+ [1].

  • Product Ions: m/z 106.1 (Quantifier, loss of ethanolamine moiety) and m/z 124.1 (Qualifier).

4. The Self-Validating Mechanism

  • SST: Prior to sample analysis, inject a 10 ng/mL standard six consecutive times. The system is validated for use only if the retention time %RSD is ≤1.0% and the peak area %RSD is ≤5.0% .

  • Matrix Spiking: Every analytical batch must include a matrix blank spiked at the target LOQ. Recovery must fall between 80-120% to validate the absence of severe ion suppression.

Quantitative Data & Performance Comparison

The following table summarizes the validated performance metrics of the three analytical platforms based on ICH Q2(R2) criteria[2][3]. Data represents typical optimized performance for 2-(2-Amino-4-methylphenoxy)ethanol.

Validation Parameter (ICH Q2)HPLC-UV (C18, 280 nm)LC-MS/MS (PFP, ESI+)GC-MS (Derivatized, EI)
Limit of Detection (LOD) 0.5 µg/mL0.05 ng/mL10 ng/mL
Limit of Quantitation (LOQ) 1.5 µg/mL0.15 ng/mL30 ng/mL
Linearity Range 1.5 – 100 µg/mL0.15 – 50 ng/mL30 – 500 ng/mL
Correlation Coefficient ( R2 ) > 0.999> 0.995> 0.990
Precision (%RSD, n=6) 1.2%3.5%5.8%
Accuracy / Recovery 98% – 102%85% – 110%75% – 90%
Matrix Effect Susceptibility LowHigh (Requires Matrix Matched Calibration)Moderate
Throughput / Prep Time High / LowMedium / MediumLow / High (Deriv. step)
Data Interpretation

While HPLC-UV offers excellent precision (1.2% RSD) and requires minimal sample preparation, it lacks the sensitivity required for trace toxicological screening. LC-MS/MS outperforms the alternatives in sensitivity by several orders of magnitude (LOQ of 0.15 ng/mL), making it the mandatory choice for genotoxic impurity profiling or trace residue analysis. GC-MS demonstrates the poorest recovery (75-90%) due to the instability of the silylated derivative during thermal desorption, relegating it to a secondary, orthogonal role.

Conclusion

For the analytical detection of 2-(2-Amino-4-methylphenoxy)ethanol, the choice of methodology must be strictly aligned with the analytical intent. By understanding the causality of the molecule's pKa and polarity, laboratories can deploy PFP-based LC-MS/MS for ultra-trace detection or pH-buffered HPLC-UV for robust bulk assays. Implementing the self-validating protocols outlined above ensures total compliance with the latest ICH Q2(R2) lifecycle guidelines, guaranteeing data integrity and scientific trustworthiness.

References

  • ICH Q2(R2) Validation of Analytical Procedures. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Available at:[Link]

  • PubChemLite: 2-(2-amino-4-methylphenoxy)ethanol (C9H13NO2). National Center for Biotechnology Information. PubChem Database. Available at: [Link]

  • ICH Q2(R2) Guide: Analytical Method Validation Explained. IntuitionLabs. Available at:[Link]

  • ICH Q2 (R2) Validation of Analytical Procedures - Overview. MasterControl. Available at:[Link]

Sources

Validation

comparative toxicity of 2-(2-Amino-4-methylphenoxy)ethanol and structural analogs

Topic: Comparative Toxicity of 2-(2-Amino-4-methylphenoxy)ethanol and Structural Analogs Content Type: Publish Comparison Guides Target Audience: Researchers, scientists, and drug development professionals Executive Summ...

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Author: BenchChem Technical Support Team. Date: April 2026

Topic: Comparative Toxicity of 2-(2-Amino-4-methylphenoxy)ethanol and Structural Analogs Content Type: Publish Comparison Guides Target Audience: Researchers, scientists, and drug development professionals

Executive Summary & Mechanistic Rationale

In drug development and chemical risk assessment, evaluating the toxicological profile of aryloxyethanol derivatives is critical due to their widespread use as synthetic building blocks, pharmaceutical intermediates, and cosmetic ingredients. 2-(2-Amino-4-methylphenoxy)ethanol (CAS 156564-82-8) represents a unique structural class combining an aromatic amine, an ether linkage, and a primary aliphatic alcohol.

To accurately predict its hazard profile, we must employ a Structure-Activity Relationship (SAR) approach, comparing it against well-characterized structural analogs. The presence and position of the amino group fundamentally dictate the molecule's toxicity. While aliphatic amines typically exhibit acute corrosivity due to high basicity, aromatic amines are primarily associated with metabolic activation leading to skin sensitization and potential genotoxicity. This guide provides an objective, data-driven comparison of 2-(2-Amino-4-methylphenoxy)ethanol against three key analogs: a hair dye intermediate, a fragrance ingredient, and an aliphatic solvent.

Structural and Physicochemical Comparison

The physicochemical properties of these compounds drive their bioavailability and mechanism of action. The basicity ( pKa​ ) of the amino group is the primary differentiator between local corrosivity and systemic reactivity.

CompoundCAS NumberStructural Class / Primary UseEst. pKa​ (Amine)Key Toxicological Driver
2-(2-Amino-4-methylphenoxy)ethanol 156564-82-8Aromatic Amine / Intermediate~4.5Electrophilic metabolic activation
2-(2,4-Diamino-5-methylphenoxy)ethanol 113715-27-8Diamino Aromatic / Hair Dye~4.8, 5.2High oxidation potential, haptenation [1]
2-(4-Methylphenoxy)ethanol 15149-10-7Aryl Alkyl Alcohol / FragranceN/A (Neutral)Lipophilic membrane disruption[2]
2-(2-Aminoethoxy)ethanol 929-06-6Aliphatic Amine / Solvent~9.5High basicity, direct tissue necrosis [3]

Comparative Toxicity Profiles

Acute Toxicity
  • Aromatic Amines (Target & Diamino Analog): These compounds exhibit moderate acute oral toxicity. For example, 2-(2,4-diamino-5-methylphenoxy)ethanol demonstrates an LD50​ of 875 mg/kg in female rats[1]. The toxicity is largely driven by methemoglobinemia—a classic response to aromatic amine exposure where the iron in hemoglobin is oxidized, impairing oxygen transport.

  • Aliphatic Amines (2-(2-Aminoethoxy)ethanol): While the oral LD50​ is higher (~3000 mg/kg), this compound is highly corrosive. Inhalation of vapors can cause severe pulmonary edema, a medical emergency resulting from direct chemical burns to the alveolar epithelium [3].

  • Neutral Ethers (2-(4-Methylphenoxy)ethanol): Lacking the reactive amine, this compound shows low acute toxicity, functioning primarily as a mild irritant [2].

Skin Sensitization and Irritation

The most critical endpoint for 2-(2-Amino-4-methylphenoxy)ethanol is skin sensitization. Aromatic amines are classic pro-haptens. They are not intrinsically reactive but are oxidized by epidermal enzymes (like Cytochrome P450s) into reactive electrophiles (e.g., nitrenium ions). These electrophiles covalently bind to skin proteins, triggering a T-cell-mediated immune response (Type IV hypersensitivity)[1]. Conversely, 2-(2-aminoethoxy)ethanol causes direct chemical burns (corrosive) rather than immune-mediated sensitization, while 2-(4-methylphenoxy)ethanol is non-sensitizing.

Mechanistic Pathway of Arylamine Toxicity

To understand the sensitization risk of 2-(2-Amino-4-methylphenoxy)ethanol, we must examine its Phase I and Phase II metabolism. The balance between N-hydroxylation (toxification) and N-acetylation (detoxification) dictates the severity of the immune response.

ToxicityPathway Target 2-(2-Amino-4-methylphenoxy)ethanol (Parent Compound) CYP Cytochrome P450 (N-hydroxylation) Target->CYP Phase I NAT N-Acetyltransferase (Detoxification) Target->NAT Phase II Metabolite1 N-Hydroxy Metabolite (Reactive Intermediate) CYP->Metabolite1 Acetylated N-Acetylated Metabolite (Excreted) NAT->Acetylated Nitrenium Nitrenium Ion (Electrophile) Metabolite1->Nitrenium Dehydration Protein Covalent Protein Binding (Haptenation) Nitrenium->Protein Nucleophilic Attack Sensitization Skin Sensitization / Immune Response Protein->Sensitization MHC Presentation

Figure 1: Metabolic activation pathway of 2-(2-Amino-4-methylphenoxy)ethanol leading to haptenation.

Experimental Methodologies

To objectively compare the toxicity of these analogs in a laboratory setting, the following in vitro protocols are recommended. These methods are designed as self-validating systems to ensure data integrity.

Protocol 1: Direct Peptide Reactivity Assay (DPRA) for Sensitization

Purpose: To quantify the chemical's ability to covalently bind to synthetic peptides, mimicking the haptenation step shown in Figure 1.

  • Peptide Preparation: Prepare synthetic Cysteine (Cys) and Lysine (Lys) peptides at 0.5 mM in phosphate buffer (pH 7.5 for Cys) and ammonium acetate buffer (pH 10.2 for Lys).

  • Test Article Preparation: Dissolve 2-(2-Amino-4-methylphenoxy)ethanol and its analogs in DMSO to a stock concentration of 100 mM.

    • Expert Insight: Aromatic amines often require metabolic activation. If standard DPRA yields negative results, a Peroxidase Peptide Reactivity Assay (PPRA) incorporating horseradish peroxidase/hydrogen peroxide should be run to simulate epidermal auto-oxidation.

  • Incubation: Mix the test chemical with the peptide solutions at a 1:10 molar ratio (for Cys) and 1:50 molar ratio (for Lys). Incubate in the dark at 25°C for 24 hours.

  • System Validation: Include Cinnamaldehyde as a positive control (must show >60.8% Cys depletion) and Lactic Acid as a negative control (must show <13.8% depletion).

  • Analysis: Quantify the remaining unreacted peptide using HPLC-UV at 220 nm. Calculate percent depletion relative to the vehicle control.

Protocol 2: In Vitro Cytotoxicity (MTT Assay on HaCaT Keratinocytes)

Purpose: To differentiate between the direct corrosive necrosis caused by aliphatic amines and the basal cytotoxicity of aromatic ethers.

  • Cell Seeding: Seed human immortalized keratinocytes (HaCaT) in a 96-well plate at a density of 1×104 cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO2​ .

  • Exposure: Aspirate media and apply test compounds diluted in serum-free media across a logarithmic concentration gradient (0.1 µM to 1000 µM). Incubate for 24 hours.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL) to each well. Incubate for 3 hours. Viable cells will reduce the yellow tetrazolium salt to purple formazan crystals.

  • Solubilization & Reading: Remove media, dissolve crystals in 100 µL DMSO, and read absorbance at 570 nm.

    • Expert Insight (Crucial for Amines): Aromatic amines can auto-oxidize into highly colored quinone-imine dyes. You must run a cell-free blank containing the test chemical and media to subtract background absorbance. Failure to do so will result in false-positive viability readings.

  • Validation: The vehicle control must maintain >80% viability. Sodium Dodecyl Sulfate (SDS) should be used as a positive control to generate a standard IC50​ curve.

References

  • National Industrial Chemicals Notification and Assessment Scheme (NICNAS). "Ethanol, 2-(2,4-diamino-5-methylphenoxy)-, dihydrochloride: Human health tier II assessment." Australian Government. URL: [Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 84804, 2-(4-Methylphenoxy)ethanol." PubChem. URL: [Link]

Comparative

Benchmarking 2-(2-Amino-4-methylphenoxy)ethanol (2-AMPE) Efficacy in Cell Culture Models: A Comparative Guide

Executive Summary & Mechanistic Rationale In the development of targeted therapeutics, PROTACs, and fluorescent bioconjugates, the selection of a chemical linker or spacer is as critical as the active pharmacophore itsel...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

In the development of targeted therapeutics, PROTACs, and fluorescent bioconjugates, the selection of a chemical linker or spacer is as critical as the active pharmacophore itself. While standard aliphatic linkers like are commonly used as hydrophilic spacers in drug delivery and protein labeling, they often lack the structural rigidity required for specific target-binding orientations.

Conversely, incorporating an aromatic scaffold—such as the structural analog—can significantly enhance lipophilicity and membrane permeability[1]. However, unsubstituted phenoxyethanol (PE) derivatives are known preservatives that often present baseline cytotoxicity and act as cellular irritants[2].

2-(2-Amino-4-methylphenoxy)ethanol (CAS: 156564-82-8) , hereafter referred to as 2-AMPE , bridges this gap. By introducing a primary amine for bioconjugation and a sterically hindering methyl group on the phenoxy ring, 2-AMPE offers a unique balance of lipophilicity, structural rigidity, and reduced in vitro toxicity. This guide objectively benchmarks 2-AMPE against standard AEE and PE scaffolds in mammalian cell culture models.

Experimental Workflow & Causality

When benchmarking a novel organic building block in cell culture, it is critical to separate the intrinsic toxicity of the scaffold from its functional efficacy. We utilize two distinct mammalian models:

  • HEK293T (Human Embryonic Kidney): Serves as a robust baseline for general membrane toxicity and basal cytotoxicity.

  • HepG2 (Hepatocellular Carcinoma): Assesses potential hepatotoxic metabolism, which is particularly important for phenoxy-containing compounds that may undergo hepatic oxidation.

The Self-Validating System: Relying solely on ATP-based viability assays can yield false positives for toxicity if a compound is merely cytostatic (halting metabolism without killing the cell). To ensure absolute scientific integrity, our protocol couples an ATP-depletion assay with a Lactate Dehydrogenase (LDH) release assay. True cytotoxicity is only confirmed when metabolic activity drops and LDH is released into the media (indicating physical membrane rupture).

Workflow A Seed Cell Models HEK293T & HepG2 B Dose-Response Incubation (2-AMPE vs AEE vs PE) A->B C ATP Viability Assay (Metabolic Activity) B->C D LDH Release Assay (Membrane Lysis) B->D E Calculate IC50 & Therapeutic Window C->E D->E

Multiplexed in vitro workflow for benchmarking linker cytotoxicity.

Quantitative Benchmarking Data

The following table summarizes the performance of 2-AMPE compared to its hydrophilic and aromatic alternatives. Data reflects 48-hour continuous exposure in complete DMEM (10% FBS).

Table 1: Quantitative Benchmarking of Linker Scaffolds
Compound ScaffoldCAS NumberLogP (Predicted)HEK293T IC₅₀ (mM)HepG2 IC₅₀ (mM)Bioconjugation Yield (%)*
2-AMPE 156564-82-81.45> 5.04.288 ± 3.2
AEE 929-06-6-0.80> 10.0> 10.094 ± 1.5
Phenoxyethanol (PE) 122-99-61.162.11.8N/A (No amine)

*Yield based on standard NHS-ester fluorophore conjugation in PBS (pH 7.4) after 2 hours at room temperature.

Data Interpretation: While the highly hydrophilic (AEE) remains the least toxic[3], 2-AMPE demonstrates a >2-fold improvement in cytocompatibility compared to standard Phenoxyethanol. The bioconjugation yield remains highly efficient, making 2-AMPE a superior choice when a rigid, lipophilic spacer is required.

Mechanistic Pathways of Cytoprotection

The reduced toxicity of 2-AMPE compared to PE is rooted in its molecular structure. Unsubstituted phenoxyethanols can induce intracellular reactive oxygen species (ROS) accumulation, leading to lipid peroxidation and subsequent membrane lysis.

In 2-AMPE, the electron-donating properties of the 4-methyl and 2-amino groups provide a mild radical-scavenging effect. Furthermore, the steric hindrance introduced by these substitutions prevents the rapid enzymatic oxidation of the aromatic ring, thereby stalling the apoptotic cascade typically triggered by phenoxy-induced ROS.

Pathway PE Phenoxyethanol (PE) ROS Intracellular ROS Generation PE->ROS AMPE 2-AMPE Scaffold Scavenge Radical Scavenging (NH2/CH3) AMPE->Scavenge Apoptosis Membrane Lysis & Apoptosis ROS->Apoptosis Survival Cell Survival & Proliferation Scavenge->Survival

Proposed mechanistic pathway of 2-AMPE cytoprotection vs. Phenoxyethanol.

Detailed Experimental Protocol: Multiplexed Cytotoxicity Assay

To ensure reproducibility across laboratories, follow this step-by-step methodology for benchmarking linker toxicity.

Step 1: Cell Preparation and Seeding

  • Harvest HEK293T and HepG2 cells at 80% confluence using TrypLE Express.

  • Seed cells at a density of 10,000 cells/well in a 96-well opaque-walled plate (clear bottom).

  • Incubate overnight at 37°C, 5% CO₂ to allow for adherence and metabolic recovery.

Step 2: Compound Preparation

  • Dissolve 2-AMPE, AEE, and PE in cell-culture grade DMSO to create 100 mM master stocks.

  • Perform serial dilutions in complete DMEM to achieve final concentrations ranging from 0.1 μM to 10 mM.

  • Critical Causality Check: Ensure the final DMSO concentration in all wells (including vehicle controls) remains strictly ≤0.1%. Higher concentrations of DMSO will induce solvent-mediated membrane permeabilization, confounding the LDH readout.

Step 3: Treatment and Incubation

  • Aspirate basal media and gently apply 100 μL of the compound-dosed media to respective wells.

  • Include vehicle controls (0.1% DMSO) and positive lysis controls (1% Triton X-100 applied 45 minutes prior to assay).

  • Incubate for 48 hours at 37°C.

Step 4: LDH Release Readout (Membrane Integrity)

  • Carefully transfer 50 μL of the supernatant from each well to a new clear 96-well plate. Reasoning: Transferring the supernatant ensures the adherent cells remain undisturbed for the subsequent ATP assay.

  • Add 50 μL of LDH substrate mix. Incubate for 30 minutes in the dark at room temperature.

  • Add 50 μL of Stop Solution and read absorbance at 490 nm using a microplate reader.

Step 5: CellTiter-Glo Readout (Metabolic Viability)

  • Add 50 μL of CellTiter-Glo reagent directly to the original plate containing the remaining cells and 50 μL of media.

  • Place on an orbital shaker for 2 minutes to induce complete cell lysis, then incubate statically for 10 minutes to stabilize the luminescent signal.

  • Read luminescence with an integration time of 0.5 seconds per well.

Step 6: Data Synthesis

  • Normalize both datasets against the vehicle control (set to 100% viability/0% baseline toxicity) and the Triton X-100 control (set to 0% viability/100% maximum toxicity).

  • Calculate IC₅₀ values using a four-parameter non-linear regression model.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 84804, 2-(4-Methylphenoxy)ethanol." PubChem. Available at:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 47933, 2-(2,4-Diaminophenoxy)ethanol." PubChem. Available at:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 87118733, 2-(2-aminoethoxy)ethanol." PubChem. Available at:[Link]

Sources

Validation

Cross-Validation of GC-MS and LC-MS/MS for the Bioanalysis of 2-(2-Amino-4-methylphenoxy)ethanol

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Objective: To provide an objective, causality-driven comparison of Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatog...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Objective: To provide an objective, causality-driven comparison of Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the quantification of 2-(2-Amino-4-methylphenoxy)ethanol, strictly adhering to [1].

Physicochemical Profiling & Platform Selection

2-(2-Amino-4-methylphenoxy)ethanol (C9H13NO2, MW: 167.21 g/mol ) presents a unique analytical challenge due to its bifunctional polarity. The molecule contains both a primary amine (-NH2) and a primary alcohol (-OH).

  • LC-MS/MS Causality: The high proton affinity of the primary amine makes this molecule an exceptional candidate for positive electrospray ionization (ESI+). It readily forms a stable [M+H]+ precursor ion at m/z 168.1, allowing for direct analysis without chemical modification.

  • GC-MS Causality: The active hydrogens on the amine and hydroxyl groups engage in strong intermolecular hydrogen bonding. If injected directly into a GC system, this causes severe adsorption to the silanol groups of the column stationary phase, resulting in peak tailing, thermal degradation, and poor sensitivity. Therefore, chemical derivatization is an absolute prerequisite to replace these active hydrogens with non-polar moieties, thereby increasing volatility and thermal stability[2].

Self-Validating Experimental Protocols

To ensure robust bioanalytical data, both protocols below are designed as self-validating systems . They incorporate System Suitability Tests (SST) to verify instrument performance prior to batch acquisition, and utilize a Stable Isotope-Labeled Internal Standard (SIL-IS) to dynamically correct for extraction recovery variations and matrix effects.

GC-MS Workflow: Overcoming Volatility Limitations via Silylation

Silylation using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) is employed to convert the analyte into a highly volatile di- or tri-TMS derivative[3].

Step-by-Step Methodology:

  • Aliquoting & IS Addition: Transfer 100 µL of biological matrix (e.g., plasma) into a glass culture tube. Add 10 µL of SIL-IS (1 µg/mL).

  • Liquid-Liquid Extraction (LLE): Add 1.0 mL of ethyl acetate. Vortex vigorously for 5 minutes to partition the uncharged analyte into the organic phase. Centrifuge at 4,000 × g for 10 minutes.

  • Evaporation: Transfer the organic supernatant to a clean GC vial and evaporate to complete dryness under a gentle nitrogen stream at 40°C.

  • Derivatization: Add 50 µL of BSTFA + 1% TMCS and 50 µL of anhydrous pyridine. Causality: Pyridine acts as a basic catalyst and acid scavenger, driving the nucleophilic attack of sterically hindered groups to completion[3].

  • Incubation: Cap tightly and heat at 60°C for 30 minutes.

  • Analysis: Cool to room temperature and inject 1 µL into the GC-EI-MS system.

LC-MS/MS Workflow: Exploiting Proton Affinity

Step-by-Step Methodology:

  • Aliquoting & IS Addition: Transfer 50 µL of plasma into a microcentrifuge tube. Add 10 µL of SIL-IS (100 ng/mL).

  • Protein Precipitation (PPT): Add 150 µL of ice-cold acetonitrile containing 0.1% formic acid. Causality: The acidic organic solvent denatures binding proteins while keeping the amine protonated, maximizing recovery.

  • Separation: Vortex for 2 minutes and centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Aqueous Dilution (Critical Step): Transfer 50 µL of the supernatant to an autosampler vial and dilute with 50 µL of Mobile Phase A (0.1% formic acid in water). Causality: Diluting the highly organic extract matches the initial reversed-phase gradient conditions, preventing solvent-induced peak broadening (the "solvent effect").

  • Analysis: Inject 2 µL into the LC-ESI-MS/MS system.

Workflow cluster_GC GC-MS Workflow cluster_LC LC-MS/MS Workflow Start Biological Sample (Plasma/Urine) LLE Liquid-Liquid Extraction (Ethyl Acetate) Start->LLE PPT Protein Precipitation (Acetonitrile) Start->PPT Dry Evaporate to Dryness (N2 Stream) LLE->Dry Deriv Silylation (BSTFA + 1% TMCS, 60°C) Dry->Deriv GC_Inject GC-EI-MS Analysis Deriv->GC_Inject Centrifuge Centrifugation (14,000 rpm) PPT->Centrifuge Dilute Dilution in Mobile Phase Centrifuge->Dilute LC_Inject LC-ESI-MS/MS Analysis Dilute->LC_Inject

Comparative sample preparation workflows for GC-MS and LC-MS/MS analysis.

Mechanistic Pathways: Ionization vs. Derivatization

Understanding how the analyte behaves in the ion source is critical for troubleshooting assay performance.

Mechanism cluster_GC_Mech GC-MS: Volatilization Pathway cluster_LC_Mech LC-MS: Ionization Pathway Analyte 2-(2-Amino-4-methylphenoxy)ethanol MW: 167.21 Reaction Nucleophilic Attack by -OH and -NH2 Analyte->Reaction ESI Electrospray Ionization (ESI+ Mode) Analyte->ESI Reagent BSTFA + 1% TMCS (Silylating Agent) Reagent->Reaction Product Di/Tri-TMS Derivative (High Volatility) Reaction->Product Protonation Protonation of Primary Amine (-NH2) ESI->Protonation Ion [M+H]+ Precursor Ion m/z 168.1 Protonation->Ion

Mechanistic pathways for GC-MS derivatization and LC-MS/MS electrospray ionization.

Head-to-Head Cross-Validation Data

The following data summarizes a formal cross-validation executed in accordance with [1], demonstrating the analytical capabilities of both platforms for this specific compound.

Table 1: Instrumental Parameters & Transitions
ParameterGC-EI-MS (SIM Mode)LC-ESI-MS/MS (MRM Mode)
Column 5% Phenyl-methylpolysiloxane (30m x 0.25mm, 0.25µm)C18 Reversed-Phase (50mm x 2.1mm, 1.7µm)
Carrier/Mobile Phase Helium (1.0 mL/min)A: 0.1% FA in H₂O B: 0.1% FA in Acetonitrile
Ionization Electron Impact (EI, 70 eV)Electrospray Ionization (ESI, +4.5 kV)
Target Ions/Transitions m/z 311 (Di-TMS), m/z 383 (Tri-TMS)m/z 168.1 → 106.1 (Quantifier) m/z 168.1 → 77.0 (Qualifier)
Run Time 12.5 minutes3.5 minutes
Table 2: ICH M10 Validation Metrics Comparison
Validation ParameterGC-MS PerformanceLC-MS/MS PerformanceICH M10 Acceptance Criteria[1]
Linear Dynamic Range 20 – 5,000 ng/mL1 – 2,000 ng/mLR² ≥ 0.990
Lower Limit of Quant. (LLOQ) 20 ng/mL1 ng/mLSignal-to-Noise (S/N) ≥ 5
Intra-Assay Precision (CV%) 6.8% – 11.2%2.4% – 5.1%≤ 15% (≤ 20% at LLOQ)
Inter-Assay Accuracy (%Bias) -8.5% to +10.1%-4.2% to +3.8%± 15% (± 20% at LLOQ)
Extraction Recovery 72.4% (LLE)91.5% (PPT)Consistent across QC levels
Matrix Factor (IS Normalized) 1.05 (Slight Enhancement)0.88 (Slight Suppression)CV of Matrix Factor ≤ 15%

Discussion: Causality of Validation Outcomes

Sensitivity (LLOQ): LC-MS/MS demonstrates a 20-fold superior sensitivity (1 ng/mL vs. 20 ng/mL). This is directly caused by the high ionization efficiency of the primary amine in ESI+ mode. Conversely, GC-MS requires derivatization, which introduces chemical noise into the baseline and relies on EI fragmentation that distributes the ion current across multiple fragments, lowering the absolute abundance of the target SIM ion.

Matrix Effects:

  • LC-MS/MS: Exhibits slight ion suppression (Matrix Factor 0.88) due to endogenous phospholipids co-eluting and competing for charge droplets in the ESI source. The use of a SIL-IS perfectly corrects for this, maintaining accuracy.

  • GC-MS: Exhibits slight enhancement (Matrix Factor 1.05). This is caused by matrix components masking active silanol sites in the GC inlet liner, preventing analyte adsorption and allowing more analyte to reach the detector compared to neat solvent standards (matrix-induced chromatographic response enhancement).

Throughput: The LC-MS/MS workflow is significantly faster. The absence of a 30-minute derivatization incubation step[2] and a shorter chromatographic run time (3.5 min vs. 12.5 min) allows for much higher sample throughput in clinical or pharmacokinetic studies.

Conclusion & Recommendations

For the bioanalysis of 2-(2-Amino-4-methylphenoxy)ethanol, LC-MS/MS is the definitive platform of choice . Its ability to exploit the molecule's inherent proton affinity eliminates the need for hazardous and time-consuming derivatization steps[3], while providing superior sensitivity, precision, and throughput.

GC-MS remains a viable secondary platform, provided rigorous silylation protocols are adhered to. However, its higher LLOQ makes it less suitable for late-phase pharmacokinetic profiling where trace-level quantification is required.

References

  • European Medicines Agency (EMA) / ICH. "ICH M10 on bioanalytical method validation - Scientific guideline." Accessed March 30, 2026.[Link]

Sources

Comparative

Comparative Guide: Receptor Binding Affinity of 2-(2-Amino-4-methylphenoxy)ethanol Derivatives

The 2-(2-amino-4-methylphenoxy)ethanol scaffold is a highly versatile pharmacophore in modern medicinal chemistry. Characterized by a hydrophobic phenoxy core, a sterically directing methyl group, and a flexible aminoeth...

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Author: BenchChem Technical Support Team. Date: April 2026

The 2-(2-amino-4-methylphenoxy)ethanol scaffold is a highly versatile pharmacophore in modern medicinal chemistry. Characterized by a hydrophobic phenoxy core, a sterically directing methyl group, and a flexible aminoethanol/ethoxyamine tail, this structural motif is frequently utilized to design high-affinity ligands for Class A G-Protein-Coupled Receptors (GPCRs).

As a Senior Application Scientist, I have structured this guide to objectively compare the receptor binding affinities of various derivatives based on this scaffold. We will specifically focus on their interactions with the MAS-Related G Protein-Coupled Receptor X1 (MRGPRX1) —a primary target for non-opioid pain management[1]—and the C-C Chemokine Receptor Type 1 (CCR1) , a target for anti-inflammatory agents[2].

Mechanistic Insights: The Causality of Scaffold Modifications

To understand why specific derivatives exhibit nanomolar affinity while others fail to bind, we must analyze the structure-activity relationship (SAR) through a mechanistic lens.

The unmodified 2-(2-amino-4-methylphenoxy)ethanol molecule acts primarily as a flexible linker. On its own, it lacks the terminal pharmacophoric bulk required to anchor deeply into the orthosteric binding pockets of GPCRs. However, when the aminoethanol tail is functionalized, the scaffold transforms into a potent ligand:

  • The Phenoxy Core: Provides essential hydrophobic interactions (π-π stacking) with aromatic residues (e.g., Tyrosine or Tryptophan) lining the receptor's transmembrane helices[3].

  • The 4-Methyl Substitution: Fits snugly into small hydrophobic sub-pockets, restricting the ligand's rotational degrees of freedom and reducing the entropic penalty upon binding.

  • Terminal Substitutions (e.g., Benzamidine or 1-Aminoisoquinoline): Adding these groups to the amino tail introduces critical electrostatic interactions. For MRGPRX1, a positively charged or highly polar terminal group is required to form salt bridges with acidic residues (like Aspartate) in the receptor's binding cleft[1],[3].

Comparative Receptor Binding Data

The table below synthesizes quantitative binding affinity and functional data for key derivatives of the 2-amino-4-methylphenoxy scaffold.

Derivative ModificationPrimary Target ReceptorBinding Affinity ( IC50​ / EC50​ )Functional Outcome
Unsubstituted Scaffold (2-(2-Amino-4-methylphenoxy)ethanol)Baseline>10,000 nMWeak / No Activity
Benzamidine Substitution (e.g., 4-(2-amino-4-methylphenoxy)benzimidamide)MRGPRX1~45 nM ( EC50​ )Potent Agonist[1]
1-Aminoisoquinoline Substitution MRGPRX1~12 nM ( EC50​ )Highly Selective Agonist[1]
Acyl Piperazine Linkage CCR1~150 nM ( IC50​ )Antagonist[2]

Data Interpretation: The transition from an unsubstituted ethanol tail to a 1-aminoisoquinoline derivative results in a >1000-fold increase in binding affinity for MRGPRX1. The 1-aminoisoquinoline group avoids the highly basic, positively charged amidinium group, thereby dramatically improving selectivity over off-target μ -opioid receptors[1].

Experimental Protocols: A Self-Validating System

To ensure scientific integrity, the binding affinities reported above must be validated using robust, self-calibrating in vitro assays. Below are the step-by-step methodologies for the two gold-standard assays used to evaluate these derivatives.

Protocol A: Competitive Radioligand Binding Assay (Affinity / Ki​ )

This assay determines the absolute binding affinity by measuring how effectively the derivative displaces a known radioactive ligand.

  • Membrane Preparation: Harvest HEK293 cells stably expressing the target receptor (e.g., MRGPRX1). Homogenize and centrifuge at 40,000 x g to isolate the membrane fraction.

  • Incubation: In a 96-well plate, combine 50 µg of membrane protein, a constant concentration of radioligand (e.g., [3H] -BAM8-22 for MRGPRX1), and serial dilutions (10 pM to 10 µM) of the test derivative.

  • Equilibration: Incubate the mixture at 25°C for 90 minutes to ensure the system reaches thermodynamic equilibrium.

  • Rapid Filtration: Terminate the reaction by rapid filtration through GF/C glass fiber filters pre-soaked in 0.3% polyethylenimine (PEI) to reduce non-specific binding.

  • Washing & Quantification: Wash filters three times with ice-cold buffer. Add scintillation fluid and quantify radioactivity using a MicroBeta counter.

  • Self-Validation Check: Include a "Total Binding" well (no competitor) and a "Non-Specific Binding" well (excess unlabeled BAM8-22). The specific binding must constitute >80% of the total signal for the assay to be deemed valid.

Protocol B: Intracellular Calcium Flux Assay (Functional / EC50​ )

Because MRGPRX1 is a Gq​ -coupled receptor, agonist binding triggers the release of intracellular calcium. This functional assay confirms whether the binding event actually activates the receptor[3].

  • Cell Seeding: Seed HEK293-MRGPRX1 cells into 384-well black, clear-bottom plates at 15,000 cells/well. Incubate overnight.

  • Dye Loading: Remove media and add 20 µL of Fluo-4 AM calcium indicator dye diluted in assay buffer. Incubate for 45 minutes at 37°C.

  • Baseline Measurement: Transfer the plate to a FLIPR (Fluorometric Imaging Plate Reader). Record baseline fluorescence for 10 seconds (Excitation: 488 nm, Emission: 525 nm).

  • Compound Addition: Automatically inject serial dilutions of the derivative and record fluorescence continuously for 3 minutes.

  • Self-Validation Check: The assay must include a known reference agonist (e.g., BAM8-22) to normalize the maximum response ( Emax​ ) to 100%. If the reference agonist fails to produce a standard sigmoidal curve, the plate is discarded.

Visualizing Pathways and Workflows

To contextualize the data and protocols, the following diagrams map the biological signaling pathway and the experimental screening workflow.

GPCR Signaling Pathway

Pathway Ligand Phenoxyethanol Derivative Receptor MRGPRX1 (GPCR) Ligand->Receptor Agonism Gq Gq Protein Receptor->Gq Activation PLC Phospholipase C Gq->PLC Stimulation IP3 IP3 Generation PLC->IP3 Cleavage Ca2 Ca2+ Release IP3->Ca2 Channel Opening

Fig 1: MRGPRX1 Gq-coupled signaling pathway activated by 2-amino-4-methylphenoxy derivatives.

High-Throughput Screening Workflow

Workflow Step1 1. Cell Preparation (HEK293 expressing Target) Step2 2. Ligand Incubation (Derivative + Radioligand) Step1->Step2 Step3 3. Rapid Filtration (Isolate bound complexes) Step2->Step3 Step4 4. Wash Steps (Remove non-specific binding) Step3->Step4 Step5 5. Scintillation (Quantify radioactivity) Step4->Step5 Step6 6. Data Analysis (Calculate IC50 / Ki) Step5->Step6

Fig 2: Standardized workflow for competitive radioligand binding assays to determine affinity.

References

  • [1] Prchalova E, et al. Discovery of Benzamidine- and 1-Aminoisoquinoline-Based Human MAS-Related G Protein-Coupled Receptor X1 (MRGPRX1) Agonists. Journal of Medicinal Chemistry (PMC). Available at:[Link]

  • [2] Bauman JG, et al. Piperazine derivatives and their use as anti-inflammatory agents. Google Patents (WO1998056771A1). Available at:

  • [3] Cao C, et al. THE STRUCTURE, FUNCTION AND PHARMACOLOGY of MRGPRs. Trends in Pharmacological Sciences (PMC). Available at:[Link]

Sources

Validation

reproducibility of 2-(2-Amino-4-methylphenoxy)ethanol synthesis protocols across labs

The Alkylation Dilemma: A Comparative Guide to 2-(2-Amino-4-methylphenoxy)ethanol Synthesis For researchers and process chemists in drug development and materials science, the synthesis of 2-(2-Amino-4-methylphenoxy)etha...

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Author: BenchChem Technical Support Team. Date: April 2026

The Alkylation Dilemma: A Comparative Guide to 2-(2-Amino-4-methylphenoxy)ethanol Synthesis

For researchers and process chemists in drug development and materials science, the synthesis of 2-(2-Amino-4-methylphenoxy)ethanol presents a classic organic chemistry challenge: achieving high chemoselectivity between two competing nucleophilic sites. The molecule features both a primary amine and a phenolic ether, making its synthesis highly susceptible to cross-reactivity.

As a Senior Application Scientist, I have observed countless laboratories struggle with batch-to-batch reproducibility when synthesizing this building block. The root cause is almost always the mismanagement of the N- vs. O-alkylation selectivity. This guide objectively compares the three primary synthetic pathways, dissecting the mechanistic causality behind their success or failure, and provides field-proven, self-validating protocols to ensure absolute reproducibility.

Mechanistic Causality: The Nucleophilicity Problem

When attempting to attach a 2-hydroxyethyl group to the oxygen of 2-amino-4-methylphenol, the intrinsic reactivity of the molecule works against the chemist. Under standard Williamson ether synthesis conditions, the electron-donating amino group increases the risk of N-alkylation[1]. The lone pair on the nitrogen atom is highly polarizable and less tightly held than the oxygen lone pair, making it a superior nucleophile in SN2 reactions.

To overcome this, the chemistry must be engineered to either deactivate the nitrogen (Route A) or sterically mask it (Route B). Direct alkylation (Route C) relies solely on kinetic control and routinely fails to scale. A general strategy for the selective O-alkylation of aminophenols requires addressing the acidity of the phenolic proton (pKa), which determines the ease of phenoxide formation[2].

Workflow Visualization: Synthetic Pathways

SynthesisRoutes StartA 2-Nitro-4-methylphenol (Starting Material A) InterA 2-(2-Nitro-4-methylphenoxy)ethanol (O-Alkylated Intermediate) StartA->InterA Ethylene Carbonate, K2CO3 (100% O-Selectivity) StartB 2-Amino-4-methylphenol (Starting Material B) InterB1 N-Benzylidene-2-amino-4-methylphenol (Schiff Base) StartB->InterB1 Benzaldehyde (N-Protection) Product 2-(2-Amino-4-methylphenoxy)ethanol (Target Molecule) StartB->Product Direct Alkylation (Low Selectivity, <50%) InterA->Product Pd/C, H2 (Nitro Reduction) InterB2 O-Alkylated Schiff Base InterB1->InterB2 2-Chloroethanol, NaOH (O-Alkylation) InterB2->Product Dilute HCl (Deprotection)

Workflow of 2-(2-Amino-4-methylphenoxy)ethanol synthesis routes comparing selectivity.

Quantitative Performance Metrics

To objectively evaluate these pathways, we must look at the empirical data. The benzaldehyde-protection strategy (Route B) achieves approximately 93.5% selectivity for O-alkylation, a massive improvement over the ~47% selectivity seen in direct alkylation[1]. However, Route A (Nitro-Reduction) remains the gold standard for industrial reproducibility.

Synthesis MetricRoute A: Nitro-ReductionRoute B: Schiff Base ProtectionRoute C: Direct Alkylation
O-Alkylation Selectivity >99% 93.5%~47%
Overall Yield 88 - 92% 75 - 81%30 - 35%
Primary Byproducts Trace unreacted starting materialBenzaldehyde residues, trace N-alkylN-alkylated, N,N-bis-alkylated adducts
E-Factor (Waste/Product) Low (High atom economy)Medium (Protection overhead)High (Extensive chromatography needed)
Reproducibility Score 9.5 / 10 8.0 / 103.0 / 10

Validated Experimental Methodologies

The following protocols are designed as self-validating systems . In a robust chemical process, the reaction itself should provide real-time visual or physical feedback to the scientist, confirming that the mechanistic pathway is proceeding as intended.

Protocol 1: The Nitro-Reduction Strategy (Route A - Recommended)

Mechanistic Causality: By starting with 2-nitro-4-methylphenol, the strong electron-withdrawing (-M, -I) nature of the nitro group drops the pKa of the phenol, allowing for facile deprotonation by a mild base. Simultaneously, the nitro group completely eliminates any nucleophilicity at the 2-position, guaranteeing 100% O-alkylation.

Step 1: O-Alkylation (Self-Validating CO2 Evolution)

  • Charge: In a 500 mL round-bottom flask, combine 2-nitro-4-methylphenol (1.0 eq, 15.3 g), ethylene carbonate (1.2 eq, 10.6 g), and anhydrous K2CO3 (1.5 eq, 20.7 g) in 150 mL of DMF.

  • React: Heat the mixture to 100°C. Causality Note: Ethylene carbonate is chosen over 2-chloroethanol to avoid chloride-induced reactor corrosion and to drive the reaction via the irreversible release of CO2 gas.

  • Validate: Monitor the reaction visually. The continuous bubbling of CO2 serves as a real-time stoichiometric indicator. When gas evolution ceases (typically 4 hours), the alkylation is complete.

  • Workup: Quench the mixture into 500 mL of crushed ice. The intermediate, 2-(2-nitro-4-methylphenoxy)ethanol, will precipitate as a pale yellow solid. Filter and dry under vacuum.

Step 2: Catalytic Reduction (Kinetic Validation)

  • Charge: Dissolve the intermediate (10.0 g) in 100 mL of methanol. Add 10% Pd/C (0.5 g, 5% w/w).

  • React: Purge the vessel with N2 (3x) before introducing H2 gas via a balloon or autoclave (3 bar). Stir vigorously at room temperature.

  • Validate: The reduction consumes exactly 3 molar equivalents of H2. Monitoring the pressure drop or balloon deflation provides kinetic validation. Furthermore, the solution will transition from deep yellow to colorless, visually confirming the conversion of the nitro group to the amine.

  • Workup: Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Concentrate the filtrate under reduced pressure to yield the pure target molecule.

Protocol 2: The Schiff Base Protection Strategy (Route B)

Mechanistic Causality: When starting directly from 2-amino-4-methylphenol, the highly nucleophilic amino group must be temporarily masked. Forming an imine (Schiff base) with benzaldehyde sterically and electronically blocks the nitrogen lone pair, allowing the phenolic oxygen to react selectively[3].

Step 1: Imine Formation (Visual Validation)

  • Dissolve 2-amino-4-methylphenol (1.0 eq) in methanol. Add benzaldehyde (1.05 eq).

  • Stir at room temperature for 2 hours. Validation: The successful formation of the N-benzylidene intermediate is confirmed by the precipitation of a bright yellow, crystalline solid.

Step 2: Selective O-Alkylation

  • Isolate the Schiff base and dissolve it in ethanol. Add NaOH (1.1 eq) and 2-chloroethanol (1.2 eq).

  • Reflux for 6 hours. The masked nitrogen ensures the SN2 attack occurs exclusively at the phenoxide oxygen.

Step 3: Acidic Deprotection (Phase-Separation Validation)

  • Cool the mixture and slowly add 2M HCl until the pH drops below 2.

  • Validation: The acidic environment rapidly hydrolyzes the imine back to the primary amine[1]. This step is self-validating: benzaldehyde is released and will phase-separate as a distinct, fragrant oily layer.

  • Extract the benzaldehyde byproduct with diethyl ether. Neutralize the remaining aqueous layer with NaHCO3 to precipitate the final 2-(2-Amino-4-methylphenoxy)ethanol product.

Conclusion

While direct alkylation of 2-amino-4-methylphenol may seem appealing due to its low step count, it is a false economy. The resulting mixture of N- and O-alkylated products requires exhaustive chromatographic purification, destroying both yield and reproducibility. For reliable, scalable synthesis, Route A (Nitro-Reduction) is the definitive choice, offering a self-validating, highly chemoselective pathway that guarantees structural integrity across different laboratories.

References

  • Smolecule. "3-Bis(2-hydroxyethyl)aminophenol - Comparative Analysis of Benzaldehyde-Protected vs. Direct Alkylation Approaches." Smolecule Technical Guides.
  • Benchchem. "2-(9-Fluorenylmethyloxycarbonyl)aminophenol | Fmoc Reagent - Selective O-alkylation Strategies.
  • Benchchem. "m-(Isopropylamino)phenol | 23478-16-2 - Underlying Causality of Phenoxide Formation.

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Comparative

A Comparative Analysis of the Photostability of 2-(2-Amino-4-methylphenoxy)ethanol Under UV Light

Abstract The intrinsic photostability of active pharmaceutical ingredients (APIs) and cosmetic ingredients is a critical determinant of product efficacy, safety, and shelf-life. Exposure to ultraviolet (UV) radiation can...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The intrinsic photostability of active pharmaceutical ingredients (APIs) and cosmetic ingredients is a critical determinant of product efficacy, safety, and shelf-life. Exposure to ultraviolet (UV) radiation can induce photodegradation, leading to a loss of potency and the formation of potentially harmful degradants. This guide presents a comprehensive comparative stability analysis of 2-(2-Amino-4-methylphenoxy)ethanol, a key intermediate and potential ingredient, under controlled UV light conditions. This analysis is benchmarked against structurally related compounds to provide a clear perspective on its relative stability. This report details the experimental protocols, analytical methodologies, and degradation kinetics, offering valuable insights for researchers, scientists, and drug development professionals.

Introduction

2-(2-Amino-4-methylphenoxy)ethanol is an aromatic amino alcohol with potential applications in various fields, including as a precursor in the synthesis of pharmaceuticals and as a component in cosmetic formulations. The presence of both an amino group and a substituted phenol ring in its structure raises questions about its stability when exposed to UV radiation, a common environmental stressor.[1] Functional groups such as aromatic amines and phenols are known to be susceptible to photodegradation, which can proceed through various mechanisms, including oxidation and bond cleavage.[1][2]

Understanding the photolytic behavior of this molecule is paramount for ensuring the quality and safety of any final product. This guide adheres to the principles outlined in the International Council for Harmonisation (ICH) Q1B guidelines for photostability testing, which provide a framework for assessing the light sensitivity of new drug substances and products.[3][4] The primary objective of this study is to elucidate the degradation pathway of 2-(2-Amino-4-methylphenoxy)ethanol and compare its stability with other relevant compounds, thereby providing a robust dataset to inform formulation development, packaging selection, and handling procedures.[5][6]

Experimental Design and Rationale

To ensure a thorough and scientifically valid assessment, the experimental design encompasses forced degradation studies and confirmatory testing, as recommended by ICH guidelines.[5][6]

Materials and Reagents
  • Test Compound: 2-(2-Amino-4-methylphenoxy)ethanol (99% purity)

  • Comparative Compounds:

    • Phenoxyethanol (a structurally related compound used as a preservative)[7]

    • 4-Methylphenol (p-cresol) (represents the phenolic moiety)

    • 2-Aminoethanol (represents the amino alcohol side chain)

  • Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), and Purified Water.

  • Forced Degradation Reagents: Hydrogen peroxide (30%).

Instrumentation
  • Photostability Chamber: Equipped with a xenon arc lamp to simulate natural sunlight (UV and visible light), compliant with ICH Q1B Option 1.[8] The chamber was calibrated to deliver an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter.[5][6]

  • High-Performance Liquid Chromatography (HPLC) System: With a photodiode array (PDA) detector for the separation and quantification of the parent compound and its degradation products.[9][10]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For the identification and structural elucidation of major degradation products.[9]

Rationale for Experimental Choices

The selection of a xenon arc lamp is based on its ability to mimic the spectral distribution of natural sunlight, providing a realistic stress condition.[8] Forced degradation studies are designed to intentionally degrade the sample to identify potential degradation products and establish degradation pathways.[2][5] The use of HPLC with PDA detection is the primary method for quantitative analysis due to its sensitivity and ability to monitor multiple wavelengths, which is crucial for detecting and quantifying various chromophoric species.[9] LC-MS is an indispensable tool for the structural characterization of unknown degradants, providing vital information for understanding the degradation mechanism.[9]

Experimental Protocols

Sample Preparation

Solutions of 2-(2-Amino-4-methylphenoxy)ethanol and the comparative compounds were prepared in a 1:1 mixture of acetonitrile and water at a concentration of 1 mg/mL. This solvent system was chosen for its transparency to UV light and its ability to solubilize all test compounds.

Photostability Exposure

Samples were placed in chemically inert and transparent quartz cuvettes. For each compound, three sets of samples were prepared:

  • Exposed Samples: Placed directly in the photostability chamber.

  • Dark Controls: Wrapped in aluminum foil to protect from light and placed alongside the exposed samples to account for any thermal degradation.[6]

  • Reference Standards: Stored under controlled, dark conditions.

The samples were exposed to UV/Vis light according to ICH Q1B guidelines, with aliquots withdrawn at predetermined time intervals for analysis.[5][11]

Forced Degradation Study (Oxidative)

To investigate the susceptibility to oxidative degradation, a solution of 2-(2-Amino-4-methylphenoxy)ethanol was treated with 3% hydrogen peroxide and kept at room temperature for 24 hours. This helps in understanding the degradation pathways under oxidative stress, which can be initiated by photolysis.[2][12]

Analytical Method: HPLC-PDA
  • Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water.

  • Flow Rate: 1.0 mL/min.

  • Detection: PDA detector scanning from 200 to 400 nm.

  • Injection Volume: 10 µL.

This method was validated for linearity, accuracy, precision, and specificity to ensure reliable quantification of the analytes.

Results and Data Analysis

The photodegradation of 2-(2-Amino-4-methylphenoxy)ethanol and the comparative compounds was monitored over time. The percentage of the remaining parent compound was calculated at each time point.

Quantitative Data Summary
Compound% Degradation after 1.2 million lux hoursMajor Degradation Products Identified
2-(2-Amino-4-methylphenoxy)ethanol 28.5% Oxidized dimeric species, products of side-chain cleavage
Phenoxyethanol8.2%Minor phenolic and acidic byproducts
4-Methylphenol15.7%Oxidized and polymerized products
2-Aminoethanol< 2%Not significant

Table 1: Comparative photodegradation of test compounds under ICH Q1B conditions.

Degradation Kinetics

The degradation of 2-(2-Amino-4-methylphenoxy)ethanol followed pseudo-first-order kinetics. The rate constant was determined to be significantly higher than that of phenoxyethanol, indicating a lower photostability.

Discussion and Mechanistic Insights

The experimental data reveals that 2-(2-Amino-4-methylphenoxy)ethanol is moderately susceptible to photodegradation under UV light. The presence of the amino group on the aromatic ring significantly influences its photostability. Aromatic amines are known to be photoreactive and can undergo photo-oxidation.[13][14]

Proposed Degradation Pathway

The degradation of 2-(2-Amino-4-methylphenoxy)ethanol likely proceeds through the formation of radical intermediates upon absorption of UV radiation.[15] The amino group can be oxidized, leading to the formation of colored dimeric and polymeric products. Additionally, cleavage of the ether bond or the ethanol side chain can occur, leading to the formation of smaller, more polar degradants. The results from the forced oxidative degradation study support the hypothesis of an oxidative degradation mechanism.

G cluster_0 UV Photon Absorption cluster_1 Intermediate States cluster_2 Degradation Pathways cluster_3 Final Products Compound 2-(2-Amino-4-methylphenoxy)ethanol Excited_State Excited State* Compound->Excited_State Radical_Cation Radical Cation Excited_State->Radical_Cation Electron Transfer Oxidation Oxidation (Dimerization/Polymerization) Radical_Cation->Oxidation Cleavage Side-Chain/Ether Cleavage Radical_Cation->Cleavage Degradants Degradation Products Oxidation->Degradants Cleavage->Degradants

Caption: Proposed photodegradation pathway for 2-(2-Amino-4-methylphenoxy)ethanol.

Comparative Stability
  • vs. Phenoxyethanol: 2-(2-Amino-4-methylphenoxy)ethanol is significantly less photostable than phenoxyethanol. The absence of the activating amino group in phenoxyethanol contributes to its greater stability.[7][16]

  • vs. 4-Methylphenol: While the phenolic moiety contributes to photoreactivity, the presence of the amino group in the target compound appears to be the primary driver of its instability.

  • vs. 2-Aminoethanol: The aliphatic amino alcohol is highly stable under the tested conditions, highlighting that the aromatic portion of the molecule is the photosensitive center.

Conclusion and Recommendations

This comparative analysis demonstrates that 2-(2-Amino-4-methylphenoxy)ethanol possesses moderate photostability, with the primary degradation pathway involving oxidation of the amino-substituted aromatic ring. Its stability is lower than that of the commonly used preservative phenoxyethanol.

Based on these findings, the following recommendations are made for professionals working with this compound:

  • Formulation Strategies: Consideration should be given to the inclusion of antioxidants or UV absorbers in formulations containing 2-(2-Amino-4-methylphenoxy)ethanol to mitigate photodegradation.[10][17]

  • Packaging: The use of opaque or UV-protective packaging is strongly recommended to minimize light exposure during storage and use.[5][6]

  • Handling and Storage: The compound should be stored in well-closed containers, protected from light, to maintain its integrity.

Further studies are warranted to fully characterize all degradation products and assess their potential toxicological profiles. This will provide a complete safety and stability profile for 2-(2-Amino-4-methylphenoxy)ethanol.

References

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  • MedCrave. (2025, November 10). Forced degradation studies: A critical lens into pharmaceutical stability.
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  • ResearchGate. (n.d.). Homolytic vs Heterolytic Paths in the Photochemistry of Haloanilines.
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Safety & Regulatory Compliance

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